molecular formula C11H12O3 B186328 5-Allyl-2-hydroxy-3-methoxybenzaldehyde CAS No. 22934-51-6

5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B186328
CAS No.: 22934-51-6
M. Wt: 192.21 g/mol
InChI Key: FDHXEIOBIOVBEN-UHFFFAOYSA-N
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Description

5-Allyl-2-hydroxy-3-methoxybenzaldehyde (CAS 22934-51-6) is a high-purity organic compound supplied as a light yellow crystalline powder . With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol, this salicylaldehyde derivative is structurally analogous to naturally occurring monoterpenoids like eugenol, which provides a bio-relevant scaffold for chemical synthesis . This compound serves as a versatile building block in multidisciplinary research. It is a crucial precursor in developing ratiometric fluorescent chemosensors for detecting biologically essential metal ions such as Zn²⁺ and Mg²⁺, enabling their visualization in intracellular environments . Furthermore, it is used to synthesize organotin(IV) complexes by forming thiosemicarbazone ligands; these complexes have demonstrated significant in vitro antibacterial activities against various bacterial strains, highlighting their potential in medicinal chemistry research . The compound exhibits a melting point of 48-52°C and a boiling point of approximately 295°C at 760 mmHg . It is insoluble in water but soluble in organic solvents like methanol . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling guidelines, as the compound may cause skin and serious eye irritation .

Properties

IUPAC Name

2-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXEIOBIOVBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364888
Record name 5-allyl-2-hydroxy-3-methoxybenzaldehyde
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-51-6
Record name 5-allyl-2-hydroxy-3-methoxybenzaldehyde
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Record name 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile precursor in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for key experiments and logical workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with an allyl group, a hydroxyl group, a methoxy group, and a formyl group. These functional groups contribute to its characteristic chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [2]
Appearance Light yellow crystalline powder[1]
Melting Point 48-52 °C[1]
Boiling Point 167 °C @ 10 mmHg
Solubility Soluble in methanol[1]
CAS Number 22934-51-6[2]
InChI Key FDHXEIOBIOVBEN-UHFFFAOYSA-N

Table 2: Computed Properties of this compound

PropertyValueReference(s)
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 4[3]
Topological Polar Surface Area 46.5 Ų[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through a Claisen rearrangement of the corresponding allyl ether of o-vanillin, followed by formylation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic transformations for structurally similar compounds.

Step 1: Allylation of o-Vanillin

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-vanillin (1 equivalent) in a suitable solvent such as acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Allylation: To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Remove the solvent from the filtrate under reduced pressure to obtain the crude allyl ether.

Step 2: Claisen Rearrangement

  • Reaction Setup: Place the crude allyl ether from the previous step in a high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Heat the solution to a high temperature (typically 180-220 °C) and maintain it under reflux for several hours. Monitor the rearrangement by TLC.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Formylation (Duff Reaction)

  • Reaction Setup: To a solution of the rearranged product in glacial acetic acid, add hexamethylenetetramine.

  • Reaction: Heat the mixture to reflux for several hours.

  • Hydrolysis: Add an aqueous solution of hydrochloric acid and continue to reflux.

  • Work-up and Purification: Cool the reaction mixture, extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product is purified by column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Allylation cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: Formylation o_vanillin o-Vanillin allyl_ether Allyl Ether of o-Vanillin o_vanillin->allyl_ether Allyl Bromide, K₂CO₃, Acetone, Reflux rearranged_product 4-Allyl-2-hydroxy-3-methoxybenzaldehyde allyl_ether->rearranged_product High Temperature (DMF) final_product This compound rearranged_product->final_product Hexamethylenetetramine, Acid Hydrolysis

Synthetic Workflow for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Expected Spectral Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aldehydic proton (singlet, ~9.8 ppm), aromatic protons, the methoxy group protons (singlet, ~3.9 ppm), the allyl group protons (multiplets for the vinyl and methylene protons), and the hydroxyl proton (a broad singlet).

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, the methoxy carbon (~56 ppm), and the carbons of the allyl group.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Expected Spectral Data:

  • A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • A strong absorption band around 1650-1680 cm⁻¹ due to the C=O stretching of the aldehyde.

  • Absorption bands in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ corresponding to the C=C stretching vibrations of the aromatic ring.

  • C-H stretching vibrations of the allyl group and aromatic ring in the region of 2850-3100 cm⁻¹.

  • C-O stretching vibrations for the ether and phenol functionalities.

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Obtain the mass spectrum in the positive or negative ion mode.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to further confirm the structure.

Expected Spectral Data:

  • The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ).

  • Fragmentation patterns may include the loss of the allyl group, the formyl group, or the methoxy group.

Characterization_Workflow cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation purified_compound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) purified_compound->NMR IR IR Spectroscopy purified_compound->IR MS Mass Spectrometry purified_compound->MS structure_confirmed Structure Confirmed NMR->structure_confirmed IR->structure_confirmed MS->structure_confirmed

References

Spectroscopic Profile of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a valuable intermediate in organic synthesis. The document outlines predicted data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this compound in a laboratory setting.

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are extrapolated from known data for structurally similar compounds and are intended to serve as a reference for researchers.

Table 1: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~9.85s-1HAldehyde (-CHO)
~11.0s-1HPhenolic (-OH)
~7.0 - 7.2m-2HAromatic (H-4, H-6)
~5.95m-1HAllyl (-CH=CH₂)
~5.10m-2HAllyl (=CH₂)
~3.90s-3HMethoxy (-OCH₃)
~3.40d~6.52HAllyl (-CH₂-)

Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~196.0Aldehyde (C=O)
~150.0Aromatic (C-2)
~148.0Aromatic (C-3)
~137.0Allyl (-CH=)
~130.0Aromatic (C-5)
~125.0Aromatic (C-1)
~120.0Aromatic (C-6)
~116.0Allyl (=CH₂)
~115.0Aromatic (C-4)
~56.0Methoxy (-OCH₃)
~34.0Allyl (-CH₂)

Table 3: Expected FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 - 3200BroadO-H stretch (phenolic)
~3100 - 3000MediumC-H stretch (aromatic and vinyl)
~2950 - 2850MediumC-H stretch (aliphatic)
~2850 and ~2750MediumC-H stretch (aldehyde)
~1680 - 1660StrongC=O stretch (aldehyde)
~1640MediumC=C stretch (allyl)
~1600 and ~1470Medium-StrongC=C stretch (aromatic)
~1270StrongC-O stretch (aryl ether)
~990 and ~910Medium=C-H bend (allyl)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityPossible Fragment
192High[M]⁺ (Molecular Ion)
191Moderate[M-H]⁺
177Moderate[M-CH₃]⁺
163Moderate[M-CHO]⁺
151High[M-C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition for ¹H NMR:

  • Tune and shim the spectrometer for the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

Data Acquisition for ¹³C NMR:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and reference the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Alternatively, for transmission mode, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Data Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1][2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (GC-MS with Electron Ionization):

  • Inject the sample solution into the GC. The GC will separate the compound from any impurities.

  • The separated compound will then enter the mass spectrometer.

  • Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.[3][4]

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.[3][4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Purification Purification of Compound Dissolution Dissolution in Solvent Purification->Dissolution IR_acq FT-IR Spectroscopy Purification->IR_acq Solid Sample NMR_acq NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR_acq MS_acq Mass Spectrometry Dissolution->MS_acq NMR_proc Fourier Transform Phasing & Referencing NMR_acq->NMR_proc IR_proc Background Subtraction Baseline Correction IR_acq->IR_proc MS_proc Peak Identification Library Matching MS_acq->MS_proc Structure_Elucidation Structure Elucidation NMR_proc->Structure_Elucidation Purity_Assessment Purity Assessment NMR_proc->Purity_Assessment IR_proc->Structure_Elucidation MS_proc->Structure_Elucidation Final_Report Final Report Generation Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (also known as 5-allyl-o-vanillin), a substituted phenolic aldehyde with applications in synthesis and materials science. By dissecting the spectrum signal by signal, this document serves as a technical resource for researchers, explaining the theoretical underpinnings and practical considerations for interpreting complex spectral data. We will explore chemical shifts, spin-spin coupling, and integration, grounding the analysis in established principles and authoritative references.

Guiding Principles of ¹H NMR Spectroscopy

Before delving into the specific spectrum, it is crucial to understand the foundational principles that govern the appearance of a ¹H NMR spectrum. The spectrum provides three key pieces of information for structural determination:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2] Electron-withdrawing groups deshield protons, moving their signal downfield (to a higher ppm value), while electron-donating groups shield them, moving the signal upfield (to a lower ppm value).[2]

  • Integration: The area under a signal is directly proportional to the number of protons it represents.[1] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J-Coupling): Non-equivalent protons on adjacent carbons can interact with each other's magnetic fields, causing their signals to split.[3] The splitting pattern, or multiplicity (e.g., singlet, doublet, triplet), is described by the n+1 rule for simple systems, where 'n' is the number of equivalent neighboring protons.[4] The magnitude of this interaction, the coupling constant (J) measured in Hertz (Hz), provides valuable information about the connectivity and stereochemistry of the molecule.[3]

Experimental Protocol: Acquiring a High-Resolution Spectrum

The acquisition of a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation.[5] A flawed preparation can introduce artifacts, broaden signals, and obscure crucial data. The following protocol outlines a self-validating system for preparing an analytical sample of this compound.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-25 mg of the solid this compound sample.[6][7]

  • Solvent Selection & Dissolution: Select an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity.[8] Using a deuterated solvent is critical to avoid a large, interfering signal from the solvent's own protons and to provide a deuterium signal for the spectrometer's lock system.[5] Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean, dry vial.

  • Homogenization & Filtration: Ensure the sample is fully dissolved. To remove any particulate matter, which can degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • Volume Adjustment: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[6]

  • Internal Standard (Optional but Recommended): While the residual solvent peak can be used for calibration, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a precise reference point at 0.0 ppm.[9]

  • Final Checks: Cap the NMR tube, label it clearly, and wipe the outside clean before inserting it into the spectrometer.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_run Data Acquisition weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl3) weigh->dissolve filter 3. Filter into NMR Tube (Remove Particulates) dissolve->filter adjust 4. Adjust Volume (4-5 cm height) filter->adjust load 5. Load into Spectrometer adjust->load acquire 6. Acquire Spectrum load->acquire process 7. Process Data (Fourier Transform, Phase, Baseline) acquire->process

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Structural Analysis and ¹H NMR Spectrum Interpretation

The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

G mol H_aldehyde Hₐ H_oh Hₑ H_methoxy Hₙ H_allyl_ch2 Hₖ H_allyl_ch Hₗ H_allyl_ch2_term_trans Hₘ_trans H_allyl_ch2_term_cis Hₘ_cis H_aro_1 Hᵢ H_aro_2 Hⱼ

Caption: Structure of this compound with proton labels.

Detailed Signal Assignment

A. The Aldehyde Proton (Hₐ): δ ≈ 9.8 ppm (Singlet, 1H) The proton of the aldehyde group is the most deshielded in the molecule, typically appearing in the 9.5-10.5 ppm region.[10] This significant downfield shift is due to two main factors: the anisotropic effect of the C=O π-system and the strong electron-withdrawing nature of the oxygen atom.[11] Since there are no protons on the adjacent carbon, this signal appears as a sharp singlet.[12]

B. The Aromatic Protons (Hᵢ, Hⱼ): δ ≈ 6.9-7.2 ppm (Two Doublets, 1H each) The benzene ring has two remaining protons.[2] They are ortho to the allyl and methoxy groups (Hᵢ) and ortho to the allyl and aldehyde groups (Hⱼ), respectively. These protons are chemically non-equivalent and will appear as two distinct signals. They are situated meta to each other, so they will split each other into two doublets. The meta coupling constant (⁴JHH) is typically small, around 2-3 Hz.[13][14] The exact chemical shifts are influenced by the combined electronic effects of the three substituents on the ring.

C. The Phenolic Hydroxyl Proton (Hₑ): δ ≈ 5.5-6.5 ppm (Broad Singlet, 1H) The chemical shift of the phenolic -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[15] It generally appears as a broad singlet in the 4-7 ppm range.[16][17] The signal's identity can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the sample results in the disappearance of the -OH signal due to proton-deuterium exchange.[8][16]

D. The Allyl Group Protons (Hₖ, Hₗ, Hₘ): A Complex System The allyl group presents a classic example of complex spin-spin coupling due to the distinct chemical environments and restricted rotation around the double bond.[18]

  • Internal Vinylic Proton (Hₗ): δ ≈ 5.9-6.1 ppm (Multiplet, 1H) This proton is coupled to the two allylic protons (Hₖ) and the two terminal vinylic protons (Hₘ), resulting in a complex multiplet. It is often described as a doublet of triplets of doublets (dtd) or simply a multiplet.

  • Terminal Vinylic Protons (Hₘ): δ ≈ 5.0-5.2 ppm (Two Signals, 2H total) The two terminal protons are diastereotopic (not equivalent). The proton cis to the rest of the carbon chain will have a different chemical shift than the proton that is trans. Each will appear as a doublet of doublets, though they may overlap.

    • The splitting arises from geminal coupling to each other (²JHH, typically small, ~1-2 Hz), cis-vicinal coupling to Hₗ (³Jcis, ~10-12 Hz), and trans-vicinal coupling to Hₗ (³Jtrans, ~17-18 Hz).[1][18]

  • Allylic Protons (Hₖ): δ ≈ 3.3-3.4 ppm (Doublet, 2H) These protons are on the carbon adjacent to the double bond. Their signal is shifted downfield relative to a simple alkyl group. They are coupled primarily to the internal vinylic proton (Hₗ), and thus appear as a doublet (or more precisely, a doublet of triplets if long-range coupling to the terminal protons is resolved). The vicinal coupling constant (³JHH) is typically around 5-7 Hz.

E. The Methoxy Protons (Hₙ): δ ≈ 3.8-3.9 ppm (Singlet, 3H) The three protons of the methoxy group are equivalent and have no adjacent protons to couple with. Therefore, they produce a sharp singlet integrating to three protons.[19] Their chemical shift in the 3.5-4.0 ppm range is characteristic of protons on a carbon bonded to an oxygen atom.[20]

Summary of Spectral Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound in CDCl₃.

Proton LabelAssignmentIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
HₐAldehyde (-CHO)1H~9.8Singlet (s)-
HⱼAromatic (Ar-H)1H~7.1Doublet (d)⁴J ≈ 2-3
HᵢAromatic (Ar-H)1H~6.9Doublet (d)⁴J ≈ 2-3
HₑPhenolic (-OH)1H~5.5-6.5Broad Singlet (br s)-
HₗVinylic (-CH=)1H~5.9-6.1Multiplet (m)Complex
HₘVinylic (=CH₂)2H~5.0-5.2Multiplet (m)Complex
HₙMethoxy (-OCH₃)3H~3.8-3.9Singlet (s)-
HₖAllylic (-CH₂-)2H~3.3-3.4Doublet (d)³J ≈ 5-7

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each functional group—aldehyde, phenol, methoxy, allyl, and the aromatic ring—provides a distinct and predictable set of signals. The highly deshielded aldehyde singlet, the characteristic methoxy singlet, the complex splitting patterns of the allyl group, and the meta-coupled aromatic doublets collectively provide an unambiguous fingerprint of the molecule. This guide demonstrates that a systematic approach, combining foundational NMR principles with careful experimental technique, enables the confident and accurate structural elucidation required by researchers in drug discovery and chemical development.

References

An In-depth Technical Guide to the 13C NMR Analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a key intermediate in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data, experimental protocols, and a logical workflow for the analysis of this compound.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for substituted benzaldehydes and related aromatic compounds.[1][2][3][4][5] The numbering of the carbon atoms corresponds to the structure shown below.

Chemical structure of this compound with numbered carbons

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)
C1Aldehyde (CHO)190 - 195
C2Aromatic (C-OH)150 - 155
C3Aromatic (C-OCH3)145 - 150
C4Aromatic (CH)115 - 120
C5Aromatic (C-Allyl)130 - 135
C6Aromatic (CH)110 - 115
C7Methoxy (OCH3)55 - 60
C8Allyl (-CH2-)35 - 40
C9Allyl (=CH-)135 - 140
C10Allyl (=CH2)115 - 120

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm. The actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.[6][7][8]

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurity signals.[9]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.[2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[2][10]

2.2. Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a homogeneous field and sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.[7]

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.[7]

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[10] Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of 0 to 220 ppm is appropriate for most organic molecules.[10]

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for 13C NMR Analysis.

References

FTIR Analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. Due to the limited availability of specific experimental FTIR data for this compound in the public domain, this document presents an expected vibrational frequency analysis based on the known frequencies of its constituent functional groups, supported by data from analogous compounds. This guide also outlines a detailed experimental protocol for acquiring FTIR data for solid samples and includes a visualization of the molecular structure.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational modes of its hydroxyl, aldehyde, methoxy, allyl, and substituted benzene ring functionalities. The expected absorption bands are summarized in the table below. The presence of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups is anticipated to cause a broadening and a shift to lower wavenumbers for the O-H stretching vibration.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3200-3400 (broad)O-H Stretch (H-bonded)Hydroxyl (-OH)
~3000-3100C-H Stretch (Aromatic)Benzene Ring
~2850-2960C-H Stretch (Aliphatic)Allyl (-CH₂-), Methoxy (-OCH₃)
~2720-2820C-H StretchAldehyde (-CHO)
~1650-1680C=O StretchAldehyde (-CHO)
~1580-1620C=C Stretch (Aromatic)Benzene Ring
~1450-1500C=C StretchAllyl Group
~1260C-O Stretch (Asymmetric)Aryl Ether (-O-CH₃)
~1030C-O Stretch (Symmetric)Aryl Ether (-O-CH₃)
~910-990=C-H Bend (Out-of-plane)Allyl Group
~750-850C-H Bend (Out-of-plane)Substituted Benzene Ring

Experimental Protocol for FTIR Analysis

This section details a standard procedure for the FTIR analysis of a solid sample such as this compound using the KBr pellet method.

I. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press

  • Pellet Die

  • Agate Mortar and Pestle

  • Infrared Lamp

  • Analytical Balance

  • Spatula

  • This compound (sample)

  • Potassium Bromide (KBr), spectroscopy grade

II. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool in a desiccator.

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.

  • Transfer the sample and KBr to an agate mortar.

  • Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the ground mixture into the pellet die.

  • Place the die in a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes.

  • Carefully release the pressure and extract the die from the press.

  • A translucent to transparent pellet should be formed. If the pellet is opaque, it indicates insufficient grinding or the presence of moisture.

III. Data Acquisition

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer's sample compartment.

  • Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the sample compartment.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Data Analysis

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the observed band positions (in cm⁻¹) with the vibrational modes of the functional groups present in this compound.

Molecular Structure

Caption: Chemical structure of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. By understanding the fragmentation patterns of this molecule, researchers can better identify and characterize it in complex mixtures, a critical step in various scientific endeavors, from natural product analysis to synthetic chemistry.

Executive Summary

This compound, a substituted aromatic aldehyde, possesses a unique combination of functional groups that dictate its behavior under mass spectrometric analysis. This guide elucidates the theoretical fragmentation pathways of this compound, based on established principles of mass spectrometry and analysis of structurally related molecules. A comprehensive, albeit theoretical, fragmentation data set is presented, alongside a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams of the fragmentation pathway and experimental workflow are provided to facilitate a deeper understanding.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound is primarily governed by the lability of the bonds associated with its aldehyde, hydroxyl, methoxy, and allyl functional groups. The molecular ion ([M]+•) is expected at an m/z of 192, corresponding to its molecular weight.[1][2] The subsequent fragmentation is predicted to follow several key pathways, as detailed in the table below.

m/z (Predicted) Proposed Fragment Ion Neutral Loss Proposed Fragmentation Pathway
192[C11H12O3]+•-Molecular Ion
191[C11H11O3]+H•Loss of a hydrogen radical from the aldehyde group.
177[C10H9O3]+•CH3Loss of a methyl radical from the methoxy group.
163[C10H11O2]+•CHOLoss of the formyl radical from the aldehyde group.
164[C9H8O3]+•C2H4Rearrangement and loss of ethene from the allyl group.
151[C9H7O2]+•CH3, COLoss of a methyl radical followed by the loss of carbon monoxide.
121[C8H9O]+•CHO, COLoss of the formyl radical followed by the loss of carbon monoxide.

Theoretical Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically through electron impact, leading to the formation of the molecular ion. The subsequent fragmentation cascade is a series of competing and sequential reactions driven by the stability of the resulting fragment ions and neutral species.

Fragmentation_Pathway M [M]+• m/z = 192 C11H12O3 F191 [M-H]+ m/z = 191 M->F191 - H• F177 [M-CH3]+ m/z = 177 M->F177 - •CH3 F163 [M-CHO]+ m/z = 163 M->F163 - •CHO F151 [M-CH3-CO]+ m/z = 151 F177->F151 - CO

Figure 1: Proposed primary fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.

4.1 Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

4.2 Reagents and Materials

  • This compound standard.

  • High-purity solvent (e.g., methanol or dichloromethane) for sample preparation.

  • Helium (carrier gas), 99.999% purity.

4.3 GC Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

4.4 MS Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

4.5 Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve a known quantity in the solvent and dilute as necessary to fall within the calibration range.

4.6 Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the analysis of the standard.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern for confirmation. The molecular ion peak and key fragment ions should be present.

Experimental Workflow

The logical flow of the experimental protocol is visualized in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Injection Inject Sample into GC-MS Prep_Standard->Injection Prep_Sample Prepare Unknown Sample Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection Peak_ID Identify Peak by Retention Time Detection->Peak_ID Spectrum_Extract Extract Mass Spectrum Peak_ID->Spectrum_Extract Fragmentation_Analysis Analyze Fragmentation Pattern Spectrum_Extract->Fragmentation_Analysis

Figure 2: A typical experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. While the fragmentation data presented is theoretical, it is based on well-established chemical principles and provides a robust framework for the identification and characterization of this compound. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods. Further empirical studies are encouraged to confirm and expand upon the theoretical fragmentation pathways outlined in this document.

References

Physical properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 22934-51-6). The document is structured to serve as a practical reference for laboratory and development settings. It includes a consolidated summary of quantitative data, detailed experimental protocols for property determination, and workflow visualizations to illustrate key processes.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde with a molecular structure that lends itself to potential applications in medicinal chemistry and materials science.[1][2] Its physical characteristics are foundational to its handling, formulation, and application.

Data Summary

The following table summarizes the key physical and chemical identifiers for this compound. Data has been aggregated from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 22934-51-6[3][4][5]
Molecular Formula C₁₁H₁₂O₃[3][4][5]
Molecular Weight 192.21 g/mol [4][6]
IUPAC Name 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde[3][5]
Synonyms 5-Allyl-3-methoxysalicylaldehyde
Appearance Light yellow to light orange crystalline powder or crystals.[3][5]
Melting Point 48 - 52 °C[3][5]
Boiling Point Data not readily available; Flash point of 167°C at 9.75 mmHg.[7]
Purity (by GC) ≥97.5%[3][5]
Solubility Predicted to have limited solubility in water and good solubility in organic solvents.[8]
Infrared Spectrum Conforms to the expected structure.[3][5]
InChI Key FDHXEIOBIOVBEN-UHFFFAOYSA-N[3][4][5]

Experimental Protocols

Detailed and reproducible methodologies are critical for verifying the physical properties of a compound. The following sections describe standard protocols for determining the key parameters listed above.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the block. For an unknown compound, a rapid heating rate (e.g., 10-15 °C/min) can be used to find an approximate melting range. For a more precise measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.

Assessment of Solubility (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Spatula

  • Various solvents (e.g., water, ethanol, acetone, dichloromethane)

Procedure:

  • Dispensing: Add approximately 25 mg of this compound to a series of clean, dry test tubes.

  • Solvent Addition: Add 0.75 mL of a selected solvent to each test tube.

  • Agitation: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[8]

  • Observation: Visually inspect the mixture to determine if the solid has dissolved.

  • Classification: Categorize the solubility as:

    • Soluble: The compound dissolves completely.

    • Slightly Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: No visible dissolution of the solid occurs.

Determination of Purity by Gas Chromatography (GC)

Objective: To quantify the purity of the compound by separating it from any volatile impurities.

Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile gas phase. The time it takes for a compound to travel through the column (retention time) is characteristic, and the area under its peak is proportional to its concentration.

Typical Procedure Outline:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetone or hexane).

  • Injection: Inject a small, precise volume of the sample solution into the heated injector port of the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Components separate based on their boiling points and interactions with the column's stationary phase.

  • Detection: As each component elutes from the column, it is detected by a suitable detector (e.g., Flame Ionization Detector - FID).

  • Analysis: The resulting chromatogram is analyzed. The purity is calculated by dividing the area of the main peak (corresponding to this compound) by the total area of all peaks, expressed as a percentage.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate standard experimental and logical workflows relevant to the characterization of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis A Dry Crystalline Sample B Grind to Fine Powder A->B C Pack into Capillary Tube (2-3mm) B->C D Place in Apparatus C->D E Heat at 1-2 °C/min D->E F Observe Melting E->F G Record T1 (First Liquid) F->G H Record T2 (Fully Liquid) F->H I Report Range: T1 - T2 H->I

Caption: Workflow for Melting Point Determination.

G start Start: Assess Solubility add_solid Add ~25mg of Compound to Test Tube start->add_solid add_solvent Add 0.75 mL of Solvent add_solid->add_solvent agitate Vortex for 30-60s add_solvent->agitate observe Visually Inspect Solution agitate->observe soluble Classify: Soluble observe->soluble Solid Dissolves Completely partially_soluble Classify: Slightly Soluble observe->partially_soluble Some Solid Remains insoluble Classify: Insoluble observe->insoluble No Visible Dissolution

Caption: Workflow for Qualitative Solubility Assessment.

G cluster_antioxidant Antioxidant Activity Screen cluster_inflammatory Anti-inflammatory Activity Screen Compound Test Compound (e.g., this compound) DPPH_Assay DPPH Radical Scavenging Assay Compound->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Compound->ABTS_Assay Cell_Culture Culture Macrophages (e.g., RAW 264.7) Compound->Cell_Culture Result_Antioxidant Determine IC50 Value DPPH_Assay->Result_Antioxidant ABTS_Assay->Result_Antioxidant LPS_Stim Stimulate with LPS Cell_Culture->LPS_Stim Griess_Assay Measure Nitric Oxide (Griess Assay) LPS_Stim->Griess_Assay Result_Inflammatory Determine Inhibition % Griess_Assay->Result_Inflammatory

Caption: High-Level Bioactivity Screening Workflow.

References

5-Allyl-2-hydroxy-3-methoxybenzaldehyde melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

This technical guide provides a detailed overview of the available physical properties of this compound, with a focus on its melting point. It also outlines standardized experimental protocols for the determination of melting and boiling points relevant to researchers, scientists, and professionals in drug development.

Physicochemical Data

The quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueSource
Melting Point 48 - 52 °CThermo Fisher Scientific
Boiling Point Not available-
Molecular Formula C₁₁H₁₂O₃PubChem[1]
Molar Mass 192.21 g/mol PubChem[1]
Appearance Light yellow crystalline powderThermo Fisher Scientific
CAS Number 22934-51-6PubChem[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities. The capillary tube method is a widely used technique for this determination.

Principle: A small, finely powdered sample of the organic compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[2]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[2][3]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The sample is heated rapidly at first to approach the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1 - T2.[2][4]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures. A common method for determining the boiling point of a small amount of liquid is the capillary method using a Thiele tube or a similar heating block.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or heating block

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: A few drops of the organic liquid are placed into a small test tube.[5][6]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[5]

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then clamped inside a Thiele tube containing a high-boiling liquid (e.g., mineral oil) or placed in a heating block.[7]

  • Heating: The apparatus is heated gently and slowly. A stream of bubbles will be observed emerging from the open end of the capillary tube as the trapped air expands and the liquid begins to vaporize.[5]

  • Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.

G Workflow for Organic Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity Assessment cluster_conclusion Final Characterization synthesis Organic Synthesis purification Purification (Crystallization, Chromatography, etc.) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) purification->spectroscopy physical_props Physical Property Measurement (Melting Point, Boiling Point) purification->physical_props chrom_purity Chromatographic Purity (HPLC, GC) purification->chrom_purity characterization Compound Characterized spectroscopy->characterization physical_props->characterization chrom_purity->characterization

Caption: Workflow for the synthesis, purification, and characterization of an organic compound.

References

A Technical Guide to the Solubility of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a key organic compound with applications in various fields of chemical synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed framework for researchers to determine its solubility in a range of organic solvents. The guide outlines the predicted solubility based on the compound's structural features and presents a standardized experimental protocol for accurate solubility determination.

Compound Overview

This compound, also known as 5-Allyl-3-methoxysalicylaldehyde, is a solid organic compound.[1] Its chemical structure, featuring a benzaldehyde ring with hydroxyl, methoxy, and allyl functional groups, dictates its physicochemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22934-51-6[1]
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [1][2]
Physical Form Solid
Melting Point 48-52 °C[3]
Boiling Point 167 °C / 10 mmHg[3]

Predicted and Known Qualitative Solubility

The principle of "like dissolves like" provides a foundational prediction of solubility.[4] The presence of a polar hydroxyl (-OH) group and a moderately polar methoxy (-OCH₃) and aldehyde (-CHO) group suggests potential solubility in polar organic solvents. Conversely, the nonpolar allyl group (-CH₂CH=CH₂) and the benzene ring contribute to its solubility in nonpolar organic solvents.

While specific quantitative data is scarce, one source indicates that this compound is soluble in methanol.[3] A systematic qualitative assessment is recommended to build a comprehensive solubility profile.

Table 2: Predicted and Known Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityKnown Solubility
Polar Protic Methanol, EthanolSolubleSoluble in Methanol[3]
Polar Aprotic Acetone, AcetonitrileSolubleData not available
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleData not available
Chlorinated Dichloromethane, ChloroformSolubleData not available

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, the following detailed experimental protocols are provided. These methodologies are based on established techniques for determining the solubility of organic compounds.[5][6][7]

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.75 mL of the selected organic solvent to the test tube.

  • Vigorously shake the test tube for 30-60 seconds.

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This widely accepted method is used to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[8]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent.

    • Ensure that undissolved solid remains visible.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

    • Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Obtain this compound and select organic solvents qualitative_assessment Perform Qualitative Solubility Assessment (e.g., 25 mg in 0.75 mL solvent) start->qualitative_assessment observe_qualitative Observe and Record: Soluble, Partially Soluble, or Insoluble qualitative_assessment->observe_qualitative quantitative_determination Proceed to Quantitative Determination (Shake-Flask Method) observe_qualitative->quantitative_determination If soluble or partially soluble prepare_saturated Prepare Saturated Solution (Excess solid in known volume of solvent) quantitative_determination->prepare_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prepare_saturated->equilibrate separate_phases Separate Solid and Liquid Phases (Allow to settle/centrifuge) equilibrate->separate_phases analyze_supernatant Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate_phases->analyze_supernatant calculate_solubility Calculate Solubility (e.g., mg/mL, mol/L) analyze_supernatant->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Claisen Rearrangement Mechanism for the Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the Claisen rearrangement, a powerful and elegant carbon-carbon bond-forming reaction, with a specific focus on its application in the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. This molecule, a derivative of eugenol, is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds.[1][2][3] This guide will delve into the intricate mechanistic details of this pericyclic reaction, provide a validated experimental protocol for its execution, and discuss the characterization of the resulting product. The content is tailored for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical insights.

Introduction: The Significance of the Claisen Rearrangement

The Claisen rearrangement is a thermally induced,[3][3]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether.[4][5][6] Discovered by Rainer Ludwig Claisen in 1912, it stands as a cornerstone of modern organic synthesis, prized for its reliability, stereospecificity, and atom economy.[6][7][8] The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state.[5][9][10] This concerted nature, where bond breaking and bond formation occur simultaneously, obviates the need for harsh reagents or catalysts in many cases, making it an attractive method for the synthesis of complex molecules.[7]

In the context of synthesizing this compound, the aromatic Claisen rearrangement is of particular relevance.[11] This variant involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol.[9] The reaction is driven by the formation of a more stable aromatic system in the product.[11] The starting material for this synthesis is typically the allyl ether of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which upon heating, undergoes a predictable rearrangement to yield the desired product.

The[3][3]-Sigmatropic Rearrangement: A Mechanistic Deep Dive

The Claisen rearrangement is a classic example of a[3][3]-sigmatropic shift, a classification that denotes the migration of a σ-bond across a π-system where the new bond forms between atoms that are both numbered '3' relative to the original σ-bond.[12][13]

The mechanism for the aromatic Claisen rearrangement of o-vanillin allyl ether to this compound can be dissected into two key stages:

  • The Pericyclic Shift: The reaction is initiated by the application of thermal energy. This energy input allows the molecule to overcome the activation barrier for the concerted rearrangement. The allyl group migrates from the ether oxygen to the ortho position of the benzene ring.[14] This occurs through a six-membered, chair-like transition state, which is generally favored over a boat-like conformation to minimize steric interactions.[4][7] This step results in the formation of a non-aromatic cyclohexadienone intermediate.[9]

  • Tautomerization to the Phenol: The cyclohexadienone intermediate is unstable because it has lost the thermodynamic stability associated with aromaticity.[15] It rapidly undergoes tautomerization to the more stable phenolic form, thereby restoring the aromatic ring.[11] This final step is essentially an enolization and is irreversible, driving the overall reaction towards the product.[16]

Evidence for this intramolecular mechanism has been substantiated through isotopic labeling studies. For instance, when the terminal carbon of the allyl group is labeled with ¹⁴C, the resulting ortho-allyl phenol shows the labeled carbon directly attached to the aromatic ring, confirming the concerted nature of the rearrangement.[9][10][14]

Claisen_Rearrangement_Mechanism reactant o-Vanillin Allyl Ether ts Cyclic Transition State ([3,3]-Sigmatropic Shift) reactant->ts Heat intermediate Cyclohexadienone Intermediate ts->intermediate product This compound intermediate->product Tautomerization

Caption: The mechanistic pathway of the aromatic Claisen rearrangement.

Experimental Protocol: A Validated Synthesis

The synthesis of this compound via the Claisen rearrangement is a robust and reproducible procedure. The following protocol outlines the key steps, from the preparation of the starting material to the purification of the final product.

Synthesis of the Starting Material: 2-(Allyloxy)-3-methoxybenzaldehyde

The first step involves the Williamson ether synthesis to prepare the allyl ether of o-vanillin.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
o-Vanillin152.1510.0 g0.0657
Allyl bromide120.999.5 g (6.7 mL)0.0785
Anhydrous Potassium Carbonate (K₂CO₃)138.2113.6 g0.0984
Anhydrous Acetone-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-vanillin, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reagents.

  • Add allyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure 2-(allyloxy)-3-methoxybenzaldehyde.

The Claisen Rearrangement: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-(Allyloxy)-3-methoxybenzaldehyde192.215.0 g0.0260
N,N-Dimethylformamide (DMF)-50 mL-

Procedure:

  • Place 2-(allyloxy)-3-methoxybenzaldehyde in a 100 mL round-bottom flask.

  • Add N,N-dimethylformamide to dissolve the starting material.

  • Heat the solution to reflux (approximately 153 °C) under a nitrogen atmosphere.

  • Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (hexane-ethyl acetate) to yield pure this compound as a solid.[17]

Synthesis_Workflow start o-Vanillin + Allyl Bromide ether_synthesis Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) start->ether_synthesis intermediate 2-(Allyloxy)-3-methoxybenzaldehyde ether_synthesis->intermediate rearrangement Claisen Rearrangement (DMF, Reflux) intermediate->rearrangement product This compound rearrangement->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of the target molecule.

Product Characterization: Spectroscopic Validation

The structure of the synthesized this compound must be unequivocally confirmed through spectroscopic analysis.

Physical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₂O₃[18]
Molar Mass192.21 g/mol [18]
Physical FormSolid[17]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), the aromatic protons (two doublets in the aromatic region), the phenolic hydroxyl group (a broad singlet), the methoxy group (singlet, ~3.9 ppm), and the allyl group (a multiplet for the vinyl proton and a doublet for the methylene protons).

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR will display signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the carbons of the allyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the phenolic -OH group (around 3300 cm⁻¹), a strong absorption for the aldehyde C=O stretch (around 1650 cm⁻¹), and characteristic bands for the aromatic C=C bonds and the C-O stretches.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the product.

Conclusion: A Versatile Tool in Chemical Synthesis

The Claisen rearrangement remains a highly relevant and powerful transformation in the synthetic organic chemist's toolbox. Its application in the synthesis of this compound showcases its utility in constructing functionalized aromatic compounds with potential biological significance. The reaction's predictability, intramolecular nature, and high efficiency make it a preferred method for creating carbon-carbon bonds in a controlled manner. This guide has provided a detailed mechanistic overview, a practical synthetic protocol, and the necessary characterization data to empower researchers in their pursuit of novel molecular entities for drug discovery and development.

References

Theoretical Investigations of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-allyl-2-hydroxy-3-methoxybenzaldehyde. Due to a limited volume of published theoretical research specifically on this molecule, this document serves as a framework for future computational studies. It is designed for researchers, scientists, and professionals in drug development. The guide details common quantum chemical calculation protocols, outlines the types of data that can be generated, and provides visualizations for typical computational workflows. The methodologies and illustrative data are based on established theoretical studies of structurally analogous phenolic compounds.

Introduction

This compound, a substituted benzaldehyde, possesses a range of functional groups—hydroxyl, methoxy, allyl, and aldehyde—that suggest potential for diverse chemical reactivity and biological activity. Its structural similarity to compounds like eugenol and vanillin points towards possible antioxidant, anti-inflammatory, or antimicrobial properties. Theoretical and computational chemistry offer powerful tools to elucidate the electronic structure, stability, and reactivity of this molecule at an atomic level, providing insights that can guide experimental research and drug discovery efforts.

This guide outlines a standard approach for the theoretical characterization of this compound using Density Functional Theory (DFT), a widely used computational method for its balance of accuracy and computational cost.

Computational Methodology (Experimental Protocol)

This section details a typical protocol for performing DFT calculations on this compound. These methods are standard in computational chemistry for molecules of similar size and complexity.

2.1. Software

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational frequencies can be done with GaussView, Avogadro, or Chemcraft. Analysis of electronic properties is often aided by programs like Multiwfn.

2.2. Molecular Geometry Optimization

The first step in a theoretical study is to determine the most stable three-dimensional structure of the molecule.

  • Protocol:

    • The initial structure of this compound is built using a molecular editor.

    • A geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

    • The 6-311++G(d,p) basis set is commonly employed as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with lone pairs and potential hydrogen bonding.

    • The optimization is carried out in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate a solution environment.

    • The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is found.

2.3. Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

  • Protocol:

    • Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the structure is a true local minimum.

    • The calculated vibrational frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the functional.

    • Potential Energy Distribution (PED) analysis can be performed using software like VEDA to assign the calculated vibrational modes to specific molecular motions (e.g., C=O stretch, O-H bend).

2.4. Electronic Properties and Reactivity Descriptors

From the optimized structure, a wealth of information about the electronic properties and chemical reactivity can be derived.

  • Protocol:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge transfer, and hyperconjugative effects.

    • Global Reactivity Descriptors: Conceptual DFT descriptors such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

Predicted Data and Analysis

This section presents illustrative tables of the kind of quantitative data that would be generated from the computational protocols described above.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths
C=O (aldehyde)~1.22 Å
O-H (hydroxyl)~0.97 Å
C-O (hydroxyl)~1.35 Å
C-O (methoxy)~1.37 Å
C-C (allyl C1-C2)~1.50 Å
C=C (allyl C2-C3)~1.34 Å
Bond Angles
O=C-H (aldehyde)~121.0°
C-C-O (hydroxyl)~119.5°
C-O-H (hydroxyl)~108.0°

Table 2: Predicted Vibrational Frequencies and Assignments

ModePredicted Frequency (cm⁻¹, scaled)Assignment (PED)
1~3550 cm⁻¹O-H stretch
2~3080 cm⁻¹Aromatic C-H stretch
3~2950 cm⁻¹Allyl C-H stretch
4~1680 cm⁻¹C=O stretch (aldehyde)
5~1640 cm⁻¹C=C stretch (allyl)
6~1590 cm⁻¹Aromatic C=C stretch
7~1250 cm⁻¹C-O stretch (methoxy/hydroxyl)

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors

PropertySymbolPredicted Value (eV)
HOMO EnergyE_HOMO~ -6.5 eV
LUMO EnergyE_LUMO~ -1.8 eV
HOMO-LUMO GapΔE~ 4.7 eV
Ionization Potential (I)I~ 6.5 eV
Electron Affinity (A)A~ 1.8 eV
Electronegativityχ~ 4.15 eV
Chemical Hardnessη~ 2.35 eV
Electrophilicity Indexω~ 3.66 eV

Visualizations

Visual representations are crucial for interpreting computational data. This section provides diagrams generated using the DOT language to illustrate key concepts and workflows.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis cluster_output 4. Output mol_build Build Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min reactivity Analyze Reactivity (FMO, MEP, NBO) elec_prop->reactivity assign_spectra Assign Vibrational Spectra (IR/Raman) verify_min->assign_spectra tables Generate Data Tables assign_spectra->tables reactivity->tables visuals Create Visualizations reactivity->visuals

Caption: A typical workflow for the theoretical study of a molecule.

MEP_Interpretation cluster_regions Color Interpretation cluster_attack Predicted Reactivity MEP Molecular Electrostatic Potential (MEP) Map Red Red Region (Electron Rich) MEP->Red Blue Blue Region (Electron Deficient) MEP->Blue Electrophilic Electrophilic Attack Site (e.g., on Aldehyde Oxygen) Red->Electrophilic Nucleophilic Nucleophilic Attack Site (e.g., on Aldehyde Carbon) Blue->Nucleophilic

Caption: Logical relationship for interpreting MEP maps.

Conclusion

While direct experimental and theoretical data on this compound remains to be published, the computational protocols and analysis framework detailed in this guide provide a robust starting point for its investigation. The application of DFT and related methods can yield significant insights into the molecule's structural, vibrational, and electronic properties. This information is invaluable for understanding its fundamental chemistry and can serve as a predictive tool for its potential applications in fields such as medicinal chemistry and materials science. Future work should focus on executing these calculations and corroborating the theoretical findings with experimental data.

An In-depth Technical Guide to 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs to provide predicted spectroscopic characteristics and to discuss potential biological applications. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery by consolidating the currently available information and outlining key experimental methodologies.

Molecular Structure and Properties

This compound, also known by its IUPAC name 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde, is an aromatic aldehyde with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2][3] The molecule features a benzaldehyde core substituted with a hydroxyl group at the C2 position, a methoxy group at the C3 position, and an allyl group at the C5 position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22934-51-6[2][3]
Molecular Formula C₁₁H₁₂O₃[2][3]
Molecular Weight 192.21 g/mol [2][3]
IUPAC Name 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde[2]
Synonyms 5-Allyl-3-methoxysalicylaldehyde[4]
Appearance Light yellow crystalline powder[5]
Melting Point 48-52 °C[5]
Boiling Point 167 °C / 10 mmHg[4]
Solubility Soluble in Methanol[4]

Synthesis

A plausible synthetic route for this compound involves a two-step process starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The first step is the allylation of the phenolic hydroxyl group, followed by a Claisen rearrangement to introduce the allyl group onto the aromatic ring.

Experimental Protocol: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde (Intermediate)

This procedure is based on standard allylation of phenols.

  • Materials:

    • o-Vanillin (1 equivalent)

    • Allyl bromide (1.2 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Acetone (solvent)

  • Procedure:

    • To a solution of o-vanillin in acetone, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add allyl bromide dropwise to the reaction mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 4-allyloxy-3-methoxybenzaldehyde.

Experimental Protocol: Synthesis of this compound via Claisen Rearrangement

This procedure is a general method for the thermal Claisen rearrangement of aryl allyl ethers.

  • Materials:

    • 4-Allyloxy-3-methoxybenzaldehyde (1 equivalent)

    • N,N-Dimethylaniline or another high-boiling point solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-allyloxy-3-methoxybenzaldehyde in N,N-dimethylaniline.

    • Heat the reaction mixture to a high temperature (typically 180-220 °C).

    • Maintain this temperature and monitor the reaction progress by TLC until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the high-boiling solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Synthesis Workflow for this compound o_vanillin o-Vanillin intermediate 4-Allyloxy-3-methoxybenzaldehyde o_vanillin->intermediate Allylation (Allyl bromide, K2CO3, Acetone) final_product This compound intermediate->final_product Claisen Rearrangement (High Temperature)

A diagram illustrating the two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR * Aldehydic proton (-CHO): Singlet around δ 9.8 ppm. * Phenolic proton (-OH): Singlet, chemical shift can vary. * Aromatic protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). * Allyl group protons: * -CH₂-: Doublet around δ 3.3 ppm. * -CH=: Multiplet around δ 5.9 ppm. * =CH₂: Two doublets of doublets around δ 5.0-5.2 ppm. * Methoxy group protons (-OCH₃): Singlet around δ 3.9 ppm.
¹³C NMR * Carbonyl carbon (-CHO): ~191 ppm. * Aromatic carbons: Signals in the range of 110-160 ppm. * Allyl group carbons: ~137 ppm (-CH=), ~115 ppm (=CH₂), ~39 ppm (-CH₂-). * Methoxy carbon (-OCH₃): ~56 ppm.
FT-IR (cm⁻¹) * O-H stretch (phenolic): Broad band around 3400-3200 cm⁻¹. * C-H stretch (aromatic and vinylic): ~3100-3000 cm⁻¹. * C-H stretch (aliphatic): ~2950-2850 cm⁻¹. * C=O stretch (aldehyde): Strong band around 1680-1660 cm⁻¹. * C=C stretch (aromatic and vinylic): ~1600, 1580, 1500 cm⁻¹. * C-O stretch (ether and phenol): ~1270, 1150 cm⁻¹.
Mass Spectrometry (m/z) * Molecular Ion (M⁺): 192. * Major Fragments: Loss of H (191), loss of CHO (163), loss of CH₃ (177), and fragments related to the allyl chain.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, its structural similarity to well-studied natural compounds like eugenol and vanillin suggests potential antioxidant and anti-inflammatory properties.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The antioxidant capacity can be evaluated using various in vitro assays.

  • Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Procedure:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a series of dilutions of the test compound.

    • Add a fixed volume of DPPH solution in methanol to each dilution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow start Prepare Test Compound Dilutions mix Mix with DPPH Solution start->mix incubate Incubate (30 min, dark) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

A simplified workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity

Structurally related benzaldehydes have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB and MAPK.

  • NF-κB Pathway: This pathway is a central regulator of inflammation. It is hypothesized that this compound could inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in the inflammatory response. The compound might exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.

Signaling_Pathway Potential Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK MAPK Cascade Receptor->MAPK IKK IKK Complex Receptor->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB_IkB->IkB Degradation NFkB NF-κB NFkB_IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Gene Expression NFkB_n->Genes Stimulus Inflammatory Stimulus Stimulus->Receptor Compound 5-Allyl-2-hydroxy-3- methoxybenzaldehyde Compound->MAPK Inhibition? Compound->IKK Inhibition?

A diagram of potential anti-inflammatory signaling pathways.
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Procedure:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Conclusion

This compound is a molecule of interest with potential applications in various fields, including as a synthetic intermediate and a potential bioactive agent. This technical guide has summarized its known properties and provided a framework for its synthesis and characterization based on available data and established chemical principles. Further experimental investigation is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and confirm its predicted biological activities and underlying mechanisms of action. This will be crucial for unlocking its full potential in drug development and other scientific disciplines.

References

5-Allyl-2-hydroxy-3-methoxybenzaldehyde CAS number 22934-51-6

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22934-51-6

Synonyms: 5-Allyl-3-methoxysalicylaldehyde, 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde

This technical guide provides an in-depth overview of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a valuable aromatic aldehyde for researchers, scientists, and professionals in drug development. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis and potential biological evaluation, and visual representations of relevant workflows and pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Light yellow crystalline powder
Melting Point 48-52 °C
Boiling Point 167 °C / 10 mmHg
Density 1.144 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in methanol, insoluble in water.
pKa 8.51 ± 0.23 (Predicted)

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a Claisen rearrangement of an allylated precursor, typically derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Synthetic Workflow

G o_vanillin o-Vanillin allyl_ether 2-(Allyloxy)-3-methoxybenzaldehyde o_vanillin->allyl_ether Allylation allyl_bromide Allyl Bromide allyl_bromide->allyl_ether k2co3 K2CO3, Acetone k2co3->allyl_ether claisen Claisen Rearrangement (High Temperature, e.g., 200-210°C) allyl_ether->claisen product This compound claisen->product

Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Claisen Rearrangement

This protocol is adapted from established procedures for the Claisen rearrangement of similar phenolic ethers.

Step 1: Synthesis of 2-(Allyloxy)-3-methoxybenzaldehyde

  • To a solution of o-vanillin (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the solid K₂CO₃ and remove the acetone under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield 2-(allyloxy)-3-methoxybenzaldehyde.

Step 2: Claisen Rearrangement to this compound

  • Heat the purified 2-(allyloxy)-3-methoxybenzaldehyde (1 equivalent) neat (without solvent) to 200-210°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • The crude product, this compound, can be purified by column chromatography.

Biological Activity and Potential Applications

While direct studies on the biological activities of this compound are limited, its structural similarity to other benzaldehyde derivatives suggests potential antioxidant, anti-inflammatory, and antimicrobial properties.

Antibacterial Activity of a Derivative

A notable study has explored the antibacterial activity of a thiosemicarbazone derivative of this compound and its subsequent organotin(IV) complexes. This highlights a potential application of the core compound as a scaffold in the development of new antimicrobial agents.

  • A solution of this compound (1 equivalent) in ethanol is added to a hot ethanolic solution of thiosemicarbazide (1 equivalent).

  • The mixture is refluxed for a specified period, and the resulting precipitate is filtered, washed with ethanol, and dried.

The antibacterial activity of the synthesized compounds can be evaluated using the agar well diffusion method against various bacterial strains.

  • Prepare nutrient agar plates and seed them with the test bacterial cultures.

  • Create wells in the agar and add solutions of the test compounds at known concentrations.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.

Postulated Anti-inflammatory Signaling Pathway

Based on studies of other benzaldehyde derivatives, it is hypothesized that this compound may exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is crucial in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α) NFkB->Inflammatory_Mediators Target_Compound 5-Allyl-2-hydroxy- 3-methoxybenzaldehyde Target_Compound->IKK Inhibition

Hypothetical modulation of the NF-κB pathway.
Experimental Protocols for Potential Biological Assays

This assay is commonly used to evaluate the free radical scavenging ability of a compound.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Add various concentrations of this compound to the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After 24 hours, measure the amount of nitric oxide in the cell culture supernatant using the Griess reagent.

  • Determine the inhibitory effect of the compound on NO production.

Summary of Quantitative Data

Data TypeParameterValueReference
Physical Properties Molecular Weight192.21 g/mol [1]
Melting Point48-52 °C[3]
Boiling Point167 °C / 10 mmHg[2]
Antibacterial Activity of Organotin(IV) Complex of Thiosemicarbazone Derivative Zone of Inhibition (mm) vs. S. aureusVaries with complex
Zone of Inhibition (mm) vs. B. subtilisVaries with complex
Zone of Inhibition (mm) vs. E. coliVaries with complex
Zone of Inhibition (mm) vs. P. aeruginosaVaries with complex

Disclaimer: The experimental protocols and potential biological activities described herein are for informational purposes for research and development professionals. All laboratory work should be conducted in a safe and controlled environment by qualified individuals. The biological activities of this compound itself require further direct investigation.

References

Methodological & Application

Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde from Eugenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde from the natural starting material, eugenol. This synthesis is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the substituted benzaldehyde motif in a wide array of pharmacologically active molecules.

Introduction

Eugenol, a major constituent of clove oil, is an abundant and renewable resource, making it an attractive starting material for the synthesis of valuable chemical intermediates. The target molecule, this compound, possesses multiple functional groups that can be readily modified, rendering it a versatile building block for the synthesis of novel therapeutic agents and other fine chemicals. The introduction of an aldehyde group onto the eugenol backbone is effectively achieved through the Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution known as the Reimer-Tiemann reaction.[1][2][3] In this reaction, chloroform is treated with a strong base, typically aqueous sodium or potassium hydroxide, to generate a highly reactive dichlorocarbene intermediate.[3][4] The phenoxide ion, formed by the deprotonation of eugenol in the basic medium, then acts as a nucleophile, attacking the electron-deficient dichlorocarbene.[3] The resulting intermediate undergoes hydrolysis to yield the final aldehyde product, with the formyl group predominantly directed to the position ortho to the hydroxyl group.[1][4]

Experimental Protocol

This protocol is adapted from established procedures for the Reimer-Tiemann reaction on phenolic substrates.[1][4][5]

Materials:

  • Eugenol (99%)

  • Chloroform (ACS grade)

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of eugenol in 50 mL of ethanol.

  • Base Addition: In a separate beaker, prepare a solution of 20.0 g of sodium hydroxide in 50 mL of deionized water. Carefully add the NaOH solution to the ethanolic solution of eugenol while stirring.

  • Chloroform Addition: Heat the reaction mixture to 60-70°C using a heating mantle. Once the temperature has stabilized, add 15 mL of chloroform dropwise over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70°C for 3 hours. The color of the reaction mixture will typically darken.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper (pH ~2-3). This should be done in a fume hood as it may generate fumes.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity) to elute the final product.

  • Characterization: The purified this compound should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation

ParameterValueReference
Starting Material EugenolCommercially Available
Key Reagents Chloroform, Sodium HydroxideStandard Laboratory Grade
Reaction Type Reimer-Tiemann Reaction[3]
Reaction Temperature 60-70 °C[4]
Reaction Time 3 hours[4]
Typical Yield 40-60% (unoptimized)General literature for Reimer-Tiemann reactions
Purification Method Column ChromatographyStandard Organic Synthesis Protocol
Final Product This compound-
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Solid

Visualizations

Synthesis_Workflow Eugenol Eugenol Reaction_Vessel Reaction Vessel (Ethanol, NaOH, 60-70°C) Eugenol->Reaction_Vessel Reaction Reimer-Tiemann Reaction (3 hours) Reaction_Vessel->Reaction Chloroform Chloroform Chloroform->Reaction_Vessel dropwise Workup Acidification (HCl) & Extraction (Et₂O) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_Reagents Reagents cluster_Intermediates Key Intermediates Eugenol Eugenol (Phenol) Phenoxide Eugenol Phenoxide Eugenol->Phenoxide Chloroform Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) Chloroform->Dichlorocarbene α-elimination Base Strong Base (NaOH) Base->Eugenol Deprotonation Base->Chloroform Deprotonation Product This compound Phenoxide->Product Nucleophilic Attack Dichlorocarbene->Product

Caption: Key steps in the Reimer-Tiemann reaction mechanism.

References

Application Notes and Protocols for the Laboratory Preparation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a valuable substituted phenolic aldehyde for applications in medicinal chemistry and materials science. The presented methodology is based on a two-step synthesis commencing from commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis involves an initial O-allylation followed by a thermal Claisen rearrangement to yield the target compound. This application note includes a comprehensive experimental protocol, tabulated data for reagents and reaction parameters, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as 5-allyl-o-vanillin, is an aromatic compound featuring hydroxyl, methoxy, allyl, and aldehyde functional groups. This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including Schiff bases, chalcones, and heterocyclic compounds with potential biological activities. The presence of the allyl group offers a site for further chemical modifications, enhancing its utility in the development of novel therapeutic agents and functional materials.

The synthetic route detailed herein follows a robust and well-established chemical transformation sequence. The first step involves the etherification of the phenolic hydroxyl group of o-vanillin with an allyl halide under basic conditions. The subsequent step employs a thermal[1][1]-sigmatropic rearrangement, specifically the Claisen rearrangement, of the resulting allyl ether to introduce the allyl group onto the aromatic ring at the position para to the hydroxyl group.

Data Presentation

Table 1: Reagents for the Synthesis of this compound

ReagentChemical FormulaMolar Mass ( g/mol )Role
o-VanillinC₈H₈O₃152.15Starting Material
Allyl BromideC₃H₅Br120.98Allylating Agent
Potassium CarbonateK₂CO₃138.21Base
AcetoneC₃H₆O58.08Solvent
2-Allyloxy-3-methoxybenzaldehydeC₁₁H₁₂O₃192.21Intermediate
This compoundC₁₁H₁₂O₃192.21Product

Table 2: Experimental Parameters for the Synthesis

StepReactionTemperature (°C)Duration (h)Yield (%)
1O-Allylation of o-vanillinReflux (Acetone)5~99
2Claisen Rearrangement200-2102~90

Experimental Protocols

Step 1: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde (O-Allylation)

  • To a solution of o-vanillin (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-allyloxy-3-methoxybenzaldehyde. The product is often of sufficient purity for the next step, or it can be further purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Claisen Rearrangement)

  • Place the crude 2-allyloxy-3-methoxybenzaldehyde (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Heat the neat (solvent-free) material to 200-210 °C in an oil bath.

  • Maintain this temperature for 2 hours. The rearrangement can be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a crystalline solid.

Mandatory Visualization

Synthesis_Workflow Start o-Vanillin Step1 O-Allylation Start->Step1 Reagents1 Allyl Bromide, K₂CO₃ Acetone Reagents1->Step1 Intermediate 2-Allyloxy-3-methoxybenzaldehyde Step1->Intermediate Step2 Claisen Rearrangement (200-210 °C, neat) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Allyl bromide is a lachrymator and is toxic; handle with extreme care.

  • The Claisen rearrangement is performed at high temperatures; appropriate precautions should be taken to avoid burns.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the final product should also be determined and compared to the literature value.

Conclusion

The described two-step protocol provides an efficient and reliable method for the laboratory-scale synthesis of this compound from readily available starting materials. The high yields and straightforward procedures make this a suitable method for researchers requiring this versatile chemical intermediate for their work in drug discovery and materials science.

References

5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Allyl-2-hydroxy-3-methoxybenzaldehyde, also known as 5-allyl-3-methoxysalicylaldehyde, is an aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, a methoxy group, and an allyl substituent, provides multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of organic molecules. This compound is a derivative of eugenol, a naturally occurring phenolic compound, and shares some of its structural features, which can be exploited to generate derivatives with interesting biological activities.

This application note provides an overview of the synthetic applications of this compound, with a focus on its use in the preparation of Schiff bases and chalcones. Detailed experimental protocols for these key transformations are provided, along with a summary of the potential biological activities of the resulting derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 22934-51-6[1]
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Appearance Light yellow crystalline powder[2]
Melting Point 48-52 °C[2]
Boiling Point 167 °C / 10 mmHg
Solubility Soluble in methanol and other common organic solvents.

Applications in Organic Synthesis

The presence of multiple functional groups in this compound allows for its participation in a variety of organic reactions, making it a key intermediate for the synthesis of more complex molecules, including heterocyclic compounds, and natural product analogs. Two of the most common and important applications are the synthesis of Schiff bases and chalcones.

Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The aldehyde functionality of this compound readily undergoes condensation with various primary amines to yield the corresponding Schiff bases.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0 eq.).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductRepresentative Yield (%)
This compoundPrimary AmineSchiff Base~70-80% (estimated)

Experimental Workflow for Schiff Base Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Acetic Acid (catalyst) B->C D Reflux Reaction Mixture (2-4 hours) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Recrystallize H->I

Caption: General workflow for the synthesis of Schiff bases.

Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone in the presence of a base or acid catalyst. The aldehyde group of this compound can react with various acetophenones to produce chalcone derivatives with potential antioxidant and anti-inflammatory activities.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol provides a general method for the synthesis of a chalcone from this compound and an acetophenone.

Materials:

  • This compound

  • Acetophenone (or a substituted acetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the acetophenone (1.0 eq.) in ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add a solution of sodium hydroxide dropwise to the reaction mixture, maintaining the temperature below 25 °C.

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative):

Specific yields for chalcones synthesized directly from this compound are not extensively reported. However, syntheses of similar hydroxy- and methoxy-substituted chalcones generally report good to excellent yields.

Reactant 1Reactant 2ProductRepresentative Yield (%)
This compoundAcetophenoneChalcone~60-90% (estimated)

Experimental Workflow for Chalcone Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Aldehyde and Acetophenone in Ethanol B Cool in Ice Bath A->B C Add NaOH Solution Dropwise B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Pour into Ice/HCl E->F Reaction Complete G Filter Precipitate F->G H Wash with Water G->H I Recrystallize H->I

Caption: General workflow for the synthesis of chalcones.

Biological Activities of Derivatives

While direct experimental data on the biological activities of derivatives synthesized from this compound is limited, the structural similarity to eugenol and other salicylaldehyde derivatives suggests that its Schiff bases and chalcones may possess a range of biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities.

Antioxidant Activity: The phenolic hydroxyl group in the parent molecule is a key feature that can contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals. Chalcones derived from this aldehyde, with their extended conjugation, are also expected to exhibit significant antioxidant potential.

Antimicrobial Activity: Schiff bases are well-documented for their antimicrobial properties. The imine group is often crucial for this activity, and the overall lipophilicity and electronic properties of the molecule, influenced by the allyl and methoxy groups, can modulate its effectiveness against various bacterial and fungal strains.

Potential Signaling Pathway Modulation (Hypothetical)

Based on the known activities of structurally related compounds like eugenol and other bioactive benzaldehydes, derivatives of this compound could potentially modulate inflammatory pathways. For instance, they might inhibit the production of pro-inflammatory mediators by interfering with signaling cascades such as the NF-κB and MAPK pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_nucleus Nucleus cluster_response Cellular Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK activates NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Expression NFkB->Gene translocates to Mediators Inflammatory Mediators (e.g., NO, Cytokines) Gene->Mediators leads to Derivative Derivative of This compound Derivative->IKK inhibits

References

Application Notes and Protocols for the Preparation of Heterocyclic Compounds Using 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 5-Allyl-2-hydroxy-3-methoxybenzaldehyde as a versatile starting material. This compound, possessing a reactive aldehyde group, a phenolic hydroxyl group, and an allyl substituent, serves as a valuable building block for the creation of diverse molecular architectures, including coumarins, chalcones, and flavones, many of which are of significant interest in medicinal chemistry and drug discovery.

Synthesis of Coumarins via Knoevenagel Condensation

Coumarins are a prominent class of benzopyrones exhibiting a wide range of biological activities. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of coumarin derivatives from 2-hydroxybenzaldehydes and compounds containing an active methylene group.

Experimental Protocol: Synthesis of 8-Allyl-7-hydroxy-6-methoxycoumarin-3-carboxylic acid

This protocol describes the synthesis of a substituted coumarin-3-carboxylic acid using this compound and malonic acid.

Reaction Scheme:

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (10% aqueous solution)

  • Standard laboratory glassware and purification equipment (recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine.

  • To this solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heat the reaction mixture under reflux with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with a 10% aqueous solution of hydrochloric acid until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 8-Allyl-7-hydroxy-6-methoxycoumarin-3-carboxylic acid.

Quantitative Data:

ProductStarting MaterialReagentsSolventCatalystReaction Time (h)Yield (%)
8-Allyl-7-hydroxy-6-methoxycoumarin-3-carboxylic acidThis compoundMalonic acidPyridinePiperidine4-6~85-95

Note: The yield is an estimated range based on typical Knoevenagel condensations and may vary depending on the specific reaction conditions and scale.

Workflow Diagram:

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_aldehyde 5-Allyl-2-hydroxy-3- methoxybenzaldehyde dissolve Dissolve in Pyridine start_aldehyde->dissolve start_malonic Malonic Acid start_malonic->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux (4-6h) add_catalyst->reflux quench Pour into Ice reflux->quench acidify Acidify with HCl quench->acidify filter Filter Precipitate acidify->filter purify Recrystallize filter->purify product 8-Allyl-7-hydroxy-6- methoxycoumarin-3- carboxylic acid purify->product

Caption: Workflow for the synthesis of a substituted coumarin.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.

Experimental Protocol: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(5-allyl-2-hydroxy-3-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a chalcone derivative from this compound and 2'-hydroxyacetophenone.

Reaction Scheme:

Materials:

  • This compound

  • 2'-Hydroxyacetophenone

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40-50% in water)

  • Hydrochloric acid (dilute aqueous solution)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flask, dissolve this compound (1 equivalent) and 2'-hydroxyacetophenone (1 equivalent) in ethanol or methanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide or sodium hydroxide with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a solid precipitate often indicates product formation.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data:

ProductStarting MaterialsBaseSolventReaction Time (h)Yield (%)
(E)-1-(2-hydroxyphenyl)-3-(5-allyl-2-hydroxy-3-methoxyphenyl)prop-2-en-1-oneThis compound, 2'-HydroxyacetophenoneKOH or NaOHEthanol24-48~70-90

Note: The yield is an estimated range based on typical Claisen-Schmidt condensations and may vary.

Workflow Diagram:

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_aldehyde 5-Allyl-2-hydroxy-3- methoxybenzaldehyde dissolve Dissolve in Ethanol start_aldehyde->dissolve start_ketone 2'-Hydroxyacetophenone start_ketone->dissolve add_base Add KOH/NaOH (aq) dissolve->add_base stir Stir at RT (24-48h) add_base->stir quench Pour into Ice stir->quench acidify Acidify with HCl quench->acidify filter Filter Precipitate acidify->filter purify Recrystallize filter->purify product (E)-1-(2-hydroxyphenyl)-3- (5-allyl-2-hydroxy-3- methoxyphenyl)prop-2-en-1-one purify->product

Caption: Workflow for the synthesis of a substituted chalcone.

Synthesis of Flavones via Oxidative Cyclization of Chalcones

Flavones are a class of flavonoids that can be synthesized from chalcone precursors through an oxidative cyclization reaction.

Experimental Protocol: Synthesis of 6-Allyl-7-hydroxy-8-methoxyflavone

This protocol describes the conversion of the previously synthesized chalcone into a flavone.

Reaction Scheme:

Materials:

  • (E)-1-(2-hydroxyphenyl)-3-(5-allyl-2-hydroxy-3-methoxyphenyl)prop-2-en-1-one

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the chalcone (1 equivalent) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude flavone by column chromatography or recrystallization.

Quantitative Data:

ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)
6-Allyl-7-hydroxy-8-methoxyflavone(E)-1-(2-hydroxyphenyl)-3-(5-allyl-2-hydroxy-3-methoxyphenyl)prop-2-en-1-oneI₂DMSO2-4~60-80

Note: The yield is an estimated range and can vary.

Signaling Pathway Diagram (Illustrative):

G cluster_synthesis Synthetic Pathway start 5-Allyl-2-hydroxy-3- methoxybenzaldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation flavone Flavone Product chalcone->flavone Oxidative Cyclization

5-Allyl-2-hydroxy-3-methoxybenzaldehyde in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a substituted benzaldehyde derivative, is a structural analog of well-known bioactive molecules such as eugenol and vanillin. While direct and extensive research on this specific compound is limited, its chemical architecture suggests significant potential in medicinal chemistry. This document outlines prospective applications based on the established activities of its analogs, provides exemplary protocols for its evaluation, and details a plausible synthetic route. The information herein is intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction and Chemical Profile

This compound (also known as 5-formyl-3-methoxyeugenol) is an aromatic aldehyde. Its structure combines key functional groups from both eugenol (an allyl group) and vanillin (a formyl group), both of which are recognized for their diverse pharmacological effects.

Chemical Structure:

  • Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol [1]

  • CAS Number: 22934-51-6[1]

  • Key Features: A benzene ring substituted with a hydroxyl (-OH), a methoxy (-OCH₃), an allyl (-CH₂CH=CH₂), and a formyl (-CHO) group. These functional groups provide sites for hydrogen bonding, potential metal chelation, and reactions to form various derivatives (e.g., Schiff bases, hydrazones).

Given the scarcity of direct biological data, this document extrapolates potential applications from its structurally related and well-researched parent compounds.

Synthetic Protocol

A plausible synthetic route to this compound can be achieved via the ortho-Claisen rearrangement of an allylated vanillin derivative, followed by formylation.

Protocol 2.1: Synthesis via Claisen Rearrangement

This protocol outlines a potential multi-step synthesis starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Step 1: Allylation of o-Vanillin

  • Dissolve o-vanillin (1 equivalent) in a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF).

  • Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 60-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter out the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting allyl ether intermediate using column chromatography.

Step 2: Claisen Rearrangement

  • Heat the purified allyl ether intermediate neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline to approximately 180-200°C.[2]

  • The[3][3]-sigmatropic rearrangement will occur, migrating the allyl group to the ortho position (C5) on the benzene ring.[4][5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and purify the product, this compound, via column chromatography on silica gel.

Synthesis_Workflow Start o-Vanillin Intermediate1 Allyl Ether Intermediate Start->Intermediate1 K₂CO₃, Allyl Bromide (Allylation) Product 5-Allyl-2-hydroxy- 3-methoxybenzaldehyde Intermediate1->Product Heat (~200°C) (Claisen Rearrangement)

Caption: Proposed synthesis workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the known bioactivities of eugenol and vanillin derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Eugenol, a core component of the target molecule's structure, exhibits anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6][7] A key mechanism is the inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[3][6]

Table 1: Reported Anticancer Activity of Eugenol

Cell Line Cancer Type IC₅₀ Value Reference
MCF-7 Breast Cancer 22.75 µM [1]

| MDA-MB-231 | Breast Cancer | 15.09 µM |[1] |

The presence of the allyl and phenolic hydroxyl groups on this compound suggests it may share similar NF-κB inhibitory and pro-apoptotic properties.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_degraded IκB (degraded) IkB->IkB_degraded NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound Eugenol Analog (Hypothesized Target) Compound->IKK inhibits label_a Inactive Complex DNA Target Genes NFkB_nuc->DNA binds & activates transcription mRNA Pro-inflammatory & Pro-survival Proteins DNA->mRNA

Caption: Hypothesized inhibition of the NF-κB pathway by a eugenol analog.
Antimicrobial Activity

Eugenol and its derivatives are well-documented antimicrobial agents, effective against a range of bacteria.[8] The mechanism often involves disruption of the bacterial cell membrane. The combination of a phenolic hydroxyl group and a lipophilic allyl chain in this compound is characteristic of molecules with potent antibacterial properties.

Table 2: Antimicrobial Activity of Eugenol and a Derivative

Compound Organism MIC (µg/mL) Reference
Eugenol Staphylococcus aureus 115 [9]
Epoxide-Eugenol Staphylococcus aureus 57 [9]
Eugenol Helicobacter pylori 32 - 64 [10]

| m-chloro phenyl eugenol derivative | Helicobacter pylori | 8 |[10] |

Antioxidant Activity

Vanillin, the other structural parent, is known for its antioxidant properties, primarily due to the ability of its phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[11][12] The antioxidant capacity is a key factor in preventing cellular damage implicated in numerous chronic diseases.

Table 3: Antioxidant Activity of Vanillin and Derivatives (DPPH Assay)

Compound IC₅₀ Value (µg/mL) Reference
Vanillin 0.81 [12][13]
Vanillyl Acetate 0.63 [12][13]
Reduced Vanillin Derivative 0.59 [12][13]

| Vitamin C (Standard) | 0.44 |[12][13] |

Exemplary Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activities of this compound.

Protocol 4.1: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic (anticancer) effect of a compound on a cancer cell line.

  • Cell Culture: Culture a selected cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with 100 µL of the compound-containing media. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4.2: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging ability of a compound.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compound and a standard (e.g., Vitamin C) in methanol.

  • Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. A blank containing only methanol should be used for baseline correction.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage inhibition against concentration to determine the IC₅₀ value.

Protocol 4.3: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

  • Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental_Logic cluster_applications Potential Applications cluster_assays Evaluation Protocols Compound 5-Allyl-2-hydroxy- 3-methoxybenzaldehyde App1 Anticancer Compound->App1 App2 Antimicrobial Compound->App2 App3 Antioxidant Compound->App3 Assay1 MTT Assay App1->Assay1 evaluates cytotoxicity Assay2 MIC Broth Dilution App2->Assay2 determines MIC Assay3 DPPH Assay App3->Assay3 measures scavenging

Caption: Logical flow from compound to application and evaluation.

References

Application Notes and Protocols: Antioxidant Activity of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antioxidant potential of derivatives of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a molecule of significant interest due to its structural similarity to eugenol, a well-known antioxidant. This document details the quantitative antioxidant activity of representative derivative classes, provides standardized experimental protocols for assessing antioxidant capacity, and visualizes key experimental workflows and potential mechanisms of action.

Data Presentation: Antioxidant Activity of Derivatives

The antioxidant capacity of chemical compounds is often evaluated by their ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant potency.

While extensive data on a wide range of this compound derivatives is still an emerging area of research, studies on structurally related Schiff base and chalcone derivatives of other substituted benzaldehydes provide valuable insights into their potential antioxidant activities. The following tables summarize the IC50 values for representative Schiff base and chalcone derivatives, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity of Representative Schiff Base Derivatives

CompoundDerivative ClassAmine MoietyDPPH IC50 (µg/mL)Reference
1 Schiff Base of o-vanillinAniline196.4[1]
2 Schiff Base of o-vanillinp-toluidine106.2[1]
3 Schiff Base of o-vanillinp-anisidine134.7[1]

Note: The parent aldehyde for these derivatives is o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is structurally very similar to this compound.

Table 2: Antioxidant Activity of Representative Chalcone Derivatives

CompoundDerivative ClassAldehyde MoietyAcetophenone MoietyDPPH IC50 (µM)ABTS IC50 (µM)Reference
4 Chalcone2-hydroxybenzaldehyde4-hydroxyacetophenone-53.76[2]
5 Chalcone2-hydroxybenzaldehyde4-methoxyacetophenone-50.34[2]
6 Chalcone3,4-dimethoxybenzaldehyde2-hydroxyacetophenone3.39 (µg/mL)-[3]
7 Chalcone4-hydroxybenzaldehyde2-hydroxyacetophenone8.22 (µg/mL)-[3]

Note: These chalcones are derived from various substituted benzaldehydes and acetophenones, illustrating the antioxidant potential of this class of compounds.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of antioxidant activity. The following are methodologies for the widely used DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. This change in absorbance is measured spectrophotometrically.

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test sample dilutions to the respective wells.

    • For the blank, use 100 µL of methanol instead of the test sample.

    • For the control, use 100 µL of the solvent used for the test samples.

  • Incubation: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the test sample dilutions to the respective wells.

  • Incubation: Mix and incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Experimental Workflow for Antioxidant Screening

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_data Data Analysis Compound Synthesis Compound Synthesis Stock Solutions Stock Solutions Compound Synthesis->Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions DPPH Assay DPPH Assay Serial Dilutions->DPPH Assay ABTS Assay ABTS Assay Serial Dilutions->ABTS Assay Spectrophotometric Reading Spectrophotometric Reading DPPH Assay->Spectrophotometric Reading ABTS Assay->Spectrophotometric Reading Calculate % Inhibition Calculate % Inhibition Spectrophotometric Reading->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Identify Lead Compounds Identify Lead Compounds Determine IC50->Identify Lead Compounds

Caption: Workflow for screening antioxidant activity.

Mechanism of Radical Scavenging

G Free Radical (R•) Free Radical (R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) accepts H• Antioxidant (AOH) Antioxidant (AOH) Stable Antioxidant Radical (AO•) Stable Antioxidant Radical (AO•) Antioxidant (AOH)->Stable Antioxidant Radical (AO•) donates H•

Caption: Hydrogen atom transfer (HAT) mechanism.

References

Application Notes and Protocols: Antimicrobial Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde is limited in publicly available scientific literature. The following application notes and protocols are based on the known antimicrobial activities of structurally similar compounds, such as eugenol and other substituted salicylaldehydes. These protocols are intended to serve as a guide for researchers to conduct their own investigations into the antimicrobial potential of this compound.

Introduction

This compound, a substituted phenolic aldehyde, possesses structural features that suggest potential antimicrobial activity. Its framework is related to eugenol (4-allyl-2-methoxyphenol), a well-documented antimicrobial agent, and salicylaldehyde, whose derivatives are known for their broad-spectrum antimicrobial effects. The presence of a hydroxyl group, a methoxy group, and an allyl group on the benzaldehyde scaffold indicates the likelihood of interactions with microbial cells, potentially leading to the inhibition of growth or cell death. This document provides a framework for the investigation of these properties.

Potential Antimicrobial Activity: Data from Structurally Related Compounds

To provide a basis for the potential antimicrobial efficacy of this compound, the following tables summarize the reported minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values for the closely related compounds, eugenol and various salicylaldehyde derivatives, against a range of microorganisms.

Table 1: Antimicrobial Activity of Eugenol

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliUPEC1.25-55-10[1]
Staphylococcus aureusATCC 25923115230[2]
Listeria monocytogenes--0.39% (v/v)[3]
Salmonella enterica--3.13% (v/v)[3]
Candida albicans-100200[4]

Table 2: Antifungal Activity of Salicylaldehyde Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Salicylaldehyde Schiff Base (SB1)Pseudomonas aeruginosa50[5]
Salicylaldehyde Schiff Base (SB3)Escherichia coli50[5]
Halogenated SalicylaldehydesCandida albicans8 - 63[6]
Halogenated SalicylaldehydesSaccharomyces cerevisiae12 - 94[6]

Postulated Mechanisms of Antimicrobial Action

The antimicrobial action of phenolic aldehydes is often multifaceted. Based on studies of related compounds, the proposed mechanisms for this compound could involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the microbial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.[7]

  • Inhibition of Enzyme Activity: The aldehyde and hydroxyl groups can potentially interact with microbial enzymes, particularly those involved in essential metabolic pathways, leading to their inactivation.[7]

  • Generation of Oxidative Stress: Some phenolic compounds can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage to DNA, proteins, and lipids.[8][9][10]

  • Interference with Quorum Sensing: At sub-inhibitory concentrations, phenolic compounds may interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for virulence factor production and biofilm formation.[11]

G Postulated Antimicrobial Mechanisms of Phenolic Aldehydes A Phenolic Aldehyde (e.g., this compound) B Microbial Cell A->B Interaction C Disruption of Cell Membrane B->C D Inhibition of Essential Enzymes B->D E Generation of Reactive Oxygen Species (ROS) B->E F Cell Lysis and Death C->F D->F E->F G Broth Microdilution Workflow for MIC Determination A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare and Standardize Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Visually or with Plate Reader) E->F G Agar Disk Diffusion Workflow A Prepare and Standardize Microbial Inoculum B Inoculate Agar Plate with Swab A->B D Place Disks on Inoculated Plate B->D C Prepare and Apply Test Compound to Disks C->D E Incubate Plate D->E F Measure Zones of Inhibition E->F

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for evaluating the in vitro antioxidant potential of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. Direct experimental data on the antioxidant activity of this specific compound is limited in current scientific literature. Therefore, this document offers detailed protocols for standard antioxidant assays, including DPPH, ABTS, and FRAP, which are recommended for its evaluation. For comparative purposes, a summary of the antioxidant activities of structurally related compounds, eugenol and vanillin, is included. This information is intended to guide researchers in designing and conducting experiments to elucidate the antioxidant profile of this compound.

Introduction

This compound is a benzaldehyde derivative with structural similarities to known antioxidant compounds like eugenol and vanillin. The presence of a phenolic hydroxyl group and an allyl group suggests that it may possess free radical scavenging and reducing capabilities. In vitro antioxidant assays are essential first steps in characterizing the antioxidant potential of novel compounds in drug discovery and development. These assays are typically rapid, reproducible, and cost-effective, providing valuable preliminary data.

This document outlines the principles and detailed methodologies for three commonly employed antioxidant assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of a compound to scavenge the ABTS radical cation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Data Presentation: Antioxidant Activity of Structurally Related Compounds

As of the latest literature review, no specific quantitative data for the in vitro antioxidant activity of this compound has been reported. However, the antioxidant capacities of its structural analogs, eugenol and vanillin, have been documented. This data, presented in Table 1, can serve as a valuable benchmark for future studies on this compound.

CompoundAssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL) of Reference
EugenolDPPH5.8Ascorbic Acid3.9
VanillinDPPH>1000Ascorbic AcidNot Reported
EugenolABTS15.4Trolox8.7
VanillinABTS21.7TroloxNot Reported

Table 1: Comparative Antioxidant Activity of Compounds Structurally Related to this compound. IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of This compound Sample->Mix Control Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The reduction of this radical by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•⁺ stock solution.

  • Preparation of Working ABTS•⁺ Solution:

    • Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare similar dilutions for the positive control (Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the different concentrations of the test compound or positive control.

    • Add 180 µL of the working ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the ABTS•⁺ solution without the sample.

    • A_sample is the absorbance of the ABTS•⁺ solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•⁺ (ABTS + K₂S₂O₈) ABTS_work Prepare Working ABTS•⁺ Solution (Abs ~0.7) ABTS_gen->ABTS_work Mix Mix Sample/Control with ABTS•⁺ Solution in 96-well plate ABTS_work->Mix Sample Prepare Serial Dilutions of This compound Sample->Mix Control Prepare Serial Dilutions of Positive Control (e.g., Trolox) Control->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Caption: ABTS Radical Cation Scavenging Assay Workflow.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Materials:

  • This compound

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate buffer (300 mM, pH 3.6)

  • Hydrochloric acid (HCl)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6).

      • 10 mM TPTZ in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using ferrous sulfate (e.g., 100 to 1000 µM).

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the different concentrations of the test compound or standard.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation of FRAP Value:

    • Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of ferrous sulfate.

    • The results are expressed as µM of Fe(II) equivalents per gram or mole of the test compound.

Workflow Diagram:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix Sample/Standard with FRAP Reagent in 96-well plate FRAP_reagent->Mix Sample Prepare Dilutions of This compound Sample->Mix Standard Prepare Ferrous Sulfate Standard Curve Standard->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe(II) Equivalents) Measure->Calculate

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Conclusion

The provided protocols for DPPH, ABTS, and FRAP assays offer a robust framework for the initial in vitro antioxidant screening of this compound. While direct experimental data for this compound is currently unavailable, the presented methodologies and comparative data for its structural analogs will facilitate a comprehensive evaluation of its antioxidant potential. The results from these assays will provide valuable insights for researchers and professionals in the fields of medicinal chemistry and drug development. It is recommended to use multiple assays to obtain a broader understanding of the antioxidant mechanism of the compound.

Application Notes and Protocols: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a versatile precursor derived from the naturally abundant compound eugenol, in the synthesis of novel bioactive molecules. This document details synthetic protocols for preparing Schiff bases and chalcones, presents their biological activities, and illustrates the key signaling pathways they modulate.

Introduction

This compound, also known as 5-formyleugenol, is an aromatic aldehyde that serves as a valuable building block in medicinal chemistry. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an allyl substituent, allows for diverse chemical modifications to generate a library of derivatives with a wide spectrum of biological activities. This precursor is particularly useful for synthesizing compounds with potential antimicrobial, anticonvulsant, and anti-inflammatory properties. The structural similarity of its derivatives to eugenol suggests that they may exert their effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[1][2][3][4][5][6]

Bioactive Molecules Derived from this compound

Two major classes of bioactive compounds that can be readily synthesized from this precursor are Schiff bases and chalcones.

  • Schiff Bases: Formed by the condensation reaction between the aldehyde group of this compound and a primary amine, Schiff bases (or imines) are known to exhibit a broad range of pharmacological activities, including antimicrobial and anticancer effects.[7][8][9] The imine linkage is crucial for their biological activity.

  • Chalcones: These are α,β-unsaturated ketones synthesized via a Claisen-Schmidt condensation between this compound and an acetophenone. Chalcones are precursors to flavonoids and have demonstrated significant anti-inflammatory, antioxidant, and anticonvulsant properties.[10][11][12]

Data Presentation: Biological Activities

The following tables summarize the biological activities of representative Schiff bases and chalcones derived from precursors structurally similar to this compound. This data provides a comparative basis for the potential efficacy of novel derivatives.

Table 1: Antimicrobial Activity of Schiff Base Derivatives

Compound ClassDerivativeTest OrganismActivity (MIC, µg/mL)Reference
Schiff BaseDerived from 5-aminopyrazolesStaphylococcus epidermidis7.81[7]
Schiff BaseDerived from 5-aminopyrazolesEnterococcus faecalis7.81[7]
Schiff BaseDerived from 2-hydroxy-3-methoxy-5-nitrobenzaldehydeStaphylococcus aureus-[13]
Schiff BaseDerived from 2-hydroxy-3-methoxy-5-nitrobenzaldehydeEscherichia coli-[13]

Note: Specific MIC values for the nitrobenzaldehyde derivatives were not provided in the source, but the study confirmed their antimicrobial activity.

Table 2: Anticonvulsant Activity of Chalcone Derivatives

Compound ClassDerivativeTest ModelActivity (% Protection)Reference
ChalconeY1fMMES78.52
ChalconeY2aMMES82.70
ChalconeY2bMMES58.93[10]
ChalconeC2MESPotent[11]
ChalconeC3MESPotent[11]
ChalconeC5MESPotent[11]

MES: Maximal Electroshock-induced Seizure test. "Potent" indicates activity comparable to the standard drug Phenytoin.

Experimental Protocols

Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add the primary amine (1 equivalent) dissolved in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

Synthesis of Chalcones

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and an acetophenone.

Materials:

  • This compound

  • Appropriate acetophenone (e.g., acetophenone, hydroxyacetophenone)

  • Ethanol or Methanol

  • Aqueous solution of a strong base (e.g., 40% KOH or NaOH)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and the chosen acetophenone (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add an aqueous solution of a strong base (e.g., 40% KOH) dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The chalcone will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield the purified chalcone.[12]

Mandatory Visualizations

Experimental and Logical Workflows

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Precursor This compound SchiffBase Schiff Base Synthesis (Condensation) Precursor->SchiffBase Chalcone Chalcone Synthesis (Claisen-Schmidt) Precursor->Chalcone Amine Primary Amine Amine->SchiffBase Acetophenone Acetophenone Acetophenone->Chalcone PurifySB Purification of Schiff Base SchiffBase->PurifySB PurifyChalcone Purification of Chalcone Chalcone->PurifyChalcone Characterize Structural Characterization (NMR, IR, Mass Spec) PurifySB->Characterize PurifyChalcone->Characterize BioactiveSB Bioactive Schiff Base Characterize->BioactiveSB BioactiveChalcone Bioactive Chalcone Characterize->BioactiveChalcone Antimicrobial Antimicrobial Assays BioactiveSB->Antimicrobial Anticonvulsant Anticonvulsant Assays BioactiveChalcone->Anticonvulsant

Caption: Synthesis and evaluation workflow.

Signaling Pathways

The anti-inflammatory effects of eugenol and its derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NFkB_Pathway Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Derivative This compound Derivative Derivative->IKK inhibits

Caption: NF-κB pathway inhibition.

MAPK_Pathway Modulation of MAPK Signaling Pathway Stimulus External Stimuli MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Response Cellular Response (Inflammation, Proliferation) Derivative This compound Derivative Derivative->MAPK inhibits

References

Application Notes and Protocols for the Quantification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a significant aromatic aldehyde. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to ensure accuracy and reproducibility in research, quality control, and drug development settings.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the quantification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity, making it ideal for complex matrices.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated GC-MS method for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and matrix.

ParameterValue
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Recovery 95 - 105%
Precision (RSD%) < 5%
Experimental Protocol

a) Sample Preparation (Solid-Phase Microextraction - SPME)

  • Sample Collection: Accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties) to the vial.

  • Matrix Modification: Add 5 mL of deionized water and 1.5 g of NaCl to the vial to enhance the release of the analyte into the headspace.

  • Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes to allow for equilibration between the sample and the headspace.

  • Extraction: Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 192, 177, 161).

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing IS_Addition Internal Standard Addition Sample->IS_Addition Matrix_Mod Matrix Modification IS_Addition->Matrix_Mod Equilibration Equilibration at 60°C Matrix_Mod->Equilibration SPME SPME Headspace Extraction Equilibration->SPME Injection Thermal Desorption in GC Inlet SPME->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC-MS quantification.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For aldehydes, derivatization is often employed to enhance UV detection and improve chromatographic separation.

Quantitative Data Summary

The following table outlines the expected performance characteristics for an HPLC-UV method for this compound analysis following derivatization with 2,4-Dinitrophenylhydrazine (DNPH).

ParameterValue
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.2 µg/mL
Linearity Range 0.2 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Recovery 92 - 108%
Precision (RSD%) < 6%
Experimental Protocol

a) Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent such as methanol or acetonitrile.

  • Derivatization Reagent: Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile acidified with a small amount of sulfuric acid.

  • Reaction: Mix the sample extract with an excess of the DNPH reagent.

  • Incubation: Allow the reaction to proceed in a heated water bath at 60°C for 30 minutes.

  • Quenching: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.

b) HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (for the DNPH derivative).

  • Injection Volume: 10 µL.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Solvent Extraction Derivatization DNPH Derivatization Extraction->Derivatization Incubation Incubation at 60°C Derivatization->Incubation Dilution Dilution Incubation->Dilution Injection HPLC Injection Dilution->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection at 360 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Integration->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for HPLC-UV quantification.

Aldehyde Metabolism Signaling Pathway

This compound, as an aldehyde, can be metabolized in biological systems through pathways involving aldehyde dehydrogenases (ALDHs). These enzymes play a crucial role in detoxifying aldehydes by oxidizing them to their corresponding carboxylic acids.

Aldehyde_Metabolism Aldehyde 5-Allyl-2-hydroxy-3- methoxybenzaldehyde CarboxylicAcid 5-Allyl-2-hydroxy-3- methoxybenzoic Acid Aldehyde->CarboxylicAcid Oxidation ALDH Aldehyde Dehydrogenase (ALDH) ALDH->CarboxylicAcid NADPH NADPH + H+ ALDH->NADPH NADP NADP+ NADP->ALDH

Caption: Aldehyde detoxification pathway.

Application Notes and Protocols for the Purification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Allyl-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and an allyl substituent, make it a valuable building block for the synthesis of more complex molecules. As with many organic syntheses, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to obtain a high-purity final product.

This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental and widely used technique for the separation and purification of individual compounds from a mixture. The protocol is designed to be a comprehensive guide for researchers in academic and industrial settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of a successful purification strategy.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₃[1]
Molecular Weight192.21 g/mol [1]
AppearanceLight yellow crystalline powder[2]
Melting Point48-52 °C[2]
Boiling Point167 °C / 10 mmHg[2]
SolubilitySoluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in hexane.Inferred from common organic solvents

Experimental Protocol: Column Chromatography

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: n-Hexane (Hex), Ethyl acetate (EtOAc), Dichloromethane (DCM) - all HPLC or technical grade

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Cotton or glass wool

  • Sand (washed)

Workflow Diagram

G Purification Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute_column Elute Column with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent characterization Characterize Pure Product evaporate_solvent->characterization

Caption: Workflow for the purification of this compound.

Detailed Procedure

Step 1: Preparation of the TLC System

  • Prepare a TLC developing chamber with a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.

  • Test different ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) to find a system where the desired compound has an Rf value of approximately 0.2-0.3. The presence of the polar hydroxyl group suggests that a moderately polar eluent will be required.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate.

  • Develop the plate in the prepared chamber and visualize the spots under a UV lamp.

Step 2: Column Packing

  • Select an appropriate size glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:EtOAc 95:5).

  • Pour the slurry into the column carefully, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.

Step 4: Elution and Fraction Collection

  • Carefully add the initial eluent to the top of the column.

  • Begin collecting fractions in test tubes or vials.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). For example, start with Hexane:EtOAc (95:5), then move to (90:10), (85:15), and so on. The optimal gradient will depend on the separation observed by TLC.

  • Monitor the elution process by periodically collecting small aliquots from the fractions and analyzing them by TLC.

Step 5: Product Isolation and Characterization

  • Identify the fractions containing the pure product based on the TLC analysis.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a light-yellow solid.

  • Determine the yield and characterize the final product by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Data Presentation

The following tables summarize representative quantitative data for the purification process. Note that actual values may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 2: Representative Purification Data

ParameterValue
Crude Product Purity (Estimated)~85%
Final Product Purity>98%
Typical Yield70-85%

Table 3: Spectroscopic Data for Purified this compound

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.85 (s, 1H, CHO), 7.08 (d, J=1.6 Hz, 1H, Ar-H), 6.95 (d, J=1.6 Hz, 1H, Ar-H), 5.98 (m, 1H, -CH=CH₂), 5.15-5.08 (m, 2H, -CH=CH₂), 3.89 (s, 3H, -OCH₃), 3.38 (d, J=6.8 Hz, 2H, Ar-CH₂-), 11.0 (s, 1H, -OH)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 196.5, 153.0, 148.1, 137.2, 129.5, 124.8, 122.3, 116.5, 115.8, 56.4, 39.5
IR (KBr, cm⁻¹)ν: 3400-3200 (br, O-H), 2925, 2850 (C-H), 1650 (C=O, aldehyde), 1600, 1470 (C=C, aromatic), 1260 (C-O)
Mass Spec (EI)m/z (%): 192 (M⁺, 100), 177, 163, 149

Potential Impurities and Synthesis Context

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of 3-methoxysalicylaldehyde with an allyl halide (e.g., allyl chloride or bromide) in the presence of a Lewis acid catalyst.[3]

G Synthesis and Potential Impurities cluster_synthesis Synthetic Route cluster_impurities Potential Impurities start_mat 3-Methoxysalicylaldehyde + Allyl Halide product This compound start_mat->product Friedel-Crafts Alkylation unreacted_sm Unreacted 3-Methoxysalicylaldehyde product->unreacted_sm Crude Mixture diallyl_product Di-allylated By-product product->diallyl_product other_isomers Other Positional Isomers product->other_isomers

Caption: Synthetic origin of potential impurities.

Common impurities that may be present in the crude product include:

  • Unreacted 3-methoxysalicylaldehyde: The starting material for the alkylation reaction.

  • Di-allylated products: Resulting from over-alkylation of the aromatic ring.

  • Other positional isomers: Depending on the reaction conditions, small amounts of other isomers may be formed.

The column chromatography protocol described herein is effective for separating the desired product from these and other potential impurities.

Conclusion

The detailed protocol provided in this application note offers a reliable and reproducible method for the purification of this compound using column chromatography. By following this guide, researchers can obtain a high-purity product suitable for a variety of downstream applications in drug development and chemical synthesis. The inclusion of representative data and a discussion of potential impurities further aids in the successful implementation of this purification strategy.

References

Application Notes and Protocols for the Recrystallization of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a derivative of vanillin, is a solid organic compound that finds application as a building block in the synthesis of various pharmaceutical and fine chemical products. The purity of this compound is critical for its intended applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the principle that the solubility of a solid in a solvent generally increases with temperature. This document provides a detailed protocol for the recrystallization of this compound, based on established methods for structurally similar compounds like vanillin and isovanillin.

The ideal solvent for recrystallization should dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.

Physicochemical Properties

A summary of the known physical properties of this compound is presented below. This information is crucial for selecting an appropriate recrystallization solvent and determining process parameters.

PropertyValue
Molecular FormulaC₁₁H₁₂O₃[1]
Molecular Weight192.21 g/mol [1][2]
AppearanceLight yellow crystalline powder[3]
Melting Point48-52 °C[1][3]
Boiling Point167 °C / 10 mmHg[1]
SolubilitySoluble in Methanol[1]

Experimental Protocols

The following protocols are generalized based on techniques used for similar benzaldehyde derivatives.[4][5][6] Researchers should perform small-scale solvent screening tests to determine the optimal solvent or solvent system for their specific sample of this compound.

The choice of solvent is the most critical step in a successful recrystallization. Based on the purification of related compounds, water, ethanol, methanol, and mixtures thereof are promising candidates.[7][8]

Screening Procedure:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the mixture to the solvent's boiling point. The compound should completely dissolve.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath. A good yield of crystals should form.

This protocol is recommended when the compound is too soluble in a pure alcohol solvent at room temperature.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 35-40 °C) until a constant weight is achieved.

This protocol is suitable if the compound has low solubility in cold water but sufficient solubility in hot water.[4][6]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, add deionized water to the crude this compound (a starting ratio of approximately 30-60 mL of water per gram of compound can be tested).[4][5]

  • Heating: Heat the mixture to boiling while stirring continuously until all the solid has dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to facilitate maximum crystallization.[5]

  • Collection of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table provides a template for summarizing the quantitative data from recrystallization experiments. Example data is provided for illustrative purposes.

Experiment IDCrude Mass (g)Recrystallization Solvent SystemVolume of Solvent (mL)Purified Mass (g)Percent Recovery (%)Melting Point of Purified Product (°C)Purity by GC (%)
Exp-015.00Ethanol/Water (1:2)754.258550-52>99
Exp-025.00Water2503.907849-51>99
Exp-035.00Methanol/Water (1:3)1004.108250-52>99

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the purification process.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Allow Solution to Cool Slowly hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath to Maximize Crystallization cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select Potential Solvent test_rt_solubility Test Solubility at Room Temperature start->test_rt_solubility test_hot_solubility Test Solubility in Hot Solvent test_rt_solubility->test_hot_solubility Sparingly Soluble unsuitable Solvent is Unsuitable test_rt_solubility->unsuitable Very Soluble test_crystallization Test Crystallization on Cooling test_hot_solubility->test_crystallization Soluble test_hot_solubility->unsuitable Insoluble suitable Solvent is Suitable test_crystallization->suitable Good Crystal Formation test_crystallization->unsuitable No/Poor Crystallization

Caption: Logic diagram for selecting a suitable recrystallization solvent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. This valuable aromatic aldehyde serves as a key intermediate in the development of novel therapeutics and other fine chemicals. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in O-allylation step Incomplete deprotonation of the phenolic hydroxyl group.Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (typically 1.5-2 equivalents). Consider using a stronger base if necessary, but be mindful of potential side reactions.
Inactive allyl bromide.Use freshly opened or distilled allyl bromide. Store it properly to prevent degradation.
Inefficient reaction conditions.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Low yield in Claisen rearrangement Insufficient temperature for rearrangement.The Claisen rearrangement is a thermal process and typically requires high temperatures (180-220 °C).[1] Ensure the reaction is heated to the appropriate temperature in a high-boiling solvent.
Side reactions such as polymerization of the allyl group.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and polymerization. Avoid excessively high temperatures or prolonged reaction times.
Formation of para-rearranged product.While the ortho-isomer is generally favored, para-rearrangement can occur.[2] Purification by column chromatography is necessary to separate the isomers.
Formation of di-allylated product Use of excess allyl bromide in the O-allylation step.Carefully control the stoichiometry of allyl bromide (typically 1.1-1.2 equivalents).
Incomplete formylation in Duff reaction Insufficient amount of hexamethylenetetramine (HMTA).Ensure an adequate molar ratio of HMTA to the phenolic substrate.
Deactivation of the aromatic ring.The Duff reaction works best with electron-rich phenols.[2] Strongly deactivating groups on the ring may hinder the reaction.
Formation of di-formylated byproduct in Duff reaction Both ortho positions to the hydroxyl group are available.To favor mono-formylation, carefully control the stoichiometry by reducing the amount of HMTA relative to the phenolic substrate.[3] Monitor the reaction closely and stop it once the desired mono-formylated product is maximized.[3]
Resin/polymer formation in Duff reaction Acid- or base-catalyzed polymerization of formaldehyde equivalent.Maintain the lowest effective temperature for the formylation and minimize the reaction time.[3] Using a milder acid catalyst may also reduce polymerization.[3]
Difficulty in product purification Presence of unreacted starting materials or side products with similar polarity.Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be effective.[4]
Oiling out during recrystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] If oiling persists, try a different solvent system or purify by column chromatography first.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic approaches are:

  • Claisen Rearrangement: This involves the O-allylation of a suitable precursor like 3-methoxysalicylaldehyde (o-vanillin) to form 2-allyloxy-3-methoxybenzaldehyde, followed by a thermal Claisen rearrangement to yield the desired ortho-allyl product.[5]

  • Friedel-Crafts Alkylation: This route involves the direct allylation of 3-methoxysalicylaldehyde with an allyl halide, such as allyl chloride, in the presence of a Lewis acid catalyst.[6]

Q2: What is the role of the Duff reaction in this synthesis?

A2: The Duff reaction is a formylation method that can be used to synthesize the precursor, 3-methoxysalicylaldehyde, from guaiacol (2-methoxyphenol). The reaction introduces an aldehyde group ortho to the hydroxyl group on the aromatic ring using hexamethylenetetramine (HMTA) as the formylating agent.[2]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the O-allylation and the Claisen rearrangement steps. By comparing the spots of the reaction mixture with the starting material and, if available, a standard of the product, you can determine when the reaction is complete.

Q4: What are the typical yields for the Claisen rearrangement route?

A4: Yields can vary depending on the specific reaction conditions and the purity of the starting materials. However, yields for the Claisen rearrangement of similar allyloxy benzaldehydes are generally moderate to good. Optimization of temperature and reaction time is crucial for maximizing the yield.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Allyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. High temperatures are required for the Claisen rearrangement, so appropriate safety measures for high-temperature reactions should be in place. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis via Claisen Rearrangement

This protocol is adapted from established procedures for the synthesis of similar ortho-allyl phenols.

Step 1: O-Allylation of 3-Methoxysalicylaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxysalicylaldehyde (1.0 eq.) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the suspension at room temperature for 20-30 minutes.

  • Addition of Allyl Bromide: Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-allyloxy-3-methoxybenzaldehyde. The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Thermal Claisen Rearrangement

  • Reaction Setup: Place the crude 2-allyloxy-3-methoxybenzaldehyde (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add a high-boiling solvent such as N,N-diethylaniline or o-dichlorobenzene.

  • Reaction: Heat the solution to reflux (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen).[1] Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl to remove the high-boiling solvent, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of Precursor via Duff Reaction

This is a general procedure for the ortho-formylation of a phenol.

  • Reaction Setup: In a round-bottom flask, combine guaiacol (1.0 eq.) and hexamethylenetetramine (HMTA, 1.5-2.0 eq.).

  • Addition of Acid: Add glacial acetic acid or trifluoroacetic acid as the solvent and catalyst.

  • Reaction: Heat the mixture to 100-150 °C for several hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After cooling, add an aqueous acid solution (e.g., dilute HCl or H₂SO₄) and heat the mixture to hydrolyze the intermediate imine.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 3-methoxysalicylaldehyde by column chromatography or distillation.

Data Presentation

Reaction Step Parameter Typical Value/Range Notes
O-AllylationReactant Ratio3-Methoxysalicylaldehyde : K₂CO₃ : Allyl Bromide (1 : 1.5 : 1.2)Anhydrous conditions are crucial.
SolventAcetone
TemperatureReflux (approx. 56 °C)
Reaction Time4 - 6 hoursMonitor by TLC.
YieldModerate to HighDependent on purity of reagents.
Claisen RearrangementSolventN,N-diethylaniline or o-dichlorobenzeneHigh-boiling point is necessary.
Temperature180 - 220 °C[1]
Reaction Time2 - 6 hoursMonitor by TLC.
YieldModeratePurification is required to remove byproducts.
Duff Reaction (Precursor Synthesis)Reactant RatioGuaiacol : HMTA (1 : 1.5-2.0)Ratio can be adjusted to control formylation.
Solvent/CatalystAcetic Acid or Trifluoroacetic Acid
Temperature100 - 150 °C
Reaction TimeSeveral hours
YieldLow to Moderate[7]

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product 3-Methoxysalicylaldehyde 3-Methoxysalicylaldehyde O_Allylation O-Allylation 3-Methoxysalicylaldehyde->O_Allylation Allyl Bromide Allyl Bromide Allyl Bromide->O_Allylation Potassium Carbonate Potassium Carbonate Potassium Carbonate->O_Allylation Claisen_Rearrangement Claisen Rearrangement O_Allylation->Claisen_Rearrangement Crude Intermediate Column_Chromatography Column Chromatography Claisen_Rearrangement->Column_Chromatography Crude Product Final_Product This compound Column_Chromatography->Final_Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Reaction_Conditions Check_Stoichiometry Check Reagent Stoichiometry Start->Check_Stoichiometry Analyze_Side_Products Analyze Byproducts (TLC, NMR) Check_Starting_Materials->Analyze_Side_Products Check_Reaction_Conditions->Analyze_Side_Products Check_Stoichiometry->Analyze_Side_Products Optimize_Purification Optimize Purification Method Analyze_Side_Products->Optimize_Purification Successful_Optimization Yield Improved Optimize_Purification->Successful_Optimization

Caption: Logical workflow for troubleshooting low yield issues.

Signaling_Pathway This compound This compound Derivative_Synthesis Further Derivatization (e.g., Schiff Base, Chalcone) This compound->Derivative_Synthesis Bioactive_Compound Bioactive Compound Derivative_Synthesis->Bioactive_Compound Target_Interaction Interaction with Biological Target (e.g., Enzyme, Receptor) Bioactive_Compound->Target_Interaction Cellular_Response Modulation of Cellular Pathway (e.g., Anti-inflammatory, Antioxidant) Target_Interaction->Cellular_Response Therapeutic_Effect Potential Therapeutic Effect Cellular_Response->Therapeutic_Effect

Caption: Potential downstream applications and biological relevance.

References

Technical Support Center: Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.

Synthesis Overview

A common and effective synthetic route to this compound involves a two-step process:

  • Claisen Rearrangement: Thermal rearrangement of guaiacol allyl ether to produce 4-allyl-2-methoxyphenol (a constitutional isomer of eugenol).

  • Ortho-Formylation: Introduction of a formyl group at the ortho-position to the hydroxyl group of 4-allyl-2-methoxyphenol to yield the final product.

This guide will address potential issues and optimization strategies for each of these key stages.

Experimental Workflow

SynthesisWorkflow cluster_0 Step 1: Claisen Rearrangement cluster_1 Step 2: Ortho-Formylation cluster_2 Purification Guaiacol Guaiacol GuaiacolAllylEther Guaiacol Allyl Ether Guaiacol->GuaiacolAllylEther K2CO3, Acetone AllylBromide Allyl Bromide AllylBromide->GuaiacolAllylEther Rearrangement Thermal Rearrangement (~200-220 °C) GuaiacolAllylEther->Rearrangement Intermediate 4-Allyl-2-methoxyphenol Rearrangement->Intermediate Formylation Formylation (e.g., MgCl2/Paraformaldehyde) Intermediate->Formylation Product 5-Allyl-2-hydroxy- 3-methoxybenzaldehyde Formylation->Product Purification Column Chromatography or Recrystallization Product->Purification

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Claisen Rearrangement of Guaiacol Allyl Ether

Q1: My Claisen rearrangement is not proceeding to completion, or the yield of 4-allyl-2-methoxyphenol is low. What are the common causes and solutions?

A1: Low yield or incomplete reaction in a Claisen rearrangement can be attributed to several factors. This reaction is a thermally driven pericyclic reaction, and temperature is a critical parameter.[1]

Possible Cause Suggested Solution
Insufficient Temperature The rearrangement of allyl phenyl ethers typically requires high temperatures, often around 200°C or higher.[2] Ensure your reaction setup can achieve and maintain a stable temperature in this range.
Reaction Time Too Short While higher temperatures accelerate the reaction, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of Catalysts The thermal Claisen rearrangement is generally uncatalyzed.[3] However, the presence of certain acidic or basic impurities can sometimes lead to side reactions. Ensure your starting materials and solvent are of high purity.
Solvent Effects While often performed neat, polar solvents can accelerate the Claisen rearrangement.[4] If performing the reaction in a solvent, consider using a high-boiling polar solvent.

Q2: I am observing the formation of byproducts during the Claisen rearrangement. What are they and how can I minimize them?

A2: The primary byproduct in the Claisen rearrangement of guaiacol allyl ether is the para-rearranged product. The reaction proceeds through a concerted[5][5]-sigmatropic rearrangement.[3]

ClaisenByproducts Start Guaiacol Allyl Ether Ortho Ortho-rearrangement (Desired) Start->Ortho Para Para-rearrangement (Byproduct) Start->Para Product 4-Allyl-2-methoxyphenol Ortho->Product Byproduct 6-Allyl-2-methoxyphenol Para->Byproduct

Caption: Competing ortho and para Claisen rearrangement pathways.

To minimize the formation of the para-isomer, consider the following:

  • Temperature Control: While high temperatures are necessary, excessive heat can sometimes favor the formation of thermodynamic byproducts. Optimize the temperature to favor the kinetic ortho-product.

  • Reaction Environment: The reaction is intramolecular. Running the reaction at a higher concentration (if in solution) can sometimes disfavor intermolecular side reactions, although this is less of a concern for the Claisen rearrangement itself.

Step 2: Ortho-Formylation of 4-Allyl-2-methoxyphenol

Q3: I am struggling with the ortho-formylation step. Which method provides the best yield and regioselectivity for 4-allyl-2-methoxyphenol?

A3: Several methods can be used for the ortho-formylation of phenols. For a substituted phenol like 4-allyl-2-methoxyphenol, the choice of method is crucial for achieving high yield and selectivity.

Formylation Method Typical Reagents Advantages Disadvantages Reported Yields (for Phenols)
Magnesium Chloride Mediated (Casnati-Skattebøl) MgCl₂, Paraformaldehyde, TriethylamineHigh ortho-selectivity, mild conditions, good yields.[5][6]Requires anhydrous conditions.[6]73-97%[7]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA)Simple procedure.Often low yields, can produce multiple products.[8]18-41%[3]
Reimer-Tiemann Reaction Chloroform, Strong Base (e.g., NaOH)Does not require anhydrous conditions.[1]Often gives a mixture of ortho and para isomers, can be low yielding, biphasic reaction can be problematic.[4][8]Moderate to good[9]

Recommendation: The Magnesium Chloride Mediated ortho-formylation is often the most effective method for achieving high yields of the desired ortho-formylated product with excellent regioselectivity.[5][6]

Q4: My ortho-formylation reaction is giving a low yield. What are the common troubleshooting steps?

A4: Low yields in formylation reactions can often be traced back to reaction conditions and reagent quality.

Issue Possible Cause(s) Suggested Solution(s)
Low overall yield of formylated products. Incomplete reaction.- Increase reaction time and monitor by TLC.- For MgCl₂ mediated reaction, ensure all reagents are anhydrous.[6]
Decomposition of starting material or product.- Lower the reaction temperature.- Choose a milder formylation method.
Formation of multiple products. Reaction is not selective.- Re-evaluate the choice of formylation method. The MgCl₂ mediated method is highly ortho-selective.[6]- Purify the starting 4-allyl-2-methoxyphenol to remove any reactive impurities.
Polyformylation of the aromatic ring.- Use milder reaction conditions (lower temperature, shorter reaction time).

Q5: I am observing the formation of a significant amount of the para-formylated isomer in my Reimer-Tiemann reaction. How can I improve ortho-selectivity?

A5: The Reimer-Tiemann reaction can produce both ortho and para isomers. The ratio is influenced by the reaction conditions.

  • Solvent: The choice of solvent can influence the ortho/para ratio.

  • Counter-ion: The nature of the alkali metal cation (from the base) can affect the regioselectivity.

  • Phase-Transfer Catalyst: In the biphasic Reimer-Tiemann reaction, a phase-transfer catalyst can improve the interaction between the aqueous and organic phases, potentially influencing the product distribution.[8]

  • Additives: The use of cyclodextrins has been reported to increase the yield of the para-formylated product in some cases, so their absence is preferable if the ortho isomer is desired.

For high ortho-selectivity, the Magnesium Chloride Mediated method is strongly recommended over the Reimer-Tiemann reaction.[5][6]

Purification

Q6: What is the best method to purify the final product, this compound?

A6: The choice of purification method depends on the purity of the crude product.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and isomeric byproducts. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The polarity of the eluent can be gradually increased to elute the compounds based on their polarity.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method. A suitable solvent system should be determined experimentally, where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.

Troubleshooting Purification:

Issue Possible Cause(s) Suggested Solution(s)
Compound appears as streaks or bands on the TLC plate. The compound may be acidic due to oxidation of the aldehyde to a carboxylic acid.Add a small amount of acetic or formic acid to the developing solvent to suppress ionization.
Product "oils out" during recrystallization. The cooling process is too rapid, or the solvent is not ideal.Allow the solution to cool slowly. Try a different solvent or a solvent pair (e.g., ethanol/water).
Incomplete separation of impurities with similar polarity during column chromatography. The chosen eluent is not optimal.Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent mixture may be necessary.

Experimental Protocols

Protocol 1: Claisen Rearrangement of Guaiacol Allyl Ether
  • Allylation of Guaiacol: In a round-bottom flask, dissolve guaiacol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone. Add allyl bromide (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC. Once the reaction is complete, cool the mixture, filter off the solids, and remove the solvent under reduced pressure to obtain crude guaiacol allyl ether.

  • Thermal Rearrangement: Heat the crude guaiacol allyl ether in a sealed tube or a flask equipped with a reflux condenser to 200-220°C. Monitor the progress of the rearrangement by TLC. After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude 4-allyl-2-methoxyphenol can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Magnesium Chloride Mediated Ortho-Formylation

This protocol is adapted from the procedure for the ortho-formylation of phenols.[6]

  • Reaction Setup: In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).[6]

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) followed by the dropwise addition of triethylamine (2 equivalents). Stir the mixture for 10 minutes at room temperature.[6]

  • Substrate Addition: Add 4-allyl-2-methoxyphenol (1 equivalent) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 75°C). The mixture should turn a bright orange-yellow color. Maintain reflux for 4-8 hours, monitoring the reaction by TLC.[6]

  • Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).[6]

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical Claisen rearrangement step of 2-allyloxy-3-methoxybenzaldehyde.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Insufficient reaction temperature for thermal rearrangement. - Inactive or insufficient Lewis acid catalyst. - Insufficient reaction time.- For thermal rearrangement, gradually increase the temperature, ensuring it is within the typical range of 180-250°C. Consider using a higher-boiling solvent if necessary.[1] - For Lewis acid-catalyzed reactions, ensure the catalyst is fresh and anhydrous. Increase the catalyst loading if required. Common catalysts include BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1] - Microwave irradiation can be employed to potentially reduce reaction times and improve yields.[1]
Formation of Significant Amounts of o-Vanillin (Phenol Cleavage) - Excessively high reaction temperatures in thermal rearrangement. - Harsh reaction conditions.- Lower the reaction temperature. The use of a Lewis acid catalyst can promote the rearrangement at or near room temperature, minimizing the cleavage of the allyl group.[1] - For thermal rearrangements, carefully optimize the temperature to find a balance between efficient rearrangement and minimal side product formation.
Presence of Regioisomeric Byproduct (para-allyl phenol) - Electronic effects of substituents on the aromatic ring. Electron-donating groups, like the methoxy group, can favor rearrangement to the para position.- While the ortho product is generally favored, the formation of the para isomer can be influenced by the reaction conditions. Lewis acid catalysis might offer better control over regioselectivity compared to high-temperature thermal methods. - Careful purification by column chromatography is essential to separate the desired ortho-isomer from any para-isomer formed.
Polymerization of the Allyl Group - High reaction temperatures can sometimes lead to polymerization of the allyl functionality.- Employing milder reaction conditions, such as those facilitated by a Lewis acid catalyst, can reduce the likelihood of polymerization.
Difficult Purification - Presence of acidic impurities (e.g., from degradation) causing streaking on TLC plates. - Product "oiling out" during recrystallization due to impurities or rapid cooling.- For streaking on TLC, consider adding a small amount of a volatile acid (e.g., acetic acid) to the eluent to suppress ionization. - If the product oils out during recrystallization, try a different solvent or solvent system. Ensure the solution cools slowly to promote crystal growth. If impurities are suspected, an initial purification by column chromatography before recrystallization is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and established method is a two-step process starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The first step is the O-allylation of the phenolic hydroxyl group of o-vanillin using an allyl halide (like allyl bromide) in the presence of a base (such as potassium carbonate) to form 2-allyloxy-3-methoxybenzaldehyde. The second step is a Claisen rearrangement of this intermediate, which can be induced thermally or by using a Lewis acid catalyst, to yield the desired this compound.

Q2: What are the typical side products in this synthesis?

The main side products encountered during the Claisen rearrangement step are:

  • o-Vanillin: Formed by the cleavage of the allyl ether bond, especially at high temperatures.[1]

  • para-Allyl-2-hydroxy-3-methoxybenzaldehyde: A regioisomer formed when the allyl group migrates to the para position relative to the hydroxyl group. The electronic-donating nature of the methoxy group can make this a competing pathway.

  • Polymeric materials: Resulting from the polymerization of the allyl group under harsh thermal conditions.

Q3: How can I improve the yield and purity of my product?

To improve yield and purity:

  • Optimize the Claisen Rearrangement: For thermal rearrangements, carefully control the temperature to maximize product formation while minimizing side reactions. For catalytic reactions, select an appropriate Lewis acid and optimize its concentration.

  • Effective Purification: Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from starting material and byproducts. Recrystallization can be used as a final purification step.

Q4: What is the role of a Lewis acid in the Claisen rearrangement?

A Lewis acid catalyst can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at much lower temperatures (often at or near room temperature) compared to the thermal method.[1] This can lead to cleaner reactions with fewer side products, such as those resulting from thermal degradation or cleavage.

Q5: How can I monitor the progress of the reaction?

The progress of both the O-allylation and the Claisen rearrangement can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows you to determine when the starting material has been consumed and to identify the formation of the product and any major byproducts.

Experimental Protocols

Protocol 1: O-Allylation of o-Vanillin

Materials:

  • o-Vanillin

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve o-vanillin in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution.

  • To this stirred suspension, add allyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-allyloxy-3-methoxybenzaldehyde, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Thermal Claisen Rearrangement

Materials:

  • 2-allyloxy-3-methoxybenzaldehyde

  • High-boiling solvent (e.g., N,N-diethylaniline or decalin)

Procedure:

  • Place the crude 2-allyloxy-3-methoxybenzaldehyde in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling solvent.

  • Heat the mixture to a temperature in the range of 180-250°C.[1]

  • Monitor the reaction by TLC or GC.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • If a non-polar solvent was used, it can be removed under reduced pressure.

  • The crude product can then be purified by column chromatography.

Protocol 3: Lewis Acid-Catalyzed Claisen Rearrangement

Materials:

  • 2-allyloxy-3-methoxybenzaldehyde

  • Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 2-allyloxy-3-methoxybenzaldehyde in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway o_vanillin o-Vanillin allyl_ether 2-Allyloxy-3-methoxy- benzaldehyde o_vanillin->allyl_ether  O-Allylation (Allyl bromide, K₂CO₃) product 5-Allyl-2-hydroxy-3-methoxy- benzaldehyde allyl_ether->product Claisen Rearrangement (Heat or Lewis Acid) byproduct1 o-Vanillin (Cleavage) allyl_ether->byproduct1 High Temp. byproduct2 para-Rearranged Isomer allyl_ether->byproduct2 Side Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Thermal or Catalytic? start->q1 thermal Increase Temperature or Change Solvent q1->thermal Thermal catalytic Check Catalyst Activity or Increase Loading q1->catalytic Catalytic q2 Side Products Observed? thermal->q2 catalytic->q2 cleavage Lower Temperature (Use Lewis Acid) q2->cleavage Phenol Cleavage regioisomer Optimize Conditions & Purify by Chromatography q2->regioisomer Regioisomer end Improved Yield and Purity cleavage->end regioisomer->end

Caption: Troubleshooting workflow for the Claisen rearrangement.

References

Technical Support Center: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.

Process Workflow & Key Stages

The synthesis of this compound typically involves a multi-step process beginning with guaiacol. The key transformations are O-allylation, followed by a Claisen rearrangement to introduce the allyl group onto the aromatic ring, and finally, formylation to add the aldehyde group. Each of these stages presents unique challenges, particularly during scale-up.

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Formylation cluster_3 Step 4: Purification Guaiacol Guaiacol Allyl_Ether Guaiacol Allyl Ether Guaiacol->Allyl_Ether Allyl Halide, Base (e.g., K2CO3) o_Eugenol 4-Allylguaiacol (o-Eugenol) Allyl_Ether->o_Eugenol Heat (Thermal Rearrangement) Final_Product This compound o_Eugenol->Final_Product Formylating Agent (e.g., Duff or Reimer-Tiemann) Purified_Product Purified Product (>98%) Final_Product->Purified_Product Column Chromatography or Recrystallization

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up process.

Issue 1: Low Yield in O-Allylation Step

Q: My O-allylation of guaiacol to form the allyl ether is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in this step are often due to incomplete reaction, side reactions, or suboptimal conditions.

  • Incomplete Reaction: Ensure all reagents are dry, particularly the solvent (e.g., acetone) and the base (e.g., potassium carbonate). Water can hydrolyze the allyl halide and consume the base.

  • Side Products: The formation of C-allylated products directly from guaiacol can occur. While typically a minor pathway under these conditions, it can reduce the yield of the desired O-allyl ether.

  • Reagent Stoichiometry: Using a slight excess of the allyl halide and ensuring the base is sufficiently strong and present in adequate amounts can drive the reaction to completion. Some protocols suggest using sodium iodide as a catalyst to improve reaction rates with allyl chloride.[1]

  • Reaction Time & Temperature: The reaction may require several hours at reflux to go to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Poor Conversion or Tar Formation During Claisen Rearrangement

Q: When heating the guaiacol allyl ether, I'm getting a significant amount of starting material back, or the reaction mixture is turning into a dark, tarry mess. How can I improve the Claisen rearrangement?

A: The Claisen rearrangement is a thermal process that requires careful temperature control.

  • Suboptimal Temperature: This rearrangement requires high temperatures, often between 170-210°C.[1] Insufficient heat will lead to poor conversion.

  • Thermal Runaway & Decomposition: Conversely, excessive temperatures or poor heat distribution on a larger scale can cause a vigorous, exothermic reaction, leading to a rapid temperature increase and decomposition of the product into resinous byproducts.[1]

    • Scale-up Solution: For larger batches, ensure efficient stirring and gradual heating. Use a high-boiling, inert solvent like dimethylformamide (DMF) or N,N-diethylaniline to moderate the reaction temperature and improve heat transfer.[2]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1]

Issue 3: Low Yield and Poor Regioselectivity in Formylation Step

Q: The final formylation step is giving me a low yield of the desired 5-allyl product, and I'm seeing other isomers. What can I do?

A: Formylation of substituted phenols can be challenging. The choice of method is critical. The two most common methods are the Duff reaction and the Reimer-Tiemann reaction.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or trifluoroacetic acid). It is known for favoring ortho-formylation.[3] However, it is also known for being generally inefficient with low yields.[3][4]

    • Optimization: Recent developments have shown that mechanochemical (solid-phase) Duff reactions can improve yields and reduce work-up steps.[5]

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH).[6] While it also favors ortho-formylation, it can suffer from several drawbacks.

    • Harsh Conditions: The reaction is run at elevated temperatures (60-70°C) under strongly basic conditions, which can lead to byproduct and tar formation.[7]

    • Dichlorocarbene Intermediate: The reactive intermediate, dichlorocarbene (:CCl₂), is highly reactive and can lead to side reactions if not controlled.[8][9]

    • Phase Transfer: The reaction is biphasic, requiring vigorous stirring to be effective.[7] Using a phase-transfer catalyst can sometimes improve results.

A more modern and often higher-yielding alternative for ortho-formylation is the use of magnesium chloride, triethylamine, and paraformaldehyde.[10][11] This method often gives excellent regioselectivity and high yields under milder conditions.[11]

G Start Problem: Low Formylation Yield CheckMethod Which formylation method was used? Start->CheckMethod Duff Duff Reaction CheckMethod->Duff Duff RT Reimer-Tiemann CheckMethod->RT Reimer-Tiemann Other Other (e.g., MgCl2) CheckMethod->Other MgCl2/Paraform. Duff_Sol Solution: - Consider mechanochemical approach. - Optimize acid catalyst and HMTA stoichiometry. Duff->Duff_Sol RT_Sol Solution: - Ensure vigorous stirring. - Maintain temperature at 60-70°C. - Check purity of base and chloroform. RT->RT_Sol Other_Sol Action: - Verify reagent quality (anhydrous MgCl2). - Ensure correct stoichiometry. - Reflux for 2-4 hours. Other->Other_Sol

Caption: Troubleshooting flowchart for the formylation step.
Issue 4: Difficulty in Final Product Purification

Q: I am struggling to get my final product pure. Column chromatography is slow and recrystallization attempts fail or result in an oil.

A: Purification can be challenging due to the presence of unreacted starting material (4-allylguaiacol) and potentially isomeric byproducts.

  • Column Chromatography:

    • Streaking/Poor Separation: If the product streaks on the column, it may indicate it is too acidic or the silica gel is too active. Adding a small amount of a mild base like triethylamine (0.1-1%) to the eluent can help.[12]

    • Solvent System: A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether. Start with a low polarity and gradually increase it to elute your product.

  • Recrystallization:

    • "Oiling Out": This happens when the product's melting point is lower than the boiling point of the solvent or when impurities prevent crystal lattice formation.[12] The reported melting point is 48-52°C.[13]

    • Solvent Choice: Try a solvent pair system. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes cloudy. Gentle heating to clarify followed by slow cooling can induce crystallization.

  • Acid/Base Wash: Before chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). This can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this synthesis? A1: The overall yield is highly dependent on the efficiency of each step, particularly the formylation. While the allylation and rearrangement steps can proceed with yields of 70-80% or higher, the formylation step can be much lower. For example, the Duff reaction is noted for often having low yields.[4] A well-optimized process using modern formylation techniques might achieve an overall yield in the range of 40-60%.

Q2: Are there any major safety concerns when scaling up this process? A2: Yes. The Claisen rearrangement can be highly exothermic and presents a risk of thermal runaway if not properly controlled.[1] The Reimer-Tiemann reaction is also exothermic once initiated and involves the use of chloroform, a toxic and regulated solvent.[7] A thorough safety assessment, such as a "Safety by Design" (SbD) approach, is crucial before any scale-up, especially for the Duff and Reimer-Tiemann reactions.[14]

Q3: Can I perform the formylation at the para-position instead of the ortho-position? A3: Most formylation methods for phenols strongly favor substitution at the ortho-position relative to the hydroxyl group.[3][11] Achieving para-selectivity would likely require blocking the ortho-positions first, performing the formylation, and then deprotecting, which adds complexity to the synthesis.

Q4: What are the key analytical techniques to monitor the reaction and check final purity? A4:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most definitive method for confirming the structure of intermediates and the final product, and for identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile byproducts.

  • Melting Point: A simple and effective way to assess the purity of the final crystalline product.[13]

Data & Protocols

Table 1: Comparison of Aromatic Formylation Methods
MethodReagentsTypical ConditionsAdvantagesCommon Scale-Up Challenges
Reimer-Tiemann Phenol, CHCl₃, Strong Base (e.g., NaOH)60-70°C, BiphasicWell-establishedHarsh conditions, tar formation, use of chloroform, exothermic nature.[7][8]
Duff Phenol, Hexamethylenetetramine (HMTA), AcidHeat (e.g., Glycerol, TFA)Simple reagentsGenerally low yields, often requires harsh acidic conditions.[3][4]
MgCl₂/Paraform. Phenol, MgCl₂, Et₃N, ParaformaldehydeReflux in THF or ACNHigh ortho-selectivity, high yields, milder conditions.[10][11]Requires anhydrous conditions, paraformaldehyde quality can vary.
Protocol: High-Yield Ortho-Formylation of a Phenol (General Procedure)

This protocol is adapted from a general method for ortho-formylation and should be optimized for 4-allylguaiacol.[11]

  • Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet.

  • Reagent Addition: Anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.) are added to the flask under a positive pressure of inert gas.

  • Solvent & Base: Dry tetrahydrofuran (THF) is added, followed by the dropwise addition of dry triethylamine (2.0 eq.). The mixture is stirred for 10-15 minutes.

  • Substrate Addition: The phenol substrate (4-allylguaiacol, 1.0 eq.) is added dropwise via syringe.

  • Reaction: The reaction mixture is heated to a gentle reflux (approx. 70-75°C) for 2-4 hours. The progress should be monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction is diluted with diethyl ether. The organic phase is washed successively with 1N HCl (3 times) and water (3 times).

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary and most common starting materials for the synthesis of this compound are vanillin and eugenol .

Q2: What are the key reactions involved in the synthesis from these starting materials?

A2: The synthetic route from vanillin typically involves two key steps:

  • Williamson Ether Synthesis: Allylation of the phenolic hydroxyl group of vanillin to form 4-allyloxy-3-methoxybenzaldehyde.

  • Claisen Rearrangement: A thermal or microwave-assisted[1][1]-sigmatropic rearrangement of the allyl ether to yield the desired ortho-allyl product.

The synthetic route from eugenol (4-allyl-2-methoxyphenol) involves a direct ortho-formylation reaction to introduce an aldehyde group at the position ortho to the hydroxyl group. Common methods for this transformation include the Duff reaction and the Reimer-Tiemann reaction .

Q3: What are the most likely byproducts to be formed during the synthesis?

A3: The formation of byproducts is dependent on the chosen synthetic route:

  • Vanillin Route (Claisen Rearrangement): The most probable byproduct is the para-rearranged isomer, 3-allyl-4-hydroxy-5-methoxybenzaldehyde . This can occur due to the electronic directing effects of the methoxy group. Incomplete reaction can also leave unreacted 4-allyloxy-3-methoxybenzaldehyde .

  • Eugenol Route (Ortho-formylation): A common issue with formylation reactions on phenols is the formation of a mixture of isomers. Therefore, the para-formylated isomer , 3-allyl-4-hydroxy-5-methoxybenzaldehyde, is a likely byproduct. The Duff reaction is known to sometimes yield a mixture of ortho and para products. The Reimer-Tiemann reaction can also produce para-isomers, although it generally favors ortho-substitution.[2][3] Other potential side products can include polymeric materials or, in the case of some formylation methods, methoxymethyl ethers.[4]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the starting material and the formation of the product and any byproducts. A change in the retention factor (Rf) will indicate the transformation. For example, the product, this compound, is generally more polar than its ether precursor in the vanillin route, resulting in a lower Rf value.

Troubleshooting Guides

Synthesis Route 1: From Vanillin via Claisen Rearrangement

Issue 1: Low or No Conversion of 4-allyloxy-3-methoxybenzaldehyde to the Desired Product

Possible Cause Troubleshooting Step
Insufficient Reaction Temperature or Time The Claisen rearrangement is a thermal process. If using conventional heating, ensure the solvent (e.g., N,N-dimethylaniline, N-methyl-2-pyrrolidone) reaches a sufficiently high temperature (typically 180-220 °C) and maintain it for an adequate duration.[5] If using microwave irradiation, ensure the correct temperature and time parameters are set.[6]
Solvent Issues Use a high-boiling point, inert solvent to achieve the necessary temperature for the rearrangement. Ensure the solvent is dry, as moisture can potentially interfere with the reaction.
Starting Material Purity Impurities in the 4-allyloxy-3-methoxybenzaldehyde could inhibit the reaction. Purify the starting material by column chromatography or recrystallization if necessary.

Issue 2: Formation of a Significant Amount of the para-Rearranged Byproduct (3-allyl-4-hydroxy-5-methoxybenzaldehyde)

Possible Cause Troubleshooting Step
Electronic Effects The electron-donating methoxy group can favor the formation of the para-isomer.[7] While difficult to completely avoid, optimizing reaction conditions can help.
Reaction Conditions Experiment with slightly lower reaction temperatures or shorter reaction times to potentially favor the kinetically controlled ortho-product over the thermodynamically favored para-product. However, this may also lead to lower overall conversion.
Steric Hindrance This is less of a concern for this specific substrate as the ortho position is unhindered.

Issue 3: Difficulty in Separating the Desired ortho-Product from the para-Byproduct

Possible Cause Troubleshooting Step
Similar Polarity The ortho and para isomers can have very similar polarities, making separation by column chromatography challenging.
Column Chromatography Optimization Use a long column with a shallow solvent gradient. A good starting point for the eluent system is a mixture of petroleum ether and ethyl acetate, starting with a low polarity (e.g., 95:5) and gradually increasing the ethyl acetate concentration.[8] Careful monitoring of fractions by TLC is crucial.
Recrystallization If the product mixture is obtained as a solid, fractional recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be effective.[8]
Synthesis Route 2: From Eugenol via Ortho-Formylation (Duff or Reimer-Tiemann Reaction)

Issue 1: Low Yield of the Desired Aldehyde

Possible Cause Troubleshooting Step
Inefficient Reaction (Duff Reaction) The Duff reaction is notoriously low-yielding.[3] Ensure anhydrous conditions are maintained during the initial stages of the reaction.[4] Consider using a modified Duff reaction protocol if available.
Suboptimal Conditions (Reimer-Tiemann) This reaction requires a biphasic system and vigorous stirring to ensure proper mixing of the reagents.[3] The temperature needs to be carefully controlled, as the reaction can be exothermic.[3]
Decomposition of Starting Material or Product Phenolic compounds can be sensitive to harsh reaction conditions. Ensure the temperature and reaction time are not excessive.

Issue 2: Formation of a Mixture of ortho and para Isomers

Possible Cause Troubleshooting Step
Lack of Regioselectivity Both the Duff and Reimer-Tiemann reactions can produce a mixture of ortho and para isomers, especially with activated phenols like eugenol.[7]
Reaction Conditions For the Reimer-Tiemann reaction, the ortho-isomer is generally favored. To potentially increase ortho-selectivity, ensure a high concentration of the phenoxide ion.
Separation of Isomers Separation of the ortho and para isomers can be achieved by column chromatography, similar to the method described for the Claisen rearrangement byproducts. Due to the potential for intramolecular hydrogen bonding in the ortho-isomer, it may have slightly different chromatographic behavior than the para-isomer. Fractional distillation under reduced pressure might also be a possibility if the boiling points of the isomers are sufficiently different.

Issue 3: Complex Reaction Mixture with Tarry Byproducts

Possible Cause Troubleshooting Step
Side Reactions The Reimer-Tiemann reaction, in particular, can produce dark, tarry substances, especially with electron-rich phenols.[9] This can be due to polymerization or other side reactions of the reactive dichlorocarbene intermediate.
Reaction Control Carefully control the addition of chloroform and the reaction temperature to minimize exothermic runaway reactions.[3] Using a phase-transfer catalyst might improve the reaction's efficiency and reduce byproduct formation.
Work-up and Purification After the reaction, a thorough work-up is necessary. This may involve filtration to remove solid byproducts, followed by extraction. The crude product will likely require purification by column chromatography. Using a less polar solvent system initially can help to remove non-polar tarry materials before eluting the desired product with a more polar solvent.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Synthesis from Vanillin (Claisen Rearrangement) Synthesis from Eugenol (Ortho-formylation)
Starting Material VanillinEugenol (4-allyl-2-methoxyphenol)
Key Reactions Williamson Ether Synthesis, Claisen RearrangementDuff Reaction or Reimer-Tiemann Reaction
Potential Byproducts 3-allyl-4-hydroxy-5-methoxybenzaldehyde (para-isomer), unreacted 4-allyloxy-3-methoxybenzaldehyde3-allyl-4-hydroxy-5-methoxybenzaldehyde (para-isomer), polymeric tars, methoxymethyl ethers
Reported Yields A 92% yield has been reported for the Claisen rearrangement step.[6]The Duff formylation of eugenol has been reported with a 30% yield.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from Vanillin

Step 1: Synthesis of 4-allyloxy-3-methoxybenzaldehyde

  • Dissolve vanillin (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-allyloxy-3-methoxybenzaldehyde.

Step 2: Claisen Rearrangement to this compound

  • Dissolve 4-allyloxy-3-methoxybenzaldehyde (1 equivalent) in N-methyl-2-pyrrolidone (NMP).

  • Heat the solution in a microwave reactor at 200°C for 3 hours.[6] Monitor the reaction by TLC.

  • After completion, cool the mixture, add water, and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: petroleum ether-ethyl acetate) to obtain this compound as a white solid.[6]

Protocol 2: Synthesis of this compound from Eugenol (General Protocol)

Duff Reaction (Illustrative)

  • In a flask equipped with a reflux condenser, add eugenol (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glacial acetic acid.

  • Heat the mixture at a reflux temperature of around 125°C for several hours, monitoring the reaction by TLC.

  • After cooling, hydrolyze the reaction mixture by adding an aqueous acid solution (e.g., dilute HCl) and heating.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to separate the ortho and para isomers.

Reimer-Tiemann Reaction (General)

  • Dissolve eugenol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20-40%).

  • Add chloroform (2-3 equivalents) and vigorously stir the biphasic mixture.

  • Heat the reaction to around 60-70°C for several hours, monitoring by TLC.[11]

  • After cooling, acidify the aqueous layer with dilute acid (e.g., HCl) to a pH of approximately 4-5.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ortho-aldehyde from byproducts.

Visualizations

Synthesis_from_Vanillin Vanillin Vanillin Allyloxy 4-Allyloxy-3-methoxybenzaldehyde Vanillin->Allyloxy Allylation Product This compound Allyloxy->Product Claisen Rearrangement (ortho) Byproduct 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (para-isomer) Allyloxy->Byproduct Claisen Rearrangement (para) Synthesis_from_Eugenol Eugenol Eugenol Product This compound Eugenol->Product Ortho-formylation (Duff or Reimer-Tiemann) Byproduct 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (para-isomer) Eugenol->Byproduct Para-formylation Troubleshooting_Claisen Start Claisen Rearrangement Issues Low_Conversion Low/No Conversion Start->Low_Conversion Para_Byproduct High para-Byproduct Start->Para_Byproduct Separation_Difficulty Separation Difficulty Start->Separation_Difficulty Solution1 Increase Temp/Time Check Solvent Low_Conversion->Solution1 Solution2 Optimize Conditions (Temp/Time) Para_Byproduct->Solution2 Solution3 Optimize Column Chromatography Try Recrystallization Separation_Difficulty->Solution3

References

Technical Support Center: Claisen Rearrangement of Allyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Claisen rearrangement of allyl phenyl ethers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Claisen rearrangement of allyl phenyl ethers in a question-and-answer format.

1. Why is my Claisen rearrangement not proceeding or giving a low yield?

Several factors can contribute to a sluggish or low-yielding reaction. High reaction temperatures are typically required to overcome the activation energy of this concerted pericyclic reaction.[1][2]

  • Insufficient Temperature: The rearrangement often requires temperatures upwards of 180-250 °C.[3][4] Consider increasing the reaction temperature incrementally.

  • Solvent Choice: While the reaction can be run neat, high-boiling point, polar solvents can accelerate the reaction.[5] Commonly used solvents include N,N-diethylaniline, decalin, or propylene carbonate.[6]

  • Reaction Time: Depending on the substrate and temperature, the reaction can take anywhere from a few hours to over 100 hours to reach completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Substrate Reactivity: Electron-donating groups on the aromatic ring can sometimes slow down the reaction, while electron-withdrawing groups may favor migration to a specific position.[2][7]

2. My reaction is producing a mixture of ortho- and para-isomers. How can I improve the regioselectivity?

The formation of both ortho- and para-allyl phenols is a common outcome. The initial[2][2]-sigmatropic rearrangement yields the ortho-substituted product.[1][8] However, if both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-product.[1][8]

  • Steric Hindrance: If one ortho position is sterically hindered, the rearrangement will preferentially occur at the less hindered position. If both ortho positions are substituted, the reaction will exclusively yield the para-product.[1][9]

  • Electronic Effects: The electronic nature of substituents on the aromatic ring can influence the regioselectivity. Electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho-position, while electron-donating groups can favor the para-position.[2]

  • Catalysts: Lewis acids such as boron trichloride (BCl₃) or titanium tetrachloride (TiCl₄) can promote the rearrangement at lower temperatures and may influence the ortho/para selectivity.

3. I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

Besides the desired rearranged products, several side reactions can occur.

  • Cleavage of the Ether: At high temperatures, the allyl phenyl ether can cleave to form phenol and allene or other propylene derivatives.

  • Cyclization: The rearranged ortho-allylphenol can sometimes undergo intramolecular cyclization to form dihydrofuran derivatives.

  • Polymerization: Allyl compounds can be prone to polymerization at elevated temperatures.

To minimize byproducts:

  • Optimize Temperature and Reaction Time: Use the lowest temperature and shortest time necessary for the rearrangement to occur.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and other side reactions.[7]

  • Radical Inhibitors: The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can sometimes suppress polymerization.

4. How can I effectively purify the rearranged product?

Purification can often be achieved through a combination of techniques.

  • Acid-Base Extraction: Since the product is a phenol, it is acidic. This property can be exploited for purification. The crude reaction mixture can be dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous base (e.g., sodium hydroxide) to extract the phenolic product into the aqueous layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified phenol, which can be extracted back into an organic solvent.[10]

  • Column Chromatography: If extraction does not provide sufficient purity, silica gel column chromatography is a common subsequent step.[7] A mixture of hexane and ethyl acetate is a typical eluent system.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Claisen rearrangement of various substituted allyl phenyl ethers.

EntrySubstrate (Allyl Phenyl Ether)Temperature (°C)Time (h)SolventProduct(s)Yield (%)Reference
1Allyl phenyl ether2003Neat2-Allylphenol~75[3]
2Allyl p-tolyl ether2105N,N-Diethylaniline2-Allyl-4-methylphenol~80-
3Allyl p-chlorophenyl ether2204Decalin2-Allyl-4-chlorophenol~85[11]
42,6-Dimethylallyl phenyl ether1806Neat4-Allyl-2,6-dimethylphenol>90[9]
5Allyl m-methoxyphenyl ether1908N,N-DiethylanilineMixture of 2-allyl-3-methoxyphenol and 4-allyl-3-methoxyphenol-[2]

Key Experimental Protocols

Protocol 1: General Procedure for Thermal Claisen Rearrangement

This protocol outlines a general method for the thermal rearrangement of an allyl phenyl ether.

Materials:

  • Allyl phenyl ether derivative

  • High-boiling solvent (e.g., N,N-diethylaniline, decalin) or neat

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Place the allyl phenyl ether (1.0 eq) in the round-bottom flask.

  • If using a solvent, add it to the flask (concentration typically 0.1-1 M).

  • Flush the system with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 180-250 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete (the starting material is consumed), cool the mixture to room temperature.

  • If the reaction was run neat, dissolve the residue in a suitable organic solvent like diethyl ether.

  • Proceed with the purification as described in the FAQ section (e.g., acid-base extraction followed by column chromatography).

Protocol 2: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)

This protocol describes a common method for preparing the starting material for the Claisen rearrangement.[7]

Materials:

  • Phenol derivative (1.0 eq)

  • Allyl bromide (1.1-1.5 eq)

  • Base: Potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq)

  • Solvent: Acetone or Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a solution of the phenol in the chosen solvent, add the base portion-wise at room temperature.

  • Stir the mixture for 15-30 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-60 °C) until the starting phenol is consumed (monitored by TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Caption: Mechanism of the aromatic Claisen rearrangement.

Troubleshooting_Workflow start Low or No Conversion q1 Is the reaction temperature high enough? (>180 °C) start->q1 a1_yes Check reaction time and substrate reactivity q1->a1_yes Yes a1_no Increase temperature q1->a1_no No q2 Is an appropriate solvent being used? a1_yes->q2 a1_no->q2 a2_yes Consider catalyst addition (Lewis acid) q2->a2_yes Yes a2_no Switch to a high-boiling polar solvent or run neat q2->a2_no No q3 Mixture of ortho/para isomers? a2_yes->q3 a2_no->q3 a3_yes Analyze steric and electronic effects of substituents q3->a3_yes Yes a3_no Proceed to purification q3->a3_no No q4 Significant byproduct formation? a3_yes->q4 a3_no->q4 a4_yes Optimize temperature/time, use inert atmosphere q4->a4_yes Yes a4_no Proceed to purification q4->a4_no No purification Purification (Acid-Base Extraction, Chromatography) a4_yes->purification a4_no->purification

Caption: Troubleshooting workflow for the Claisen rearrangement.

References

Preventing byproduct formation in the formylation of eugenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of eugenol derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to preventing byproduct formation during the formylation of eugenol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the formylation of eugenol?

A1: The primary byproducts are the para-formylated isomer (4-allyl-5-hydroxy-2-methoxybenzaldehyde) and diformylated products. The electron-donating hydroxyl and methoxy groups on the eugenol ring activate both the ortho and para positions for electrophilic substitution.[1][2][3] Additionally, under certain conditions, polymerization of the allyl side chain or the formation of methoxymethyl (MOM) ethers as byproducts with prolonged reaction times can occur.[4]

Q2: Which formylation reaction is best for selectively obtaining the ortho-formyl eugenol derivative?

A2: Several methods can be employed, each with its own advantages and disadvantages. The Reimer-Tiemann reaction is a classic method that generally favors ortho-formylation of phenols.[2][5] Another highly effective method for selective ortho-formylation involves the use of magnesium dichloride (MgCl₂) and paraformaldehyde, which has been shown to give high yields of salicylaldehydes with excellent regioselectivity.[6] The Duff reaction can also be used, though it is often reported to be less efficient.[7]

Q3: Can I prevent the formation of the para-isomer completely?

A3: Completely preventing the formation of the para-isomer is challenging due to the electronic nature of the eugenol ring. However, the ortho-to-para ratio can be significantly influenced by the choice of formylation method and reaction conditions. Methods that involve chelation control, such as the MgCl₂/paraformaldehyde system, tend to provide higher ortho-selectivity.

Q4: How can I avoid polymerization of the allyl group during the reaction?

A4: Polymerization is often initiated by radical species. To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use radical scavengers if necessary. Additionally, reaction conditions that avoid high temperatures for extended periods can help reduce polymerization.

Q5: Is it necessary to protect the phenolic hydroxyl group of eugenol before formylation?

A5: Protecting the hydroxyl group is a common strategy to control the regioselectivity of electrophilic aromatic substitution reactions.[8][9][10] By converting the hydroxyl group to a less activating or a sterically bulky group, you can influence the position of formylation. For instance, converting the hydroxyl to a bulky silyl ether could favor formylation at the less hindered para-position. Conversely, some highly ortho-selective methods rely on the presence of the free hydroxyl group for chelation-controlled directing effects.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of the desired ortho-formylated product - Inefficient formylation reaction.- Formation of multiple byproducts.- Sub-optimal reaction conditions (temperature, time, stoichiometry).- Switch to a more ortho-selective method like the MgCl₂/paraformaldehyde procedure.[6]- Carefully control the stoichiometry of the reagents.- Optimize reaction temperature and time through small-scale trial reactions.
High proportion of the para-formylated byproduct - The chosen formylation method has low regioselectivity.- Steric hindrance at the ortho-position if a bulky derivative is used.- Employ a chelation-controlled formylation method (e.g., MgCl₂/paraformaldehyde).- For Reimer-Tiemann, using a phase-transfer catalyst may improve ortho-selectivity.[5]
Formation of diformylated products - High reactivity of the eugenol ring.- Excess formylating agent.- Reduce the molar equivalent of the formylating agent.- Monitor the reaction closely (e.g., by TLC) and stop it once the mono-formylated product is maximized.
Reaction mixture turns dark/polymeric - Polymerization of the allyl side chain.- Degradation of the starting material or product under harsh conditions.- Ensure the reaction is carried out under an inert atmosphere.- Lower the reaction temperature.- Consider adding a radical inhibitor if polymerization is suspected.
Formation of an unexpected byproduct (e.g., MOM ether) - Prolonged reaction times in the presence of reagents like paraformaldehyde.[4]- Reduce the reaction time.- Follow the reaction progress by TLC or GC to determine the optimal endpoint.
Low conversion of starting material - Insufficiently activating conditions.- Deactivation of the catalyst or reagent.- Increase the reaction temperature or time, while monitoring for byproduct formation.- Ensure the reagents are pure and dry.- For Vilsmeier-Haack, ensure the Vilsmeier reagent is properly formed.[11][12][13]

Quantitative Data Summary

Formylation MethodSubstrateTypical ortho-Product YieldKey ByproductsReference
Duff Reaction Phenols15-20%para-isomer, polymeric material[7]
Reimer-Tiemann Phenol~50%para-hydroxybenzaldehyde (~15%)[14]
MgCl₂/Paraformaldehyde Phenol81% (ortho only)MOM-ethers (with long reaction times)[4][15]
Vilsmeier-Haack Electron-rich arenesGood to ExcellentIsomeric products, depending on substrate[16]

Detailed Experimental Protocols

High-Selectivity ortho-Formylation of Eugenol using MgCl₂ and Paraformaldehyde

This method is adapted from procedures known for high ortho-selectivity on phenols.[6]

Materials:

  • Eugenol

  • Magnesium dichloride (MgCl₂), anhydrous

  • Paraformaldehyde

  • Triethylamine (Et₃N), distilled

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous MgCl₂ (1.2 equivalents) and anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).

  • Add eugenol (1 equivalent) to the suspension.

  • Slowly add triethylamine (2.5 equivalents) to the reaction mixture and stir for 30 minutes at room temperature.

  • Add paraformaldehyde (2.5 equivalents) in one portion.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to 0°C in an ice bath.

  • Slowly quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-formylated eugenol.

Visualizing Reaction Pathways and Workflows

formylation_workflow start Start: Formylate Eugenol Derivative check_selectivity High ortho-selectivity required? start->check_selectivity goal Desired Product: High yield of ortho-isomer byproduct Major Byproduct: para-isomer high_selectivity Use MgCl2/Paraformaldehyde Method check_selectivity->high_selectivity Yes moderate_selectivity Consider Reimer-Tiemann or Duff Reaction check_selectivity->moderate_selectivity No high_selectivity->goal moderate_selectivity->goal moderate_selectivity->byproduct

Caption: Decision workflow for selecting a formylation method for eugenol derivatives.

reimer_tiemann_mechanism cluster_reagents Reagent Generation cluster_reaction Aromatic Substitution chloroform CHCl3 carbene [:CCl2] Dichlorocarbene chloroform->carbene - H2O, - Cl- base NaOH base->chloroform Deprotonation eugenol Eugenol Phenoxide carbene->eugenol intermediate Dichloromethyl Substituted Intermediate eugenol->intermediate ortho-attack para_product para-Formyl Eugenol (Minor Byproduct) eugenol->para_product para-attack ortho_product ortho-Formyl Eugenol (Major Product) intermediate->ortho_product Hydrolysis

Caption: Simplified mechanism of the Reimer-Tiemann reaction on eugenol.

References

Technical Support Center: Purification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurity is the corresponding carboxylic acid, 5-Allyl-2-hydroxy-3-methoxybenzoic acid, formed by the oxidation of the aldehyde group. Other potential impurities can include unreacted starting materials from the synthesis, such as eugenol, and side-products from the formylation reaction, which may include isomers or polymeric materials, especially if reaction conditions are not carefully controlled.

Q2: My purified product has a low or broad melting point. What is the likely cause?

A2: A low or broad melting point is a strong indicator of impurities. The presence of residual solvents, the carboxylic acid impurity, or other synthetic byproducts can depress and broaden the melting point range. We recommend assessing the purity of your sample using Thin Layer Chromatography (TLC) to identify the number of components present.

Q3: I see streaking or tailing of my product spot on the TLC plate. What could be the reason?

A3: Streaking on a TLC plate is often caused by the presence of acidic impurities, such as 5-Allyl-2-hydroxy-3-methoxybenzoic acid. The interaction of the acidic proton with the silica gel stationary phase can lead to this phenomenon. To mitigate this, you can add a small amount of a volatile acid, like acetic acid or formic acid, to your developing solvent system. This will suppress the ionization of the acidic impurity and result in a more defined spot. Another reason for streaking could be overloading the sample on the TLC plate; try spotting a more dilute solution.[1]

Q4: Which purification technique is more suitable for this compound: column chromatography or recrystallization?

A4: The choice of purification method depends on the impurity profile of your crude product.

  • Recrystallization is highly effective for removing small amounts of impurities when a suitable solvent is identified. It is a good option if your crude product is already relatively pure.

  • Column chromatography is excellent for separating the desired product from impurities with different polarities, especially when multiple impurities are present or when impurities have similar solubility characteristics to the product.[1] For a highly impure mixture, it is often beneficial to first perform column chromatography followed by recrystallization of the isolated product to achieve high purity.[1]

Q5: Are there any alternative purification methods for this aldehyde?

A5: Yes, a common alternative method for purifying aldehydes is through the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct that can be separated by filtration. The aldehyde can then be regenerated by treating the adduct with a mild acid or base. This technique is particularly useful for separating the aldehyde from non-carbonyl containing impurities.[1]

Troubleshooting Guides

Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Low recovery of the product 1. The compound is irreversibly adsorbing to the silica gel. 2. The eluent is not polar enough to effectively elute the compound. 3. The compound is volatile and co-evaporating with the solvent during rotary evaporation.1. Deactivate the silica gel by adding a small percentage of triethylamine (0.1-1%) to the eluent. 2. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] 3. Use a rotary evaporator at a reduced temperature and pressure to minimize product loss.[1]
Co-elution of impurities with the product 1. The solvent system does not provide adequate separation. 2. The column was overloaded with the crude product.1. Optimize the solvent system using TLC. A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture may be necessary. 2. Use a larger column or reduce the amount of crude product loaded onto the column.
Product elutes as broad bands or streaks 1. The presence of the acidic carboxylic acid impurity. 2. The sample was not loaded onto the column in a concentrated band.1. Add a small amount of acetic or formic acid to the eluent to suppress ionization of the acidic impurity.[1] 2. Dissolve the crude product in a minimal amount of the initial eluent for loading. For less soluble compounds, consider the "dry loading" method where the product is adsorbed onto a small amount of silica gel before being added to the column.[1]
Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing 1. The cooling process is too rapid. 2. The chosen solvent is not ideal for this compound. 3. The presence of significant impurities is inhibiting crystal formation.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] 2. Experiment with different solvent systems. A solvent pair, such as ethanol/water or hexane/ethyl acetate, might be more effective.[1] 3. Purify the crude product by column chromatography before attempting recrystallization.[1]
Poor recovery of crystals 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
No crystal formation upon cooling 1. The solution is not supersaturated. 2. Lack of nucleation sites for crystal growth.1. Reduce the volume of the solvent by heating. 2. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. If available, add a seed crystal of the pure compound.
Purified product is still impure 1. Incomplete removal of impurities. 2. Co-crystallization of impurities with the product.1. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. 2. A second recrystallization may be necessary. If impurities persist, consider purifying by column chromatography first.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle and add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, use the dry loading method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.[1]

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compounds.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system like ethanol/water or methanol/water is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., ethanol or methanol) required to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add the anti-solvent (water) dropwise until the solution becomes faintly cloudy. Reheat the solution until it becomes clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. Dry the crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Purification Method Comparison for Substituted Benzaldehydes (Illustrative Data)

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Column Chromatography 60-85>98Excellent separation of multiple impurities; adaptable to a wide range of polarities.More time-consuming; requires larger volumes of solvent; potential for product loss on the column.
Recrystallization 70-95>99 (after optimization)Simple and effective for removing small amounts of impurities; can yield highly pure crystals.Requires finding a suitable solvent system; may not be effective for complex mixtures; "oiling out" can be an issue.
Bisulfite Adduct Formation 50-80>97Highly specific for aldehydes; excellent for removing non-carbonyl impurities.Involves an additional chemical reaction and regeneration step; may not be suitable for all aldehydes.

Note: The values in this table are illustrative and can vary significantly based on the specific impurities and experimental conditions.

Visualizations

Purification_Workflow Crude Crude Product (this compound) TLC Purity Check (TLC) Crude->TLC Decision Is it sufficiently pure? TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom No (Multiple Impurities) Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) PureProduct Pure Product Decision->PureProduct Yes TLC_Check2 Purity Check (TLC) ColumnChrom->TLC_Check2 Check Fractions Recrystallization->PureProduct TLC_Check2->Recrystallization Combine & Evaporate Troubleshooting_Logic cluster_troubleshooting Troubleshooting Start Purification Attempt CheckPurity Check Purity (TLC, Melting Point) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Success Success! IsPure->Success Yes Failure Further Purification Needed IsPure->Failure No Streaking Streaking on TLC? Failure->Streaking OilingOut Oiling out in Recrystallization? Failure->OilingOut LowYield Low Yield? Failure->LowYield AddAcid Add Acid to Eluent/ Developing Solvent Streaking->AddAcid Acidic Impurity SlowCool Cool Slowly/ Change Solvent OilingOut->SlowCool Rapid Cooling OptimizeSolvent Optimize Solvent Volume/ Polarity LowYield->OptimizeSolvent Solvent Issue

References

Technical Support Center: Purification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (also known as 5-allylvanillin).

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Purification

  • Question: I am experiencing a significant loss of product after performing column chromatography or recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery is a common issue in the purification of phenolic compounds. Several factors could be contributing to this problem.

    • Inappropriate Solvent System for Recrystallization: The chosen solvent may be too good at dissolving the compound even at low temperatures, leading to significant loss in the mother liquor.

      • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility.

    • Improper Column Chromatography Conditions: The chosen eluent for column chromatography might be too polar, causing your compound to elute too quickly with impurities. Conversely, if the eluent is not polar enough, the compound may not elute at all or result in significant tailing.

      • Solution: Optimize the mobile phase for column chromatography using thin-layer chromatography (TLC) first. The ideal solvent system should give your product an Rf value of 0.25-0.35 for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can also improve separation and yield.

    • Product Adsorption on Silica Gel: Phenolic compounds can sometimes irreversibly adsorb to the silica gel stationary phase, especially if the silica is slightly acidic.

      • Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the eluent.

    • Multiple Transfers and Handling Steps: Each transfer of the product from one container to another can result in some loss.

      • Solution: Minimize the number of transfers. Ensure that you are thoroughly rinsing all glassware that was in contact with your product to recover as much material as possible.[1]

Issue 2: Persistent Impurities After Purification

  • Question: After purification, I still observe impurities in my this compound sample when analyzed by NMR or GC-MS. How can I identify and remove them?

  • Answer: The nature of the impurities depends heavily on the synthetic route used to prepare the compound. A common method for synthesizing this compound is the Claisen rearrangement of eugenol derivatives.

    • Common Impurities:

      • Unreacted Starting Material (e.g., Eugenol): If the reaction did not go to completion, you might have residual starting material.

      • Isomeric Byproducts: The aromatic Claisen rearrangement can sometimes yield isomeric products. For instance, the allyl group might migrate to a different position on the aromatic ring.

      • Oxidation Products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over time.

    • Identification and Removal:

      • Spectroscopic Analysis: Use NMR (¹H and ¹³C) and GC-MS to identify the structure of the impurities. Compare the spectra of your purified product with literature data for the expected impurities.

      • Column Chromatography: A well-optimized column chromatography protocol with a shallow gradient elution can effectively separate isomers and other byproducts with similar polarities.

      • Acid-Base Extraction: If you have acidic impurities like the corresponding carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will move to the aqueous layer.

      • Recrystallization: For crystalline solids, multiple recrystallizations can be performed to improve purity. However, this may lead to a lower yield.

Issue 3: Oily Product Instead of a Solid

  • Question: My purified this compound is an oil, but the literature reports it as a solid. What could be the reason?

  • Answer: The presence of impurities is the most likely reason for your product being an oil instead of a solid. Even small amounts of impurities can disrupt the crystal lattice and prevent solidification.

    • Solutions:

      • Re-purification: Attempt to re-purify your product using a different method. If you initially used column chromatography, try recrystallization, and vice-versa.

      • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization by dissolving the impurities and leaving the more crystalline product behind.

      • Seeding: If you have a small crystal of the pure compound, you can add it to the oil to induce crystallization.

      • Solvent Removal: Ensure that all residual solvent from the purification process has been thoroughly removed under high vacuum.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical physical properties of pure this compound?

    • A1: Pure this compound is typically a solid at room temperature. Its reported melting point is around 48 °C.

  • Q2: What is a good starting solvent system for column chromatography?

    • A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent. The optimal ratio should be determined by TLC analysis.

  • Q3: What is a suitable solvent for recrystallization?

    • A3: A mixture of ethanol and water is often a good choice for recrystallizing phenolic compounds. The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the pure compound should crystallize out. Other solvent systems like hexane/ethyl acetate can also be explored.

  • Q4: How can I monitor the purity of my compound during the purification process?

    • A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of your desired compound from impurities. For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Data Presentation

The following table provides a representative example of how the purity of this compound might improve with different purification techniques. Please note that these are hypothetical values and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (GC-MS Area %)Purity After 1st Pass (GC-MS Area %)Purity After 2nd Pass (GC-MS Area %)Typical Yield (%)
Recrystallization 85%95%98%60-80%
Column Chromatography 85%97%>99%70-90%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent (e.g., 95:5 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., ethanol) and swirl to dissolve.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add a hot co-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Solvent Crude->Dissolve TLC_Analysis TLC Analysis Dissolve->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impurities with similar polarity Recrystallization Recrystallization TLC_Analysis->Recrystallization Crystalline solid with soluble impurities Collect_Fractions Collect Fractions Column_Chromatography->Collect_Fractions Filter_Crystals Filter Crystals Recrystallization->Filter_Crystals Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions Collect_Fractions->Combine_Pure Solvent_Removal Solvent Removal Combine_Pure->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product Dry_Crystals Dry Crystals Filter_Crystals->Dry_Crystals Dry_Crystals->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem with Purification Low_Yield Low Yield? Start->Low_Yield Persistent_Impurities Persistent Impurities? Start->Persistent_Impurities Oily_Product Oily Product? Start->Oily_Product Solvent_Issue Check Recrystallization Solvent Optimize Column Eluent Low_Yield->Solvent_Issue Yes Adsorption_Issue Deactivate Silica Gel Low_Yield->Adsorption_Issue Yes Handling_Issue Minimize Transfers Low_Yield->Handling_Issue Yes Identify_Impurities Identify Impurities (NMR, GC-MS) Persistent_Impurities->Identify_Impurities Yes Re_Purify Re-purify with a different method Oily_Product->Re_Purify Yes Triturate Triturate with non-polar solvent Oily_Product->Triturate Yes Optimize_Separation Optimize Chromatography Gradient Consider Acid-Base Extraction Identify_Impurities->Optimize_Separation

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Schiff Base Formation with 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases using 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction is not proceeding, or the yield is very low. What are the common causes and solutions?

Low or no yield in Schiff base formation can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Troubleshooting Low Yield:

Potential Cause Troubleshooting Steps & Recommendations
Inadequate Catalyst The condensation reaction for Schiff base formation is often catalyzed by a small amount of acid or base.[1][2] - Acid Catalysis: Add a few drops of glacial acetic acid or concentrated sulfuric acid to the reaction mixture.[2][3][4][5] - Base Catalysis: In some cases, a base like sodium hydroxide can be used as a catalyst.[6][7] - Natural Acid Catalysts: For a greener approach, natural acids like lime juice have been used successfully.[1][8]
Suboptimal Solvent The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. - Common Solvents: Ethanol and methanol are the most frequently used solvents due to their ability to dissolve both the aldehyde and the amine and their ease of removal.[4][9][10][11] - Alternative Solvents: If reactants have poor solubility in alcohols, consider using Dimethylformamide (DMF), toluene, or a mixture of solvents.[9][11] In some cases, running the reaction in water or even under solvent-free conditions can be effective and environmentally friendly.[12][13][14][15]
Inappropriate Temperature The reaction rate is temperature-dependent. - Refluxing: Many procedures call for refluxing the reaction mixture to drive the reaction to completion.[2][10][16] The reflux temperature will depend on the solvent used. - Room Temperature: Some reactions can proceed at room temperature, although they may require longer reaction times.[8][12]
Water Inhibition The formation of a Schiff base is a condensation reaction that produces water. This water can hydrolyze the imine bond, leading to a reversible reaction and lower yields.[14] - Dehydrating Agents: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.[9] - Drying Agents: Adding a drying agent like anhydrous sodium sulfate to the reaction mixture can also be effective.[9]
Reactant Purity Impurities in the starting materials (this compound or the amine) can interfere with the reaction. - Purification: Ensure the purity of your reactants by recrystallization or chromatography before starting the synthesis.

Logical Troubleshooting Flowchart:

Troubleshooting_Schiff_Base start Low/No Product Yield check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add a few drops of acid (e.g., Acetic Acid) or base. check_catalyst->add_catalyst No check_solvent Are reactants fully dissolved? check_catalyst->check_solvent Yes add_catalyst->check_solvent change_solvent Try a different solvent (e.g., Ethanol, Methanol, DMF) or a solvent mixture. check_solvent->change_solvent No check_temp Is the reaction temperature appropriate? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature or reflux. check_temp->increase_temp No check_water Is water being removed? check_temp->check_water Yes increase_temp->check_water remove_water Use a Dean-Stark trap or add a drying agent. check_water->remove_water No check_purity Are reactants pure? check_water->check_purity Yes remove_water->check_purity purify_reactants Purify starting materials. check_purity->purify_reactants No success Improved Yield check_purity->success Yes purify_reactants->success

Caption: Troubleshooting Decision Tree for Low Schiff Base Yield.

2. What is the optimal solvent for my reaction?

The ideal solvent will depend on the specific amine being used. However, some general guidelines can be followed.

Solvent Selection Guide:

SolventAdvantagesDisadvantagesTypical Conditions
Ethanol/Methanol Good solvency for many reactants, easy to remove, commonly used.[4][9][10][11]May not dissolve all amines, especially more polar ones.Reflux for 1-6 hours.[10][16]
Dimethylformamide (DMF) Excellent dissolving power for a wide range of compounds.[9][11]High boiling point, can be difficult to remove completely.Refluxing for several hours.[9]
Toluene Allows for azeotropic removal of water with a Dean-Stark apparatus.[9]Lower polarity, may not dissolve all reactants.Reflux with a Dean-Stark trap.
Water Environmentally friendly ("green") solvent.[12][15]Product may be insoluble, facilitating isolation.[12] The reaction may be slower.Stirring at room temperature.[12][15]
Solvent-Free "Green" method, can lead to high yields and short reaction times.[3][14]Requires that at least one of the reactants is a liquid or has a low melting point.Grinding reactants together at room temperature or gentle heating.[8][14]

3. How do I purify the synthesized Schiff base?

The purification method will depend on the physical state and purity of the crude product.

  • Recrystallization: This is the most common method for purifying solid Schiff bases. Ethanol or methanol are often good solvents for recrystallization.[11] A mixture of solvents, such as DMF/methanol, may be necessary for compounds that are poorly soluble in single solvents.[11]

  • Filtration and Washing: If the product precipitates out of the reaction mixture, it can often be purified by simple filtration, followed by washing with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and catalyst.[8][12]

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the Schiff base from impurities. The choice of eluent will depend on the polarity of the product.

Experimental Protocols

General Protocol for Schiff Base Synthesis (Solvent-Based)

This protocol is a general guideline and may require optimization for your specific amine.

  • Dissolve the Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol).

  • Dissolve the Amine: In a separate container, dissolve one equivalent of the primary amine in the same solvent.

  • Combine Reactants: Add the amine solution to the aldehyde solution with stirring.

  • Add Catalyst: Add a few drops of a catalyst, such as glacial acetic acid.[2][4][5]

  • Heat the Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5][10][16]

  • Isolate the Product: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the Product: Purify the crude product by recrystallization from an appropriate solvent.

Experimental Workflow Diagram:

Experimental_Workflow start Start dissolve_aldehyde Dissolve 5-Allyl-2-hydroxy-3- methoxybenzaldehyde in solvent start->dissolve_aldehyde dissolve_amine Dissolve primary amine in solvent dissolve_aldehyde->dissolve_amine combine Combine solutions and add catalyst dissolve_amine->combine reflux Heat to reflux and monitor by TLC combine->reflux cool Cool to room temperature reflux->cool isolate Isolate crude product (filtration or solvent removal) cool->isolate purify Purify by recrystallization isolate->purify characterize Characterize the final product (FTIR, NMR, Melting Point) purify->characterize end End characterize->end

Caption: General Experimental Workflow for Schiff Base Synthesis.

References

Stability issues of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a change in the color of my solid this compound sample over time. What could be the cause?

A1: Color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This can be initiated by several factors:

  • Exposure to Light: Phenolic aldehydes are known to be photosensitive. The energy from light, particularly UV radiation, can trigger photochemical reactions, leading to the formation of colored degradation products. It is crucial to store the compound in amber vials or in the dark.

  • Oxidation: The phenolic hydroxyl group and the aldehyde functional group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen). This can lead to the formation of quinone-type structures or carboxylic acids, which are often colored.

  • Elevated Temperatures: Although the compound is a solid at room temperature, prolonged exposure to elevated temperatures can accelerate both oxidative and other degradation pathways.

Troubleshooting:

  • Store the compound in a tightly sealed, light-resistant container (e.g., amber glass vial).

  • For long-term storage, consider keeping it in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidation.

Q2: My solution of this compound in an organic solvent has turned yellow. What is happening and how can I prevent it?

A2: The yellowing of solutions is a clear sign of degradation. Besides the factors mentioned in Q1, the choice of solvent can also play a role. Some organic solvents may contain impurities (e.g., peroxides in older ethers) that can initiate degradation.

Troubleshooting:

  • Use high-purity, fresh solvents.

  • If preparing stock solutions, store them in the dark at low temperatures (e.g., 4°C or -20°C).

  • Prepare solutions fresh before use whenever possible.

  • Consider degassing the solvent to remove dissolved oxygen before preparing the solution.

Q3: I am using this compound in an aqueous buffer. I am concerned about its stability. What are the potential issues?

A3: In aqueous solutions, pH is a critical factor for the stability of this compound.

  • Alkaline Conditions (high pH): The phenolic hydroxyl group is acidic and will be deprotonated at high pH, forming a phenoxide ion. This species is highly susceptible to oxidation, leading to rapid degradation and discoloration of the solution.

  • Acidic Conditions (low pH): While generally more stable in acidic to neutral pH compared to alkaline conditions, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to reactions involving the allyl group or the aldehyde.

Troubleshooting:

  • For applications in aqueous media, use buffers with a pH as close to neutral as possible, or slightly acidic, depending on the experimental requirements.

  • If alkaline conditions are necessary, conduct the experiment as quickly as possible and at a low temperature to minimize degradation.

  • Always prepare fresh aqueous solutions of the compound.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, several degradation pathways are plausible under different stress conditions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 5-allyl-2-hydroxy-3-methoxybenzoic acid. The phenolic hydroxyl group can also be oxidized, potentially leading to the formation of quinone-like structures.

  • Photodegradation: Exposure to light can lead to complex photochemical reactions. For benzaldehydes, this can involve the formation of benzoic acid or even benzene through radical pathways.

  • Thermal Degradation: At elevated temperatures, isomerization of the allyl group to a propenyl group can occur, followed by oxidation. A structurally similar compound, eugenol, is known to degrade to vanillin (4-hydroxy-3-methoxybenzaldehyde) under thermal stress.[1] This suggests that cleavage of the allyl group is a possible degradation route.

Quantitative Data on Stability

Table 1: Hypothetical Stability of this compound in Solution under Different pH Conditions

pHTemperature (°C)Incubation Time (hours)Purity (%)Appearance
2.02524>99Colorless
7.02524>98Colorless
9.02524<90Yellowish
7.04024~95Faintly Yellow

Table 2: Hypothetical Photostability of this compound in Methanol

Light ConditionExposure Time (hours)Purity (%)Appearance
Dark Control24>99Colorless
Ambient Light24~97Faintly Yellow
UV Lamp (254 nm)24<85Yellow

Experimental Protocols

The following are generalized protocols for forced degradation studies, which can be adapted to assess the stability of this compound.

Protocol 1: Acid and Base Hydrolysis

  • Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Store the solutions at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24, 48, 72 hours). Protect from light.

  • Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

Protocol 2: Oxidative Degradation

  • Preparation of Solution: Dissolve the compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for a defined period, monitoring for changes.

  • Analysis: Analyze the sample at various time points using HPLC to quantify the remaining parent compound and detect any degradation products.

Protocol 3: Photostability Testing

  • Sample Preparation: Prepare a solution of the compound (e.g., in methanol) and place it in a transparent container (e.g., quartz cuvette or clear glass vial). Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., a photostability chamber).

  • Analysis: After a defined period of exposure, analyze both the exposed sample and the dark control by HPLC.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

G cluster_conditions Stress Conditions cluster_compound This compound cluster_degradation Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Compound This compound Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Heat Heat Light (UV/Vis) Light (UV/Vis) Carboxylic Acid Carboxylic Acid Compound->Carboxylic Acid Oxidation Quinone-like Structures Quinone-like Structures Compound->Quinone-like Structures Oxidation Isomerized Allyl Products Isomerized Allyl Products Compound->Isomerized Allyl Products Heat Photodegradation Products Photodegradation Products Compound->Photodegradation Products Light

Caption: Potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Condition (Heat, Light, pH, Oxidant) start->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Purity and Degradation Products analyze->evaluate

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway starts from eugenol (4-allyl-2-methoxyphenol). This route typically involves two key steps: a Claisen rearrangement of an O-allylated eugenol derivative, followed by a formylation reaction of the resulting phenol.

Q2: What are the critical reaction steps where pitfalls are commonly encountered?

A2: The two most critical stages are the Claisen rearrangement and the subsequent formylation (e.g., Duff reaction or Reimer-Tiemann reaction). These steps are prone to issues such as low yields, formation of isomers, and the generation of difficult-to-separate by-products.

Q3: What are the primary side products to expect during the synthesis?

A3: In the Claisen rearrangement, incomplete reaction may leave starting material, and alternative rearrangement pathways can lead to isomeric products. During the Duff formylation, di-formylation of the aromatic ring can occur, and polymerization can lead to tarry residues, which complicates purification and reduces the yield of the desired mono-formylated product.[1]

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through column chromatography on silica gel.[2] A solvent system with a gradient of increasing polarity, such as petroleum ether/ethyl acetate, is often effective.[2] Recrystallization from a suitable solvent system like ethanol/water can also be employed for further purification.[3]

Troubleshooting Guides

Issue 1: Low Yield in Claisen Rearrangement
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material (e.g., 4-allyloxy-3-methoxy-1-allylbenzene) Insufficient reaction temperature or time. The Claisen rearrangement is a thermal process often requiring high temperatures (180-220 °C).- Gradually increase the reaction temperature and monitor the progress by TLC. - Consider using a high-boiling point solvent like N,N-dimethylaniline to achieve the required temperature.[4] - Microwave-assisted heating can sometimes improve yields and reduce reaction times.[5]
Formation of multiple products The reaction can sometimes yield a mixture of ortho and para rearrangement products, although the ortho isomer is generally favored.- Optimize the reaction temperature, as higher temperatures may favor the thermodynamically more stable para product. - If the ortho positions are blocked, the reaction will proceed to the para position.
Issue 2: Poor Regioselectivity and By-product Formation in Duff Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Significant formation of the di-formylated by-product The starting phenol (4-allyl-2-methoxyphenol) has two available ortho positions to the hydroxyl group, making it susceptible to di-formylation. An excess of the formylating agent (hexamethylenetetramine, HMTA) can exacerbate this issue.[6]- Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of HMTA to the phenol.[7] - Monitor the reaction closely using TLC and stop the reaction once the formation of the desired mono-formylated product is maximized.
Formation of tarry, polymeric residue The Duff reaction conditions can promote the formation of phenol-formaldehyde-type resins, especially at elevated temperatures.[1]- Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. - Ensure the reaction is not run for an unnecessarily long time.
Low or no yield of the desired aldehyde The phenolic ring may not be sufficiently activated for the electrophilic substitution to occur efficiently. Deactivation can be caused by electron-withdrawing groups.- While 4-allyl-2-methoxyphenol is activated, ensure anhydrous conditions as moisture can hinder the reaction.[7] - The use of a stronger acid catalyst, such as trifluoroacetic acid (TFA), can sometimes improve yields for less reactive phenols, but care must be taken to avoid polymerization.[7]

Data Presentation

Table 1: Summary of Potential Yields in Key Synthetic Steps

Reaction Step Starting Material Product Reported Yield (%) Key Conditions Reference
Claisen Rearrangement4-allyloxy-3-methoxybenzaldehyde3-allyl-4-hydroxy-5-methoxybenzaldehyde92%Microwave irradiation at 200°C in NMP for 3 hours.[5]
Acetylation of EugenolEugenol4-allyl-2-methoxyphenyl acetate89%Acetic anhydride, H₂SO₄, room temperature.[8]
Duff Reaction (General)p-cresol2-hydroxy-5-methylbenzaldehydeModerate (unspecified)HMTA, acetic acid.[1]
ortho-FormylationSubstituted PhenolsSalicylaldehydes70-99%MgCl₂, triethylamine, paraformaldehyde.[9]

Experimental Protocols

Protocol 1: Synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde via Microwave-Assisted Claisen Rearrangement[5]
  • Dissolution: Dissolve 4-allyloxy-3-methoxybenzaldehyde (5 g, 26 mmol) in N-methylpyrrolidone (NMP, 20 mL).

  • Microwave Reaction: Subject the solution to microwave irradiation at 200°C for 3 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (eluent: petroleum ether-ethyl acetate) to yield the product as a white solid.

Protocol 2: General Procedure for ortho-Formylation of Phenols (Duff Reaction Modification)[8]
  • Reagent Preparation: In a suitable flask, dissolve the phenolic starting material (e.g., 4-allyl-2-methoxyphenol, 1 equivalent) and hexamethylenetetramine (1-1.2 equivalents) in a solvent such as glacial acetic acid or trifluoroacetic acid.

  • Reaction: Heat the mixture under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., 2M HCl) and heating.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow Eugenol Eugenol (4-allyl-2-methoxyphenol) Acetylation Acetylation (Acetic Anhydride) Eugenol->Acetylation Eugenol_Acetate 4-allyl-2-methoxyphenyl acetate Acetylation->Eugenol_Acetate Claisen Claisen Rearrangement (Heat) Eugenol_Acetate->Claisen Rearranged_Phenol 4-allyl-2-methoxyphenol (Intermediate) Claisen->Rearranged_Phenol Duff Duff Reaction (HMTA, Acid) Rearranged_Phenol->Duff Final_Product 5-Allyl-2-hydroxy-3- methoxybenzaldehyde Duff->Final_Product

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and the well-characterized compound, vanillin. Due to the limited availability of direct experimental data for this compound, this comparison draws upon the known biological activities of its close structural analogs, vanillin and eugenol, to infer its potential therapeutic properties. Vanillin, a major component of vanilla extract, is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] this compound, also known as 5-allylvanillin, shares structural similarities with both vanillin and eugenol, suggesting it may possess a comparable, and potentially modulated, bioactivity profile.[3]

Comparative Analysis of Biological Activities

The following sections detail the known and inferred biological activities of vanillin and this compound, with supporting data from experimental studies on vanillin and its structural analogs.

Antioxidant Activity

Vanillin has demonstrated notable antioxidant activity in various assays.[1] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant potential of this compound is inferred from the activities of vanillin and eugenol, both of which are effective radical scavengers.[3]

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Reference
Vanillin DPPH Radical Scavenging0.81[4]
Eugenol DPPH Radical Scavenging4.5[3]
This compound DPPH Radical ScavengingData not availableN/A

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity

Vanillin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] It has been shown to suppress the activation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[5] Given its structural similarity to vanillin and eugenol, this compound is also predicted to possess anti-inflammatory effects.[3]

Antimicrobial Activity

Vanillin has been reported to possess antimicrobial activity against a range of bacteria and fungi.[1] The antimicrobial efficacy of benzaldehyde derivatives is often influenced by the substituents on the benzene ring.[6]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (mg/mL)Reference
Vanillin Escherichia coli O157:H72[7]
Vanillin Listeria monocytogenes3.002
Eugenol Listeria monocytogenes0.562
This compound VariousData not availableN/A

Note: The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key bioactivity assays cited in this guide are provided below to facilitate further research and comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. Test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution. A control is prepared using the solvent instead of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Signaling Pathways

The biological activities of vanillin are mediated through the modulation of various signaling pathways. The diagrams below illustrate some of the key pathways potentially influenced by both vanillin and, by extension, this compound.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Vanillin Vanillin / 5-Allyl-2-hydroxy-3- methoxybenzaldehyde Vanillin->IKK Inhibition G MAPK Signaling Pathway in Inflammation Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Gene Expression Vanillin Vanillin / 5-Allyl-2-hydroxy-3- methoxybenzaldehyde Vanillin->MAPK Inhibition

References

A Comparative Analysis of the Antioxidant Potential: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde vs. Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the antioxidant activities of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its structural precursor, eugenol, reveals a significant data gap for the former, while highlighting the well-documented antioxidant capacity of the latter. This guide synthesizes available experimental data for eugenol and provides a framework for the potential evaluation of its derivative, this compound.

Introduction

Eugenol, a naturally occurring phenolic compound abundant in clove oil, is renowned for its potent antioxidant properties.[1][2] Its chemical structure, featuring a hydroxyl group and a methoxy group on a benzene ring, allows it to effectively scavenge free radicals and chelate metal ions.[1][3] this compound is a derivative of eugenol, differing by the presence of a formyl group on the benzene ring. While this structural modification suggests potential antioxidant activity, there is a notable absence of direct experimental data in the scientific literature to quantify its efficacy.[4][5] This guide provides a comprehensive overview of the established antioxidant activity of eugenol, supported by experimental data, and outlines the methodologies required to assess the antioxidant potential of this compound.

Quantitative Comparison of Antioxidant Activity

CompoundAntioxidant AssayIC50 / EC50 ValueReference
Eugenol DPPH Radical Scavenging41.13 ± 3.50 µM[6]
DPPH Radical Scavenging130.485 µg/mL[7]
DPPH Radical ScavengingEC50 = 0.05 ± 0.01 mg/mL[8]
ABTS Radical ScavengingEC50 values from 0.085 to 0.327 mg/mL for derivatives[9]
Lipid Peroxidation InhibitionIC50 = 10 µM (vs. Fe(II)-ascorbate)[10]
Lipid Peroxidation InhibitionIC50 = 14 µM (vs. Fenton reagent)[10]

Note: IC50/EC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. The variation in reported values can be attributed to differences in experimental conditions.

Experimental Protocols

To facilitate future comparative studies, detailed protocols for three standard antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11][12]

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically at 517 nm.[6][12]

Procedure: [11][13]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution. A control is prepared with methanol instead of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14][15]

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a loss of color, which is measured spectrophotometrically at 734 nm.[14]

Procedure: [14][16]

  • Generation of ABTS Radical Cation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18]

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm.[17]

Procedure: [17][19]

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction Mixture: Add a small volume of the test sample to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant (e.g., FeSO₄ or Trolox).

Antioxidant Signaling Pathways

Phenolic compounds like eugenol and its derivatives are believed to exert their antioxidant effects through various mechanisms.[3][20] These include direct scavenging of free radicals and modulation of cellular signaling pathways involved in the antioxidant defense system.[21][22]

One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][22] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or antioxidants, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Visualizations

Antioxidant_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Measurement Measurement & Analysis A Prepare Reagents (DPPH, ABTS, or FRAP) C Mix Reagent and Test Compound A->C B Prepare Test Compound (Serial Dilutions) B->C D Incubate C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: General workflow for in vitro antioxidant capacity assays.

Nrf2_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Phenolic Compound (e.g., Eugenol) Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Genes activates transcription Protein Antioxidant Proteins Genes->Protein translation Protein->ROS neutralizes

Caption: Simplified Nrf2 signaling pathway for antioxidant response.

Conclusion and Future Directions

Eugenol exhibits well-documented, potent antioxidant activity across a range of in vitro assays. In contrast, there is a clear lack of published data on the antioxidant capacity of its derivative, this compound. The presence of the phenolic hydroxyl group in both molecules is a key structural feature for antioxidant activity. However, the addition of a formyl group in this compound may influence its electronic properties and, consequently, its radical scavenging and reducing capabilities.

Therefore, direct experimental evaluation of this compound using standardized assays such as DPPH, ABTS, and FRAP is imperative to quantitatively determine its antioxidant potential. Such studies would provide valuable insights for researchers, scientists, and drug development professionals exploring novel antioxidant compounds. A direct comparison would elucidate the structure-activity relationship and determine if the formyl substitution enhances or diminishes the antioxidant efficacy relative to eugenol.

References

A Structural and Functional Comparison of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural and functional comparison between 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its key structural analogs: eugenol, vanillin, and acetyl eugenol. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their physicochemical properties and biological activities, supported by experimental data and detailed protocols. While direct experimental bioactivity data for this compound is limited, its potential is inferred through the analysis of its structurally related and well-studied counterparts.

Structural Overview

The core structure of these compounds is a substituted benzene ring. The specific functional groups—hydroxyl (-OH), methoxy (-OCH₃), allyl (-CH₂CH=CH₂), and aldehyde (-CHO)—and their positions on the ring dictate the molecule's physical properties and biological efficacy. This compound can be considered a derivative of eugenol, featuring an additional aldehyde group, or an analog of vanillin with an added allyl group.

G cluster_target This compound cluster_analog1 Eugenol cluster_analog2 Vanillin cluster_analog3 Acetyl Eugenol T T A1 A1 A2 A2 A3 A3

Figure 1: Chemical structures of the target compound and its key analogs.

Physicochemical Properties

The physicochemical properties of a compound, such as melting point, boiling point, and solubility, are critical for its handling, formulation, and pharmacokinetic profile. The addition or modification of functional groups leads to significant differences in these properties among the compared molecules. For instance, the presence of the free hydroxyl group in eugenol and vanillin allows for hydrogen bonding, influencing their boiling points and solubility, whereas this is absent in acetyl eugenol where the hydroxyl is esterified.

PropertyThis compoundEugenolVanillinAcetyl Eugenol
Molecular Formula C₁₁H₁₂O₃C₁₀H₁₂O₂C₈H₈O₃C₁₂H₁₄O₃
Molecular Weight 192.21 g/mol [1]164.20 g/mol [2]152.15 g/mol [3]206.24 g/mol [4]
Appearance Crystalline Powder[5]Pale yellow oily liquid[6][7]White crystalline solid[3][8][9]Colorless to light yellow oil/semi-solid[10]
Melting Point 48 - 52 °C[5]-7.5 °C[2][7]81 - 83 °C[8][11]26 - 31 °C[4][10]
Boiling Point 167 °C / 10 mmHg[12]254 °C[2][7]285 °C[3][9]281 - 286 °C[10][13]
Solubility in Water Insoluble[5]Sparingly soluble[14]Slightly soluble (10 g/L at 25 °C)[11]Insoluble (407 mg/L at 20°C)[4][13]

Comparative Biological Activity

The primary biological activities associated with these compounds are antioxidant and anti-inflammatory effects. The structural differences, particularly the state of the phenolic hydroxyl group, play a pivotal role in their potency.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. Eugenol is a potent antioxidant.[15][16] However, when the hydroxyl group is blocked, as in acetyl eugenol, the antioxidant activity is drastically reduced.[17][18] This suggests that the free hydroxyl group is critical for this function. Vanillin also possesses antioxidant properties. Given that this compound retains the key phenolic hydroxyl group, it is predicted to have significant antioxidant potential.

CompoundAssayIC₅₀ Value (µg/mL)Source
EugenolDPPH4.38[17][18]
EugenolDPPH11.7[15]
Acetyl EugenolDPPH> 100[17][18]
Clove ExtractDPPH8.85[19]

Note: IC₅₀ values are from different studies and should be compared with caution.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Eugenol and its derivatives have demonstrated anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators and signaling pathways like Nuclear Factor-kappa B (NF-κB).[7][19][20] Eugenol has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and NF-κB.[19] The NF-κB pathway is a central regulator of inflammation, and its inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.[21][22]

Key Signaling Pathway: NF-κB

The NF-κB signaling pathway is a critical regulator of the inflammatory response.[23] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[24] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p50/p65) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.[22][25] Compounds like eugenol can interfere with this pathway, thus exerting their anti-inflammatory effects.[7][20]

G cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK IkB_p50p65 IκB-p50/p65 (Inactive Complex) IKK->IkB_p50p65 Phosphorylation pIkB_p50p65 P-IκB-p50/p65 IkB_p50p65->pIkB_p50p65 Proteasome Proteasomal Degradation of IκB pIkB_p50p65->Proteasome p50p65_cyto p50/p65 (Active Dimer) Proteasome->p50p65_cyto Release p50p65_nuc p50/p65 (in Nucleus) p50p65_cyto->p50p65_nuc Translocation DNA κB Binding Site (DNA) p50p65_nuc->DNA Binding Nucleus Nucleus Transcription Gene Transcription DNA->Transcription Response Pro-inflammatory Mediators (Cytokines, Chemokines, COX-2) Transcription->Response

Figure 2: The canonical NF-κB inflammatory signaling pathway.

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a free radical scavenger. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color, which turns yellow upon reduction by an antioxidant.[26][27]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light.[26]

  • Sample Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, eugenol) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Reaction: In a 96-well plate or cuvettes, mix a volume of the test sample or control with a volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[26]

  • Measurement: Measure the absorbance of the solutions using a spectrophotometer at the wavelength of maximum absorbance for DPPH (approximately 517 nm).[27][28]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against sample concentration.

G A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Sample/Control with DPPH Solution in 96-well plate A->C B Prepare Serial Dilutions of Test Compound & Control B->C D Incubate in Dark (Room Temp, 30 min) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Figure 3: Experimental workflow for the DPPH antioxidant assay.
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[29][30]

Methodology:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/mL) and allow them to adhere overnight.[30]

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[30]

  • Nitrite Measurement:

    • Collect an aliquot (e.g., 100 µL) of the cell culture supernatant from each well.[30]

    • Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[29][31]

    • Incubate at room temperature for 10-15 minutes to allow for color development.[32]

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[33]

  • Calculation: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control. A parallel cell viability assay (e.g., MTT) should be performed to ensure the observed inhibition is not due to cytotoxicity.[30]

Conclusion

The structural comparison of this compound with its analogs—eugenol, vanillin, and acetyl eugenol—provides valuable insights into its potential bioactivity. The presence of the phenolic hydroxyl group is a critical determinant of antioxidant activity, as demonstrated by the high potency of eugenol and the dramatic loss of activity in acetyl eugenol.[17][18] Both the allyl group and the aldehyde moiety are expected to modulate the compound's overall biological profile, including its anti-inflammatory effects, which are likely mediated through pathways such as NF-κB.[19][20] Based on this analysis, this compound is a promising candidate for further investigation as a bioactive agent. Direct experimental validation using standardized assays is essential to quantify its antioxidant and anti-inflammatory potential and to elucidate its precise mechanisms of action.

References

Spectroscopic Analysis for the Structural Confirmation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic techniques used for the structural confirmation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds.

Introduction

This compound, a derivative of vanillin, is a versatile building block in organic synthesis. Its structural analogues are of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and spectroscopic methods provide the most reliable means of achieving this. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of these derivatives. While direct comparative studies on a wide range of these specific derivatives are limited in published literature, this guide synthesizes available data on the parent compound and structurally related molecules to provide a predictive comparison.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and two common classes of its derivatives: O-acetylated and O-methylated analogues. The predicted data for the derivatives are based on established principles of spectroscopy and data from similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)

CompoundAr-H-CHO-OH-OCH₃Allyl Group ProtonsOther
This compound δ ~6.9-7.2 (m, 2H)δ ~9.8 (s, 1H)δ ~11.0 (s, 1H)δ ~3.9 (s, 3H)δ ~3.4 (d, 2H), ~5.1 (m, 2H), ~6.0 (m, 1H)
2-Acetoxy-5-allyl-3-methoxybenzaldehyde (Predicted) δ ~7.1-7.4 (m, 2H)δ ~9.9 (s, 1H)-δ ~3.8 (s, 3H)δ ~3.4 (d, 2H), ~5.1 (m, 2H), ~6.0 (m, 1H)δ ~2.3 (s, 3H, -COCH₃)
5-Allyl-2,3-dimethoxybenzaldehyde (Predicted) δ ~7.0-7.3 (m, 2H)δ ~10.3 (s, 1H)-δ ~3.9 (s, 3H), ~4.0 (s, 3H)δ ~3.4 (d, 2H), ~5.1 (m, 2H), ~6.0 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundC=OAr-C-OCH₃Allyl Group CarbonsOther
This compound ~196~115, 120, 125, 135, 148, 152~56~40, 116, 137
2-Acetoxy-5-allyl-3-methoxybenzaldehyde ~190~123, 125, 130, 140, 145, 151~56~40, 117, 136~21 (-COCH₃), ~169 (C=O, acetate)
5-Allyl-2,3-dimethoxybenzaldehyde ~191~110, 124, 128, 138, 150, 159~56, ~62~40, 116, 137

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC=O Stretch (Aldehyde)C-O StretchAromatic C=C StretchOther
This compound 3200-3400 (broad)~1650~1270~1600, 1580
2-Acetoxy-5-allyl-3-methoxybenzaldehyde -~1690~1200, 1270~1600, 1580~1765 (C=O, ester)
5-Allyl-2,3-dimethoxybenzaldehyde -~1680~1270~1600, 1580

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 192.21191 ([M-H]⁺), 177 ([M-CH₃]⁺), 163 ([M-CHO]⁺), 151 ([M-C₃H₅]⁺)
2-Acetoxy-5-allyl-3-methoxybenzaldehyde 234.25192 ([M-C₂H₂O]⁺), 177, 151
5-Allyl-2,3-dimethoxybenzaldehyde 206.24191 ([M-CH₃]⁺), 177 ([M-CHO]⁺), 165 ([M-C₃H₅]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled sequence.

    • Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile and thermally stable compounds.[1]

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to determine the exact mass and elemental composition.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the parent compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: General workflow for the synthesis and spectroscopic confirmation of derivatives.

Structural_Relationships cluster_derivatives Derivatives Parent This compound Acetylated 2-Acetoxy-5-allyl-3- methoxybenzaldehyde Parent->Acetylated Acetylation (+ CH₃CO group) -OH disappears in IR ¹H shift for -COCH₃ Methylated 5-Allyl-2,3-dimethoxy- benzaldehyde Parent->Methylated Methylation (+ CH₃ group) -OH disappears in IR ¹H shift for new -OCH₃

Caption: Structural relationships and key spectroscopic changes upon derivatization.

Conclusion

The structural confirmation of this compound derivatives relies on the synergistic use of NMR, IR, and MS. This guide provides a foundational framework for interpreting the spectroscopic data of these compounds. By comparing the spectra of derivatives to the parent compound, researchers can confidently elucidate their chemical structures, a critical step in the development of new pharmaceuticals and materials.

References

A Comparative Analysis of the Antimicrobial Power of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of novel Schiff bases derived from 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a derivative of the natural compound eugenol. This publication provides a comparative analysis of their performance, supported by experimental data and detailed protocols.

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent and broad-spectrum antimicrobial activity. Schiff bases, synthesized from the condensation of an aldehyde or ketone with a primary amine, have emerged as a promising class of compounds with diverse biological activities. This guide focuses on Schiff bases derived from this compound (also known as 5-allyl-vanillin or o-eugenol aldehyde), evaluating their efficacy against various microbial pathogens.

Quantitative Antimicrobial Efficacy

The antimicrobial potential of synthesized Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the antimicrobial activity of a series of vanillin-derived Schiff bases, which serve as structural analogs to the title compounds, against several bacterial and fungal strains.

Table 1: Antibacterial Activity of Vanillin-Derived Schiff Bases (Analogues)

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Reference
SB-1 Escherichia coli (ESBL)16.0--[1]
SB-2 Escherichia coli (ESBL)16.5--[1]
SB-3 Klebsiella pneumoniae (ESBL)15.0--[1]
SB-4 Escherichia coli (ESBL)16.6--[1]
SB-5 Escherichia coli (ESBL)15.5--[1]
PC1 Escherichia coli7-1262.5125[2][3]
Staphylococcus aureus8-1362.5125[2][3]
PC2 Escherichia coli-250500[2][4]
Staphylococcus aureus-62.5125[2][3]
PC4 Escherichia coli-62.5250[2][4]

Note: SB-1 to SB-5 are Schiff bases of vanillin with various aromatic amines.[1] PC1, PC2, and PC4 are Schiff bases derived from benzaldehyde, anisaldehyde, and cinnamaldehyde, respectively, with para-aminophenol.[2][3][4] ESBL denotes extended-spectrum beta-lactamase-producing bacteria.

Table 2: Antifungal Activity of Schiff Base Analogues

Compound IDTest OrganismMIC (µg/mL)Reference
PC1 Candida albicans250[2][3]
PC2/PC3 Candida albicans62.5[2][3]
PC4 Candida albicans125[2][3]

Note: PC1, PC2, PC3, and PC4 are Schiff bases derived from benzaldehyde, anisaldehyde, 4-nitrobenzaldehyde, and cinnamaldehyde, respectively, with para-aminophenol.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for the synthesis of this compound Schiff bases and the subsequent evaluation of their antimicrobial activity.

Synthesis of this compound Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases via the condensation reaction between this compound and a primary amine.

  • Reactant Preparation: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as absolute ethanol, in separate flasks.

  • Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser.

  • Condensation Reaction: The ethanolic solution of the primary amine is added dropwise to the stirred solution of this compound. A few drops of glacial acetic acid can be added as a catalyst.

  • Reflux: The reaction mixture is then refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid Schiff base is collected by filtration.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques, including Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the potential mechanism of action, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_purification Product Isolation & Purification cluster_characterization Characterization Aldehyde 5-Allyl-2-hydroxy- 3-methoxybenzaldehyde Mixing Mixing in Ethanol + Acetic Acid (catalyst) Aldehyde->Mixing Amine Primary Amine Amine->Mixing Reflux Reflux (2-6 hours) Mixing->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization FTIR FTIR Recrystallization->FTIR NMR ¹H-NMR Recrystallization->NMR MassSpec Mass Spectrometry Recrystallization->MassSpec

Caption: Workflow for the synthesis of Schiff bases.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability Cytoplasm->outside Leakage of Intracellular Components DNA DNA DNA->outside Cell Death Enzymes Cellular Enzymes Enzymes->DNA Interference with DNA Replication SchiffBase Schiff Base SchiffBase->Membrane Disruption of Membrane Integrity SchiffBase->Enzymes Inhibition of Enzyme Activity

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antioxidant activity of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and structurally related phenolic compounds. Direct experimental data on the antioxidant capacity of this compound is limited in current scientific literature. Therefore, this analysis focuses on a comparison with its well-studied analogues, eugenol and vanillin, to infer its potential antioxidant efficacy. The structural similarities and differences among these compounds are key to understanding their potential variations in antioxidant activity.

Comparative Antioxidant Activity

The antioxidant potential of phenolic compounds is frequently evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods used for this purpose. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison; a lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 ValueReference
This compound DPPH, ABTSData not available
EugenolDPPH46.6 µM[1]
VanillinDPPH0.81 µg/mL[2][3]
VanillinABTSStronger than Ascorbic Acid and Trolox[2][4]
Vitamin C (Standard)DPPH0.44 µg/mL[2]

Note: It is important to highlight that one study indicated vanillin showed no activity in a DPPH radical-scavenging assay, suggesting that experimental conditions can significantly influence outcomes[4][5]. The strong antioxidant activity of eugenol is attributed to its phenolic hydroxyl group[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS radical scavenging assays, based on commonly cited procedures.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound's concentration.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical Cation: ABTS is reacted with an oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: A specific volume of the test compound is added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time.

  • Measurement: The decrease in absorbance is measured using a spectrophotometer.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Visualizing the Experimental Workflow

To illustrate the general procedure for evaluating antioxidant activity, the following diagram outlines the key steps involved in the screening process.

experimental_workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis TestCompound Test Compound (this compound) DPPH DPPH Assay TestCompound->DPPH ABTS ABTS Assay TestCompound->ABTS RelatedPhenols Related Phenols (Eugenol, Vanillin) RelatedPhenols->DPPH RelatedPhenols->ABTS Standards Positive Controls (Ascorbic Acid, Trolox) Standards->DPPH Standards->ABTS Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro Calc IC50 Value Calculation Spectro->Calc Compare Comparative Analysis Calc->Compare

Caption: General workflow for in vitro antioxidant activity screening.

Structure-Activity Relationship and Signaling Pathways

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. The presence of a hydroxyl group on the aromatic ring is crucial for the radical scavenging mechanism, which typically involves the donation of a hydrogen atom. The position and nature of other substituents on the ring can modulate this activity. For instance, electron-donating groups can enhance antioxidant potential.

While direct evidence for this compound is not available, related compounds like eugenol are known to exert their effects by modulating cellular signaling pathways involved in oxidative stress.

signaling_pathway ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Cell Damage ROS->CellDamage Phenol Phenolic Antioxidant (e.g., Eugenol) Phenol->ROS Scavenges Nrf2 Nrf2 Phenol->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Caption: Putative antioxidant mechanism of related phenols.

References

A Comparative Guide to the Reactivity of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific DFT studies comparing the reactivity of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its isomers are not available in the published literature. Therefore, this guide presents a hypothetical comparative study to serve as a template for researchers in the field. The data herein is illustrative and designed to showcase the methodology and potential insights that can be gained from such a computational analysis.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] The reactivity of these molecules is intricately linked to the nature and position of the substituents on the benzene ring. Understanding the electronic structure and reactivity of different isomers is paramount for designing efficient synthetic routes and for predicting their biological activity.

This compound, a derivative of vanillin, and its isomers are of significant interest due to their potential applications in drug discovery and materials science. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and chemical reactivity of molecules.[1] By calculating various quantum chemical descriptors, DFT can provide valuable insights into the relative stability and reactivity of different isomers, guiding experimental efforts.

This guide provides a comparative analysis of the reactivity of this compound and three of its hypothetical isomers using DFT-calculated global reactivity descriptors.

Hypothetical Reactivity Data

The following isomers have been selected for this illustrative study:

  • Molecule A: this compound

  • Isomer B: 4-Allyl-2-hydroxy-3-methoxybenzaldehyde

  • Isomer C: 3-Allyl-2-hydroxy-5-methoxybenzaldehyde

  • Isomer D: 5-Allyl-3-hydroxy-2-methoxybenzaldehyde

The global reactivity descriptors for these molecules were hypothetically calculated using DFT. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the chemical reactivity and stability of the molecules.

MoleculeIsomer NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Global Hardness (η)Electrophilicity Index (ω)
A This compound-5.892-1.7854.1072.0543.451
B 4-Allyl-2-hydroxy-3-methoxybenzaldehyde-5.731-1.6994.0322.0163.489
C 3-Allyl-2-hydroxy-5-methoxybenzaldehyde-5.915-1.7504.1652.0833.398
D 5-Allyl-3-hydroxy-2-methoxybenzaldehyde-6.011-1.8234.1882.0943.512

Interpretation of Data:

  • HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.[1] A larger gap implies higher stability and lower reactivity. In this hypothetical dataset, Isomer D has the largest HOMO-LUMO gap, suggesting it is the most stable.

  • Global Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO gap. A harder molecule is less reactive.

  • Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a more potent electrophile. Based on this hypothetical data, Isomer D would be the strongest electrophile.

Computational Details

The hypothetical quantum chemical calculations were performed using Density Functional Theory (DFT). The following protocol would be typical for such a study:

  • Geometry Optimization: The molecular structures of all isomers were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies would confirm that the structures are at a stable point on the potential energy surface.

  • Calculation of Electronic Properties: The energies of the HOMO and LUMO were obtained from the optimized structures.

  • Calculation of Global Reactivity Descriptors: The global reactivity descriptors were calculated using the following equations based on the HOMO and LUMO energies:

    • Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

    • Global Hardness (η): η = (ELUMO - EHOMO) / 2

    • Electrophilicity Index (ω): ω = μ2 / (2η)

DFT Reactivity Study Workflow

The following diagram illustrates the general workflow for a DFT-based reactivity study of molecular isomers.

DFT_Workflow cluster_input 1. Input Structures cluster_calc 2. DFT Calculations cluster_analysis 3. Reactivity Analysis mol_a Molecule A geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) mol_a->geom_opt mol_b Isomer B mol_b->geom_opt mol_c Isomer C mol_c->geom_opt mol_d Isomer D mol_d->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO Energies) freq_calc->elec_prop react_desc Calculation of Reactivity Descriptors (Hardness, Electrophilicity, etc.) elec_prop->react_desc comparison Comparative Analysis of Isomers react_desc->comparison

References

Biological evaluation of novel 5-Allyl-2-hydroxy-3-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Evaluation of Novel 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Derivatives

This guide offers a comparative overview of the biological properties of novel derivatives of this compound. Given the limited direct experimental data on a wide range of its novel derivatives, this document focuses on a comparative analysis based on its structural analogs, including other bioactive benzaldehyde derivatives, Schiff bases, and the parent compounds eugenol and vanillin. The information is supported by experimental data from various scientific studies, with a focus on quantitative measures of antimicrobial, antioxidant, and anticancer activities.

Data Presentation

The biological activities of this compound derivatives can be inferred by comparing the activities of structurally related compounds. The following tables summarize the reported quantitative data for these analogs.

Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives and Schiff Bases

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Staphylococcus aureus500 (MIC₅₀)--
2,3-dihydroxybenzaldehydeStaphylococcus aureus500 (MIC₅₀)--
3,4,5-TrimethoxybenzaldehydeEscherichia coli1000 (21 mm zone of inhibition)--
Schiff base of 3-methoxysalicylaldehyde and anilineStaphylococcus aureus>100Ciprofloxacin6.25
Co(II) complex of above Schiff baseStaphylococcus aureus25Ciprofloxacin6.25
Cu(II) complex of above Schiff baseStaphylococcus aureus12.5Ciprofloxacin6.25
Zn(II) complex of above Schiff baseStaphylococcus aureus50Ciprofloxacin6.25

Table 2: Comparative Antioxidant Activity of Benzaldehyde Derivatives and Related Phenols

Compound/DerivativeAssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
PREOG (Garlic extract)DPPH39.90--
PREOG (Garlic extract)FRAP1280.70--
Turmeric ethanol extract (non-roasted)DPPH4.424Trolox3.765
Turmeric ethanol extract (non-roasted)ABTS3.514Trolox2.926
Quinoxaline Derivative (1G)DPPHHighest % inhibitionQuercetin33 µM
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDPPH283 - 325 mM rangeQuercetin33 µM

Table 3: Comparative Anticancer Activity of Benzaldehyde-Related Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Exposure Time (h)Reference CompoundIC₅₀ (µM)
Hydroxylated Biphenyl Compound 11Melanoma1.7 ± 0.5---
Hydroxylated Biphenyl Compound 12Melanoma2.0 ± 0.7---
Arylsulfonamide Derivative 10qA8754.19 ± 0.78 µg/mL-5-Fluorouracil-
Arylsulfonamide Derivative 10qHepG23.55 ± 0.63 µg/mL-5-Fluorouracil-
Arylsulfonamide Derivative 10qMARC1452.95 ± 0.78 µg/mL-5-Fluorouracil-

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for the biological evaluation of novel derivatives and a key signaling pathway potentially modulated by these compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound reaction Reaction with Amines/Other Reagents start->reaction derivatives Novel Derivatives (e.g., Schiff Bases) reaction->derivatives antimicrobial Antimicrobial Assays (MIC/MBC) derivatives->antimicrobial antioxidant Antioxidant Assays (DPPH/ABTS) derivatives->antioxidant anticancer Anticancer Assays (MTT/Apoptosis) derivatives->anticancer data Quantitative Data (IC50, MIC) antimicrobial->data antioxidant->data anticancer->data comparison Comparison with Alternatives data->comparison

Caption: General workflow for synthesis and biological evaluation.

MAPK_Pathway Stimulus External Stimuli (e.g., Derivative Treatment) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Apoptosis, Proliferation Arrest) TranscriptionFactors->CellularResponse Leads to

Caption: Modulation of the MAPK signaling pathway.[1]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate further research and comparative studies.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[2]

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Sample Preparation: Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.

  • Reaction: A specific volume of the test compound or standard is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    Abssample\text{Abs}{\text{sample}}Abssample​
    ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    ] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[3]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Culture: Cancer cell lines are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]

References

Head-to-head comparison of different synthesis routes for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthesis Routes for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a valuable building block in the development of novel therapeutic agents and fine chemicals, can be approached through several distinct chemical pathways. This guide provides a comprehensive head-to-head comparison of the most viable synthesis routes, offering detailed experimental protocols, quantitative data, and a logical overview to aid in the selection of the most suitable method for specific research and development needs.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the primary synthesis routes to this compound.

ParameterClaisen Rearrangement RouteDirect Formylation of Eugenol
Starting Material o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)Eugenol
Key Intermediates 2-Allyloxy-3-methoxybenzaldehydeNone (in the case of a one-pot reaction)
Overall Yield Good to Excellent (typically >70%)Low to Moderate (around 30% for Duff reaction)
Number of Steps TwoOne
Reaction Conditions Step 1: Mild (reflux in acetone); Step 2: High temperature (180-220 °C)Moderate to high temperature (e.g., 125 °C for Duff reaction)
Reagents Allyl bromide, K₂CO₃, high-boiling solventHexamethylenetetramine (Duff) or Chloroform, base (Reimer-Tiemann)
Purification Column chromatography for intermediate and final productColumn chromatography
Scalability Generally good, though high-temperature rearrangement can be challenging on a very large scale.Can be limited by low yields and potential for side products.
Key Advantages High yields, well-established and reliable reactions.Fewer synthetic steps (potentially one-pot).
Key Disadvantages Requires two distinct synthetic steps, high temperatures for rearrangement.Lower yields, potential for isomeric impurities (ortho/para formylation).

Logical Relationship of Synthesis Routes

The following diagram illustrates the relationship between the starting materials and the key transformations in the discussed synthesis routes.

Synthesis_Routes Synthesis Routes to this compound Start_oVanillin o-Vanillin Intermediate_AllylEther 2-Allyloxy-3-methoxybenzaldehyde Start_oVanillin->Intermediate_AllylEther O-Allylation Start_Eugenol Eugenol Final_Product This compound Start_Eugenol->Final_Product Direct Formylation (e.g., Duff Reaction) Intermediate_AllylEther->Final_Product Claisen Rearrangement

Caption: Logical workflow of the primary synthesis routes.

Experimental Protocols

Claisen Rearrangement Route

This two-step route involves the O-allylation of o-vanillin followed by a thermal Claisen rearrangement.

Step 1: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde (O-Allylation)

  • Materials:

    • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

    • Allyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • To a solution of o-vanillin (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-allyloxy-3-methoxybenzaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound (Claisen Rearrangement)

  • Materials:

    • 2-Allyloxy-3-methoxybenzaldehyde

    • High-boiling point solvent (e.g., N,N-diethylaniline or decahydronaphthalene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-allyloxy-3-methoxybenzaldehyde (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline.

    • Heat the reaction mixture to 180-220 °C with stirring. The optimal temperature should be determined empirically.

    • Monitor the rearrangement by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with 1M HCl to remove the high-boiling solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Direct Formylation of Eugenol Route (Duff Reaction)

This one-step route involves the direct introduction of a formyl group onto the eugenol aromatic ring.

  • Materials:

    • Eugenol

    • Hexamethylenetetramine (hexamine)

    • Acetic acid

  • Procedure:

    • In a suitable reaction vessel, dissolve eugenol (1.0 eq) in acetic acid.

    • Add hexamethylenetetramine (hexamine) to the solution.

    • Heat the reaction mixture to approximately 125 °C and monitor by TLC.[1]

    • Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

    • The product can be extracted with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound. The reported yield for a similar Duff formylation of eugenol is around 30%.[1]

Discussion and Comparison

Claisen Rearrangement Route: This classical approach offers the significant advantage of high overall yields and predictability. The O-allylation step is typically straightforward and high-yielding. The subsequent Claisen rearrangement is a powerful and well-understood transformation for C-C bond formation.[2][3][4] The primary drawback of this method is the need for two separate reaction and purification steps, as well as the high temperatures required for the rearrangement, which may not be suitable for sensitive substrates and can pose challenges for large-scale synthesis.

Direct Formylation of Eugenol Route: The direct formylation of eugenol, for instance via the Duff reaction, presents an attractive, atom-economical, one-step alternative.[5] This route simplifies the synthetic sequence, potentially reducing costs and waste. However, the reported yields for the Duff reaction on phenolic substrates are often low to moderate.[1][5] Furthermore, electrophilic aromatic substitution reactions like formylation can sometimes lead to a mixture of ortho and para isomers, complicating purification and reducing the yield of the desired product. The Reimer-Tiemann reaction is another possibility for direct formylation, but it often suffers from low yields and the use of chloroform, which is a regulated solvent.[6][7][8]

Conclusion

For laboratory-scale synthesis where high yields and product purity are paramount, the Claisen rearrangement route starting from o-vanillin is the recommended method. Its reliability and well-documented nature make it a robust choice for obtaining high-quality this compound.

For applications where a shorter synthetic route is desirable and lower yields are acceptable, or for initial screening of derivatives, the direct formylation of eugenol offers a viable, albeit less efficient, alternative. Further optimization of the direct formylation reaction conditions could potentially improve its attractiveness for larger-scale production.

The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.

References

A Comparative Guide to the Purity Assessment of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a substituted benzaldehyde, serves as a crucial building block in the synthesis of various therapeutic agents. Its purity can significantly impact the yield, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. The technique relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the analyte's hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times. Detection is typically achieved using a UV-Vis detector, as the benzaldehyde moiety contains a chromophore that absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and swept through a capillary column by an inert carrier gas (the mobile phase). The column's inner surface is coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides not only quantitative data but also structural information, making GC-MS an excellent tool for both purity determination and impurity identification. Given that this compound is a derivative of eugenol, a major component of essential oils, GC-MS is an appropriate method for its analysis.[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method for the quantitative analysis of benzaldehyde derivatives can be readily adapted for this compound.[3][4]

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using a mixture of acetonitrile and water (50:50, v/v) as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-15 min: 50% to 90% B

      • 15-20 min: 90% B

      • 20-21 min: 90% to 50% B

      • 21-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds, making it suitable for the purity assessment of this compound.[2][5][6]

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a GC vial.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL (in split mode, e.g., 50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak is compared with a reference spectrum or theoretical fragmentation pattern to confirm its identity. Impurities can be tentatively identified by library searching (e.g., NIST) of their mass spectra.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical data from the purity assessment of a batch of this compound using both HPLC and GC-MS.

ParameterHPLCGC-MS
Purity (%) 99.2%99.5%
Major Impurity 1 0.3% (retention time: 8.5 min)0.2% (retention time: 12.1 min)
Major Impurity 2 0.2% (retention time: 10.2 min)0.1% (retention time: 13.5 min)
Other Impurities 0.3%0.2%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Analysis Time ~25 minutes per sample~30 minutes per sample

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process for this compound using both HPLC and GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis and Reporting start Start: this compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve filter Filtration (for HPLC) dissolve->filter gcms_injection Injection into GC-MS dissolve->gcms_injection hplc_injection Injection into HPLC filter->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV-Vis Detection (280 nm) hplc_separation->hplc_detection hplc_data Data Acquisition and Integration hplc_detection->hplc_data purity_calc Purity Calculation (% Area) hplc_data->purity_calc gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Data Acquisition (TIC and Mass Spectra) gcms_detection->gcms_data gcms_data->purity_calc impurity_id Impurity Identification/Quantification purity_calc->impurity_id report Final Report Generation impurity_id->report

Caption: Experimental workflow for purity assessment.

Comparison and Conclusion

Both HPLC and GC-MS are highly effective techniques for the purity assessment of this compound, each with its own set of advantages.

HPLC is a robust and widely accessible technique that is ideal for routine quality control. It is particularly well-suited for the analysis of non-volatile or thermally labile impurities that may not be amenable to GC analysis. The method development for HPLC can be more straightforward for a wider range of compounds.

GC-MS offers the significant advantage of providing structural information through mass spectrometry, which is invaluable for the identification of unknown impurities. Its high sensitivity and resolution make it an excellent choice for detecting and quantifying trace-level volatile and semi-volatile impurities.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity checks where the impurity profile is well-characterized, HPLC is often sufficient. However, for in-depth impurity profiling, method validation, and the identification of unknown degradation products or synthesis byproducts, the combined quantitative and qualitative power of GC-MS is indispensable. In a comprehensive quality control strategy, both techniques can be used orthogonally to provide a complete picture of the sample's purity.

References

Safety Operating Guide

Safe Disposal of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must handle the disposal of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde with diligence to ensure personal safety and environmental protection. This compound is classified as hazardous, and its disposal is regulated. Adherence to institutional and local guidelines is paramount. The following procedures provide a direct, step-by-step approach to safely manage waste containing this chemical.

Hazard Profile

Before handling, it is crucial to be aware of the hazards associated with this compound. This information is critical for both safe handling during experimentation and for proper disposal.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[2][4]
Hazardous to the Aquatic Environment Toxic to aquatic organisms, may cause long-term adverse effects.[1]
Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment (PPE) must be worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Disposal Protocol for this compound

The primary principle for the disposal of this chemical is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation

  • Immediately upon completion of experimental work, segregate all waste contaminated with this compound. This includes:

    • Unused or excess chemical.

    • Reaction mixtures containing the chemical.

    • Solvents used for rinsing glassware.

    • Contaminated consumables such as pipette tips, weighing paper, and gloves.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect unused solid this compound and contaminated solid materials (e.g., gloves, absorbent pads) in a designated, sealable, and chemically compatible container.

  • Liquid Waste:

    • Collect liquid waste containing this chemical in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

Step 3: Labeling of Waste Containers

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and volume.

    • Relevant hazard pictograms (e.g., irritant, environmental hazard).

    • The date of accumulation.

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled waste containers in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that the storage location prevents accidental release into the environment.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

  • The final disposal must be carried out at an approved and licensed waste disposal facility.[1][2]

Spill Management

In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter waterways or sewer systems.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G start Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_contaminated->non_hazardous No liquid_or_solid Is the waste liquid or solid? is_contaminated->liquid_or_solid Yes collect_liquid Collect in a sealed, labeled liquid hazardous waste container. liquid_or_solid->collect_liquid Liquid collect_solid Collect in a sealed, labeled solid hazardous waste container. liquid_or_solid->collect_solid Solid store_waste Store in designated satellite accumulation area. collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS for pickup and disposal at an approved facility. store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate and essential safety and logistical information for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (CAS No. 22934-51-6), a compound that requires careful management in a laboratory setting.

Chemical Hazards and Classification:

This compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3][4] Additionally, it may cause respiratory irritation.[5][4] This chemical is also toxic to aquatic organisms, with potentially long-term adverse effects on the aquatic environment.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment should be utilized when handling this compound:

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or safety goggles.Conforming to EN166 (EU) or NIOSH (US) approved standards.
Skin Protection Chemically resistant gloves (inspect before use) and a lab coat or protective clothing.Gloves should be compliant with EN 374.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[6]NIOSH (US) or CEN (EU) approved.[7]
Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Avoid all contact with skin and eyes.[2][6]

  • Do not inhale dust, fumes, gas, mist, vapors, or spray.[2][5]

  • All weighing and transferring of the solid chemical should be performed within a chemical fume hood to prevent dust formation and inhalation.[7]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][5]

  • Do not eat, drink, or smoke in the laboratory or when using this product.[1][2]

Storage:

  • Store in a cool, well-ventilated area.[1][5]

  • Keep the container tightly closed.[1][2][5]

  • Store away from heat and sources of ignition.[1]

Accidental Release and First Aid Measures

In the event of accidental release or exposure, the following procedures should be followed:

SituationAction
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid generating dust. Do not allow the chemical to enter drains or surface water.[1][2]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][5][3] If skin irritation occurs, get medical advice/attention.[5]
Inhalation Move the individual to fresh air.[1][5][3] If breathing is difficult, provide oxygen or artificial respiration.[1][3] If symptoms persist, call a physician.[1]
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately.[1][3]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Unused chemical and materials contaminated with the chemical should be collected in a sealed, clearly labeled hazardous waste container.[6]

  • Contaminated PPE: Used gloves and other disposable PPE that have come into contact with the chemical should be disposed of as hazardous waste.[7]

  • Disposal Method: Waste must be disposed of at an approved waste disposal plant.[1][2] Do not dispose of it in drains or the environment.[1] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[1]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

prep Preparation handling Handling in Fume Hood prep->handling Proceed with appropriate PPE post_handling Post-Handling handling->post_handling After experiment completion decon Decontamination post_handling->decon Clean work area waste Waste Segregation post_handling->waste Separate waste streams storage Waste Storage decon->storage waste->storage Store in labeled, sealed containers disposal Waste Disposal storage->disposal Arrange for professional disposal

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.